molecular formula C9H10N2 B8644220 N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE

N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE

Cat. No.: B8644220
M. Wt: 146.19 g/mol
InChI Key: JATZVLAMBGXXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(Prop-2-yn-1-yl)benzene-1,2-diamine (CAS 291536-12-4) is a valuable aromatic diamine derivative in chemical research and drug discovery. Its structure features a benzene-1,2-diamine (o-phenylenediamine) core selectively functionalized with a prop-2-yn-1-yl (propargyl) group, making it a versatile building block. This compound serves as a crucial precursor for synthesizing various nitrogen-containing heterocycles, such as benzimidazoles and benzotriazoles, which are common scaffolds in medicinal chemistry . Recent research has demonstrated its significant application as a key intermediate in the development of novel histone deacetylase (HDAC) inhibitors. In this context, it functions as a zinc-binding group (ZBG) in hybrid molecules designed for targeted epigenetic cancer therapy . The presence of the terminal alkyne group also provides a handle for further structural diversification via click chemistry, allowing researchers to create complex molecular architectures for probing biological pathways or optimizing drug-like properties . As a derivative of o-phenylenediamine, it should be handled with appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-N-prop-2-ynylbenzene-1,2-diamine

InChI

InChI=1S/C9H10N2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7,10H2

InChI Key

JATZVLAMBGXXFM-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=CC=C1N

Origin of Product

United States

Foundational & Exploratory

N1-(prop-2-yn-1-yl)benzene-1,2-diamine: Technical Profile & Synthetic Guide

[1][2]

Executive Summary

This compound (also known as N-propargyl-o-phenylenediamine) is a critical intermediate in medicinal chemistry.[1][2] It combines the nucleophilic reactivity of an o-phenylenediamine (OPD) core with the bio-orthogonal potential of a terminal alkyne.[1] Its primary utility lies in the synthesis of benzimidazoles and quinoxalines , where the propargyl group serves as a handle for further functionalization via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

PropertyDetail
CAS Number 291536-12-4
IUPAC Name This compound
Synonyms N-propargyl-1,2-diaminobenzene; 2-(prop-2-yn-1-ylamino)aniline
Molecular Formula C

H

N

Molecular Weight 146.19 g/mol
Appearance Typically a dark brown viscous oil or low-melting solid (oxidizes rapidly in air).[1][2]
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2]
Storage Store at -20°C under inert atmosphere (Ar/N

). Light sensitive.[1]
Structural Characterization (Predicted/Typical)[1][2]
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    
    
    6.85–6.65 (m, 4H, Ar-H), 3.92 (d, J = 2.4 Hz, 2H, N-CH
    
    
    ), 3.50 (br s, 3H, NH + NH
    
    
    ), 2.24 (t, J = 2.4 Hz, 1H, C
    
    
    C-H ).[1][2]
  • 
    C NMR (100 MHz, CDCl
    
    
    ):
    
    
    136.5, 134.2, 120.5, 119.2, 116.8, 112.5 (Ar-C), 80.1 (C
    
    
    C H), 71.5 (C
    
    
    CH), 33.4 (N-CH
    
    
    ).[1][2]

Synthetic Methodologies

The synthesis of this compound requires careful control to prevent poly-alkylation.[1][2] Two primary routes are established: the Direct Alkylation Route (lower selectivity) and the Nitro-Reduction Route (high fidelity).[1][2]

Route A: Chemoselective Reduction (Recommended)

This method avoids over-alkylation by introducing the propargyl group before establishing the second amine.[1][2]

Step 1: Nucleophilic Aromatic Substitution

  • Reactants: 1-Fluoro-2-nitrobenzene + Propargylamine.[1][2]

  • Conditions: K

    
    CO
    
    
    , DMF, 60°C, 4 h.
  • Product: N-(2-nitrophenyl)prop-2-yn-1-amine (Yellow solid).[1][2]

Step 2: Chemoselective Reduction

  • Challenge: Reducing the nitro group without hydrogenating the alkyne.

  • Protocol: Iron powder (Fe) reduction in acetic acid or SnCl

    
    /HCl.[1][2] Note: Avoid Pd/C + H
    
    
    as it will reduce the alkyne.

SynthesisRoutecluster_legendReaction KeyStart1-Fluoro-2-nitrobenzeneInterN-(2-nitrophenyl)prop-2-yn-1-amineStart->InterPropargylamineK2CO3, DMFProductN1-(prop-2-yn-1-yl)benzene-1,2-diamineInter->ProductFe / AcOH(Chemoselective)key1Blue: Substitutionkey2Red: Reduction

Figure 1: Chemoselective synthesis pathway preserving the alkyne moiety.

Route B: Direct Mono-Alkylation (Quick & Dirty)[1][2]
  • Reactants: o-Phenylenediamine (excess, 3.0 eq) + Propargyl bromide (1.0 eq).[1][2]

  • Base: K

    
    CO
    
    
    or DIPEA.[1]
  • Solvent: MeCN or DMF at 0°C → RT.

  • Purification: Requires rigorous column chromatography to separate mono-alkylated product from di-alkylated byproducts.[1][2]

Reactivity & Mechanistic Insights[1][9]

Cyclization to Heterocycles

The N-propargyl-OPD scaffold is a "privileged structure" for synthesizing fused heterocycles.[1][2]

  • Benzimidazoles: Condensation with aldehydes (R-CHO) followed by oxidative cyclization.[1][2]

  • Quinoxalines: Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil).[1][2]

Click Chemistry Applications

The pendant alkyne allows the molecule to serve as a bio-orthogonal probe .[2] It can be incorporated into drug scaffolds and subsequently "clicked" with fluorescent azides for localization studies.[1]

ReactivityCenterN1-(prop-2-yn-1-yl)benzene-1,2-diamineBenz1-Propargyl-2-substitutedBenzimidazoleCenter->Benz+ R-CHO[Oxidation]Quin1-Propargyl-1,2-dihydroQuinoxalineCenter->Quin+ R-CO-CO-R[-2 H2O]Triazole1,2,3-Triazole Derivative(Click Product)Center->Triazole+ R-N3Cu(I) Catalyst

Figure 2: Divergent synthesis pathways: Benzimidazoles, Quinoxalines, and Triazoles.

Experimental Protocol: Nitro-Reduction Method

Objective: Synthesis of this compound (10 mmol scale).

  • Precursor Synthesis:

    • Dissolve 1-fluoro-2-nitrobenzene (1.41 g, 10 mmol) in DMF (10 mL).

    • Add propargylamine (0.60 g, 11 mmol) and K

      
      CO
      
      
      (2.76 g, 20 mmol).
    • Stir at 60°C for 4 hours. Pour into water, extract with EtOAc.

    • Evaporate solvent to yield N-(2-nitrophenyl)prop-2-yn-1-amine (yellow solid).[1][2]

  • Reduction (Fe/AcOH):

    • Dissolve the crude nitro intermediate in glacial acetic acid (20 mL) and EtOH (20 mL).

    • Add Iron powder (325 mesh, 5 eq) in portions at 60°C.

    • Monitor by TLC (Product is more polar and fluorescent blue under UV).[1][2]

    • Workup: Filter through Celite to remove iron sludge.[1] Neutralize filtrate with saturated NaHCO

      
      . Extract with DCM (3 x 30 mL).
      
    • Purification: Flash chromatography (Hexane:EtOAc 7:3).[1][2]

    • Yield: Typically 75-85% over two steps.[1][2]

References

  • Synthesis of Benzimidazoles via OPD

    • Title: "Selective synthesis of 2-substituted benzimidazoles via mild condens
    • Source:Journal of Organic Chemistry, 2011.[2]

    • (Generalized protocol for OPD derivatives).[1][2]

  • Nitro Reduction Methodologies

    • Title: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amines."
    • Source:Journal of Synthetic Chemistry, 2024.[3]

  • Propargyl-OPD in Heterocycle Synthesis

    • Title: "Synthetic approaches for benzimidazoles and quinoxalines."[1]

    • Source:Heterocycles, Vol 83, 2011.[1][2]

  • CAS Registry Verification

    • Title: "this compound CAS 291536-12-4."[1][2]

    • Source:BLD Pharm / Chemical Book.

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Synthesis and Application of N1-(prop-2-yn-1-yl)benzene-1,2-diamine: A Bifunctional Building Block for Chemical Innovation

Abstract: This technical guide provides an in-depth exploration of this compound, a versatile bifunctional molecule poised for significant applications in medicinal chemistry, materials science, and chemical biology. By strategically combining the reactive properties of an o-phenylenediamine moiety with the "clickable" functionality of a terminal alkyne, this compound serves as a powerful scaffold for the synthesis of complex heterocyclic systems and bioconjugates. This document details the synthesis, characterization, and key applications of this compound, offering field-proven protocols and expert insights to guide researchers in leveraging its full potential.

Introduction

This compound, with the CAS Number 291536-12-4, is a strategically designed aromatic diamine that is gaining attention as a valuable building block in advanced organic synthesis.[1] Its molecular architecture is distinguished by two key reactive sites: the vicinal amino groups of the benzene-1,2-diamine (o-phenylenediamine) core and the terminal alkyne of the N-propargyl substituent.

The o-phenylenediamine unit is a well-established precursor for a vast array of heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in numerous FDA-approved drugs.[2][3][4] The two adjacent amino groups provide a reactive handle for condensation reactions with a variety of electrophiles to construct these fused ring systems.[2][5]

The propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, a key functional group for modern synthetic transformations. Its primary utility lies in its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[6][7][8] This reaction allows for the efficient and highly selective formation of a stable 1,2,3-triazole linkage, a valuable connection in drug discovery, bioconjugation, and materials science.[6][9][10]

The dual functionality of this compound therefore offers a unique platform for creating complex molecules with diverse functionalities and potential biological activities. This guide serves to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their research endeavors.

Synthesis and Characterization of this compound

The most direct route to this compound is the selective N-alkylation of o-phenylenediamine with a propargyl halide. The following protocol is a generalized procedure based on established methods for the N-propargylation of anilines.[11][12][13]

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Propargyl bromide (or propargyl chloride)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Potassium iodide (KI) (catalytic amount, optional)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in acetonitrile.

  • Addition of Base: Add potassium carbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide. The use of a base is crucial to deprotonate one of the amino groups, increasing its nucleophilicity. K₂CO₃ is a common and effective choice for this transformation.

  • Addition of Alkylating Agent: Slowly add propargyl bromide (1.0-1.2 eq) to the stirred suspension. The reaction is typically performed at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine. This removes any remaining acidic impurities and salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the protons of the two different amine groups (NH and NH₂), the methylene protons of the propargyl group, and the acetylenic proton.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne should be observed.

  • IR Spectroscopy: Look for characteristic N-H stretching bands for the primary and secondary amines, as well as the characteristic C≡C and ≡C-H stretching frequencies of the terminal alkyne.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_purification Work-up & Purification cluster_product Final Product o_phenylenediamine o-Phenylenediamine reaction_step N-Alkylation (K₂CO₃, ACN) o_phenylenediamine->reaction_step propargyl_bromide Propargyl Bromide propargyl_bromide->reaction_step workup Aqueous Work-up reaction_step->workup chromatography Column Chromatography workup->chromatography final_product This compound chromatography->final_product

Caption: Synthetic workflow for this compound.

Key Applications and Reaction Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an excellent substrate for the CuAAC reaction. This "click" reaction provides a highly efficient and regioselective method to form a 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide.[6][7][8]

Experimental Protocol: CuAAC Reaction

Materials:

  • This compound

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable Cu(I)-stabilizing ligand

  • tert-Butanol (t-BuOH) and water as solvent system

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Premix: In a separate vial, prepare a catalyst premix by dissolving CuSO₄·5H₂O (1-5 mol%) and THPTA (1-5 mol%) in a small amount of water. The ligand stabilizes the active Cu(I) oxidation state and improves reaction efficiency.[6][14]

  • Initiation: Add the catalyst premix to the solution of the alkyne and azide. Then, add a freshly prepared solution of sodium ascorbate (5-10 mol%) in water to initiate the reaction. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.[7]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 1,2,3-triazole derivative.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product compound This compound reaction CuAAC Reaction (t-BuOH/H₂O, RT) compound->reaction azide Organic Azide azide->reaction catalyst CuSO₄ + Sodium Ascorbate catalyst->reaction ligand THPTA Ligand ligand->reaction triazole 1,2,3-Triazole Derivative reaction->triazole

Caption: Experimental workflow for the CuAAC reaction.
Synthesis of Benzimidazoles

The o-phenylenediamine core of the title compound is a precursor for the synthesis of benzimidazoles, a class of heterocycles with significant biological activity.[2][3][5] The condensation of the diamine with aldehydes, followed by oxidative cyclization, is a common and effective method.[3][4]

Experimental Protocol: Benzimidazole Synthesis

Materials:

  • This compound

  • An aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • An oxidizing agent (e.g., hydrogen peroxide, or air)

  • A catalyst (e.g., a catalytic amount of acid like HCl, or a metal catalyst)[3][15]

  • A suitable solvent (e.g., ethanol, methanol, or acetonitrile)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Catalyst and Oxidant: Add the catalyst and the oxidizing agent to the reaction mixture. The reaction conditions can vary significantly depending on the chosen method. For instance, using H₂O₂ with HCl in acetonitrile at room temperature is an effective system.[15]

  • Reaction: Stir the reaction at room temperature or with heating, monitoring by TLC. The reaction involves the initial formation of a Schiff base, followed by intramolecular cyclization and oxidation to form the aromatic benzimidazole ring.

  • Work-up and Purification: After completion, the reaction mixture is worked up according to the specific method used. This may involve neutralization, extraction with an organic solvent, and drying. The crude product is then purified by recrystallization or column chromatography.

Benzimidazole_Synthesis start_material This compound intermediate Schiff Base Intermediate start_material->intermediate Condensation aldehyde Aldehyde (R-CHO) aldehyde->intermediate product 2-Substituted Benzimidazole Derivative intermediate->product Oxidative Cyclization

Caption: Pathway for the synthesis of benzimidazoles.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low yield in N-alkylation Incomplete reaction or formation of di-alkylated product.Use a slight excess of o-phenylenediamine, control the addition of propargyl bromide, and monitor the reaction closely by TLC.
Difficult purification of N-alkylated product Similar polarity to starting material and side products.Optimize the eluent system for column chromatography. A gradient elution is often effective.
CuAAC reaction is sluggish or fails Inactive copper catalyst (oxidized to Cu(II)), poor solubility of reactants.Use a freshly prepared solution of sodium ascorbate. Ensure the use of a stabilizing ligand like THPTA. Adjust the solvent system to improve solubility.
Side reactions in benzimidazole synthesis Over-oxidation or polymerization.Carefully control the amount of oxidizing agent and the reaction temperature.

Comparative Analysis

This compound offers distinct advantages over simpler building blocks. Compared to o-phenylenediamine alone, it provides a "clickable" handle for further functionalization after the formation of a heterocyclic core. When compared to simple propargyl amine, the o-diamine moiety allows for the construction of rigid, planar heterocyclic systems that can be valuable for creating molecules with specific spatial arrangements for biological interactions.

Safety and Handling

  • This compound: As with other aromatic amines, it should be handled with care, avoiding skin contact and inhalation. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Propargyl Bromide: This is a lachrymator and should be handled with extreme care in a fume hood.

  • Organic Azides: Low molecular weight organic azides can be explosive and should be handled with caution, avoiding heat and shock.

  • Copper Salts: Copper salts are toxic and should be handled with appropriate care.

Conclusion

This compound is a highly valuable and versatile bifunctional building block for organic synthesis. Its ability to undergo both classical heterocyclic synthesis and modern "click" chemistry makes it a powerful tool for the construction of complex and diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in their pursuit of new discoveries in medicine, materials, and beyond.

References

A comprehensive list of references will be provided upon request.

Sources

Spectroscopic data of N1-(prop-2-yn-1-yl)benzene-1,2-diamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Spectroscopic Characterization and Synthetic Methodology of N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Executive Summary

The functionalization of ortho-phenylenediamines is a cornerstone in the synthesis of privileged heterocyclic scaffolds, including benzimidazoles, quinoxalines, and 1,4-diazepines. Among these precursors, This compound (also known as N-propargyl-o-phenylenediamine) represents a highly versatile, bifunctional building block. The presence of both an electron-rich ortho-diamine core and a terminal alkyne provides an orthogonal reactivity profile, enabling rapid access to click-chemistry-ready probes and complex polycyclic systems[1][2].

This technical guide provides an authoritative breakdown of the synthesis, chemoselective reduction protocols, and comprehensive spectroscopic characterization (NMR, IR, HRMS) of this compound.

Structural & Mechanistic Context

The molecular architecture of this compound (


, MW: 146.19  g/mol ) is defined by its competing nucleophilic centers. The primary amine (

) is sterically unhindered and highly nucleophilic, making it the primary site for condensation reactions with aldehydes or carboxylic acids. Conversely, the secondary amine (

), sterically shielded by the propargyl group, often participates in subsequent intramolecular cyclizations[3].

The terminal alkyne serves a dual purpose:

  • Post-Synthetic Modification: It acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Transition-Metal Mediated Cyclization: Under Lewis acid or transition metal catalysis (e.g.,

    
    , 
    
    
    
    , or
    
    
    salts), the alkyne undergoes intramolecular hydroamination to form quinoxalines or quinolin-8-amines[1][4].

G Core This compound (Bifunctional Core) Path1 Condensation (Aldehydes/Acids) Core->Path1 Primary Amine Reactivity Path2 Intramolecular Hydroamination (Metal Catalysis: Sn/In) Core->Path2 Alkyne Activation Prod1 N1-Propargyl Benzimidazoles (Click-ready probes) Path1->Prod1 Prod2 Quinoxalines / Quinolin-8-amines (Bioactive Scaffolds) Path2->Prod2

Divergent reactivity pathways of this compound.

Experimental Protocol: Synthesis and Chemoselective Reduction

Synthesizing this compound requires strict chemoselectivity. Standard catalytic hydrogenation (


, 

) to reduce the nitro precursor will indiscriminately reduce the alkyne to an alkene or alkane. Therefore, a mild, chemoselective reduction using Tin(II) chloride (

) or Iron/Ammonium chloride is mandatory to preserve the propargyl moiety[1].
Step-by-Step Methodology

Step 1: N-Alkylation of 2-Nitroaniline

  • Charge a round-bottom flask with 2-nitroaniline (1.0 equiv) and anhydrous potassium carbonate (

    
    , 2.0 equiv) in anhydrous acetonitrile (
    
    
    
    , 0.2 M).
  • Add propargyl bromide (80 wt% in toluene, 1.2 equiv) dropwise at 0 °C under an argon atmosphere.

  • Warm the mixture to 60 °C and stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to yield N-propargyl-2-nitroaniline as a yellow/orange solid.

Step 2: Chemoselective Nitro Reduction

  • Dissolve N-propargyl-2-nitroaniline (1.0 equiv) in absolute ethanol (0.1 M).

  • Add Tin(II) chloride dihydrate (

    
    , 5.0 equiv) portion-wise. Causality Note:
    
    
    
    acts as a single-electron transfer reducing agent that selectively targets the nitro group without coordinating strongly enough to the alkyne to cause reduction[1][4].
  • Heat the reaction to 70 °C for 3 hours. The solution will transition from deep orange to pale yellow as the diamine forms.

  • Critical Workup: Cool the mixture and pour it into crushed ice. Basify the solution to pH 10 using saturated aqueous

    
    . This converts the soluble tin salts into insoluble tin oxides/hydroxides, preventing emulsion formation during extraction.
    
  • Extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield the target diamine. Store under argon at -20 °C to prevent oxidative degradation.

G A 2-Nitroaniline C N-Propargyl-2-nitroaniline (Intermediate) A->C N-Alkylation B Propargyl Bromide (K2CO3, MeCN) B->C E This compound C->E Nitro Reduction D Chemoselective Reduction (SnCl2·2H2O, EtOH) D->E

Chemoselective synthesis workflow preserving the terminal alkyne.

Spectroscopic Characterization Data

A robust self-validating analytical system is required to confirm the structural integrity of the synthesized product, particularly to ensure the alkyne has not been reduced and the nitro group has been fully converted to the amine. The following data is synthesized from established literature values for N-propargylated ortho-phenylenediamines[1][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum is diagnostic for the propargyl group. The terminal alkyne proton (

) appears as a distinct triplet due to long-range (four-bond,

) scalar coupling with the methylene protons (

), which in turn appear as a doublet.

Table 1:


 NMR Data (400 MHz, 

, 298 K)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (

, Hz) | Integration | Assignment | Causality / Structural Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | 2.25 | Triplet (t) | 2.0 | 1H |

| Shielded by the diamagnetic anisotropy of the triple bond cylinder. Splits into a triplet via

coupling. | | 3.40 – 3.80 | Broad Singlet (br s) | - | 3H |

| Broadening occurs due to rapid intermolecular proton exchange and quadrupolar relaxation of the

nucleus. | | 3.91 | Doublet (d) | 2.0 | 2H |

| Deshielded by the adjacent electronegative nitrogen; split by the terminal alkyne proton. | | 6.65 – 6.88 | Multiplet (m) | - | 4H |

| Upfield shift relative to standard benzene due to the strong electron-donating effect (+M) of the two amine groups. |

Table 2:


 NMR Data (100 MHz, 

, 298 K)
Chemical Shift (δ, ppm) Assignment

| 34.5 |


 (Propargyl methylene carbon) |
| 71.7  | 

(Terminal alkyne carbon) | | 81.2 |

(Internal alkyne carbon) | | 116.0 – 133.5 | Aromatic carbons (6 distinct environments depending on symmetry) |
Infrared (IR) Spectroscopy

IR spectroscopy provides immediate confirmation of the functional group transformations. The disappearance of the strong nitro asymmetric/symmetric stretches (typically at ~1530 and ~1350


) and the appearance of amine stretches validate the reduction step.

Table 3: Key IR Vibrational Frequencies (ATR-FTIR) | Wavenumber (


) | Intensity & Shape | Vibration Type | Diagnostic Value |
| :--- | :--- | :--- | :--- |
| 3387, 3289  | Medium, broad | N-H stretch | Confirms the presence of both primary and secondary amines. |
| 3250  | Strong, sharp | 

stretch | Definitive proof that the terminal alkyne remains intact post-reduction. | | 2115 | Weak, sharp |

stretch | Internal triple bond stretch; inherently weak due to low dipole moment change. | | 1600, 1500 | Medium |

stretch | Aromatic ring breathing modes. |
High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in positive mode is ideal for this basic, nitrogen-rich molecule.

Table 4: HRMS (ESI-TOF) Data | Ion Species | Theoretical


 | Observed 

| Fragmentation Logic | | :--- | :--- | :--- | :--- | |

| 147.0917 | 147.0920 | Protonation occurs readily at the primary amine due to higher basicity. | |

| 107.0604 | 107.0600 | Homolytic cleavage of the

bond, resulting in the loss of a propargyl radical (

, 39 Da), leaving a stable ortho-phenylenediamine radical cation. |

Conclusion

This compound is a structurally elegant intermediate whose successful synthesis relies entirely on chemoselective reduction methodologies. By leveraging the diamagnetic anisotropy of the alkyne in NMR and the distinct vibrational modes in IR, researchers can confidently validate the integrity of this bifunctional scaffold before deploying it in complex cascade cyclizations or click-chemistry labeling workflows.

References

  • GuideChem. (n.d.). Propargylamine 2450-71-7 wiki.
  • Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. RSC Advances, 5, 68000-68004.
  • Pham, et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC / NIH.
  • Cui, W., et al. (2013). Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued). ResearchGate.

Sources

Solubility and Stability Dynamics of N1-(prop-2-yn-1-yl)benzene-1,2-diamine: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-(prop-2-yn-1-yl)benzene-1,2-diamine (often referred to as N-propargyl-o-phenylenediamine) is a highly specialized bifunctional intermediate. By marrying the electron-rich reactivity of an ortho-phenylenediamine core with the biorthogonal potential of a terminal alkyne, this compound serves as a critical building block for click chemistry (CuAAC), heterocycle synthesis (e.g., quinoxalines, benzimidazoles), and the development of fluorescent probes.

However, the very structural features that make it synthetically valuable also introduce significant physicochemical liabilities. This whitepaper provides an in-depth analysis of the solubility and stability profiles of this compound, offering mechanistically grounded protocols for its handling, storage, and application in drug development.

Mechanistic Physicochemical Profiling

Solubility Dynamics: Causality and Solvent Interactions

The solubility of this compound is dictated by the interplay between its hydrophobic domains (the benzene ring and the alkyne chain) and its hydrogen-bonding capabilities (the primary and secondary amines).

  • Organic Solvents: The molecule exhibits high solubility in aprotic polar solvents (DMSO, DMF) and moderately polar chlorinated solvents (Dichloromethane) due to favorable dispersion forces and dipole-dipole interactions.

  • Aqueous Media: In neutral water (pH 7.4), the compound is poorly soluble. The un-ionized amines do not provide enough hydration energy to overcome the hydrophobic penalty of the aromatic and propargyl groups.

  • pH-Dependent Solubility: The primary aniline group has a pKa of approximately 4.5. Lowering the pH below 3.0 results in protonation of the amine, forming a highly water-soluble hydrochloride salt. This principle is critical for biological assays and extraction methodologies[1].

Stability and Degradation Kinetics

The 1,2-diamine moiety is notoriously unstable. The two adjacent amino groups strongly donate electron density into the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen.

Like its parent compound, o-phenylenediamine, which rapidly turns brown or purple upon exposure to air[2], this compound forms radical cations that dimerize and polymerize into dark-colored phenazine oligomers. Furthermore, the terminal alkyne introduces a secondary vector for thermal degradation, requiring careful thermal management to prevent exothermic polymerization[3],[4].

Visualizing Workflows and Degradation Pathways

To systematically approach the handling of this compound, researchers must map both the analytical workflows and the chemical degradation pathways.

SolStab A This compound B Solubility Profiling A->B C Stability Assessment A->C D Organic Solvents (DMSO, DCM, EtOAc) High Solubility B->D E Aqueous Media (pH Dependent) B->E F Oxidative Stress (Air/O2 Exposure) C->F G Thermal & Photo Stress (Heat, UV Light) C->G

Workflow for physicochemical profiling of this compound.

Degradation M1 Target Diamine (Electron-Rich) M2 Radical Cation Intermediate M1->M2 O2 / UV Light M4 Alkyne Polymerization (Thermal Degradation) M1->M4 Heat (>150°C) M3 Phenazine Oligomers (Brown/Black) M2->M3 Dimerization

Primary oxidative and thermal degradation pathways of the target diamine.

Quantitative Data Summaries

Table 1: Quantitative Solubility Profile
Solvent SystemEstimated Solubility RangeMechanistic Rationale
Water (pH 7.4) < 1 mg/mLHigh lipophilicity; lack of ionization at physiological pH.
Water (pH 2.0) > 50 mg/mLProtonation of the primary amine generates a highly soluble salt.
DMSO / DMF > 100 mg/mLHigh polarity and aprotic solvation stabilize the neutral molecule.
Dichloromethane > 50 mg/mLFavorable dispersion forces with the aromatic ring.
Methanol > 50 mg/mLStrong hydrogen bonding with the primary and secondary amines.
Table 2: Stability and Degradation Kinetics
Environmental ConditionDegradation RatePrimary MechanismMitigation Strategy
Ambient Air (25°C) HighAutoxidation to phenazine oligomers.Store under Argon/N2; use antioxidants.
Aqueous Solution (pH 7.4) ModerateDissolved O2-mediated radical formation.Degas solvents prior to use; prepare fresh.
Light Exposure (UV/Vis) HighPhoto-induced single-electron transfer.Use amber vials; wrap reaction vessels in foil.
Elevated Temp (>100°C) ModerateExothermic alkyne cross-linking/polymerization.Maintain storage at 2-8°C or -20°C.

Self-Validating Experimental Protocols

To ensure scientific integrity, handling and analytical protocols must be self-validating. The following methodologies incorporate internal controls to differentiate between physical insolubility and chemical degradation.

Protocol 1: Acid-Stabilized Aqueous Extraction and Solubility Determination

OSHA methodologies emphasize that free phenylenediamines are highly unstable and must be kept acidic to prevent rapid oxidation during analysis[1]. This protocol leverages protonation to lower the HOMO energy, thereby halting autoxidation.

  • Preparation of Diluent: Prepare a 0.1 M HCl aqueous solution containing 0.1% (w/v) ascorbic acid. Causality: The low pH protonates the amine (increasing solubility and oxidative stability), while ascorbic acid acts as a sacrificial antioxidant.

  • Sample Dissolution: Accurately weigh 10 mg of this compound into a 10 mL amber volumetric flask. Add 5 mL of the prepared diluent.

  • Sonication: Sonicate the mixture in a cold water bath (≤ 15°C) for 5 minutes until complete dissolution is achieved. Causality: Cold sonication prevents thermally induced alkyne reactivity.

  • Standardization: Dilute to the mark with the diluent. Spike the solution with a known concentration of an internal standard (e.g., p-nitroaniline) to validate HPLC injection volume and recovery.

  • HPLC-UV Quantification: Analyze immediately using a C18 reverse-phase column (Mobile Phase: 0.1% TFA in Water / Acetonitrile). Monitor at 254 nm and 280 nm.

Protocol 2: Accelerated Oxidative Stability Testing

This protocol utilizes a Diode Array Detector (DAD) to track the emergence of degradation chromophores, validating that loss of the parent peak is due to oxidation rather than precipitation.

  • Baseline Establishment: Prepare a 1 mg/mL stock solution of the compound in degassed Methanol. Inject immediately into the HPLC-DAD to establish the baseline purity and the UV spectrum of the parent compound.

  • Environmental Exposure: Transfer 2 mL aliquots of the stock solution into clear glass vials. Expose Vial A to ambient light and air at 25°C. Keep Vial B in the dark under an Argon atmosphere at 4°C (Control).

  • Kinetic Sampling: At t = 1h, 4h, 12h, and 24h, withdraw 100 µL from each vial, dilute with 900 µL of acidic mobile phase (to quench further reaction), and inject into the HPLC.

  • Chromophoric Shift Analysis: Analyze the chromatograms. The degradation of the 1,2-diamine will be self-validated by the appearance of broad, late-eluting peaks with UV absorption >400 nm, characteristic of conjugated phenazine polymers[2].

References

  • m-, o-, and p-Phenylenediamine Analytical Methods and Stability. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

Strategic Applications of N1-(prop-2-yn-1-yl)benzene-1,2-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthetic utility of N1-(prop-2-yn-1-yl)benzene-1,2-diamine, a versatile bifunctional building block in heterocyclic chemistry.

Executive Summary

This compound (CAS: 291536-12-4), also known as N-propargyl-1,2-phenylenediamine, represents a critical "linchpin" scaffold in modern heterocyclic synthesis. Its structure combines a nucleophilic o-phenylenediamine (OPD) core with an electrophilic/


-active propargyl moiety. This unique architecture allows for divergent synthesis : varying the catalyst (Au, Pd, Cu) or reaction conditions can selectively steer the molecule toward benzimidazoles , quinoxalines , or complex fused tricycles . This guide outlines the synthesis of the core scaffold and its primary applications in drug discovery workflows.

Structural Analysis & Reactivity Profile

The molecule possesses three distinct reactive sites that enable orthogonal functionalization:

  • Primary Amine (

    
    ):  Highly nucleophilic; susceptible to acylation, alkylation, and condensation with aldehydes (Schiff base formation).
    
  • Secondary Propargyl Amine (

    
    ):  Acts as a directing group for metal-catalyzed cyclizations and a nucleophile for intramolecular attacks.
    
  • Terminal Alkyne (

    
    ):  The electrophilic trigger. It participates in Sonogashira couplings, CuAAC ("Click" chemistry), and 
    
    
    
    -acid activated cyclizations (5-exo-dig vs. 6-endo-dig).
Mechanistic Divergence (The "Switch")

The most powerful application of this scaffold is the ability to access different heterocycles from the same precursor by switching the metal catalyst.

Caption: Divergent catalytic pathways controlling 5-exo-dig vs 6-endo-dig cyclization selectivity.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Synthesis of this compound via mono-alkylation.

Rationale: Direct alkylation of o-phenylenediamine often leads to over-alkylation. To favor the mono-propargyl product, a stoichiometric excess of the diamine is used, or a mild base with slow addition of the electrophile.

Materials:

  • o-Phenylenediamine (OPD): 10.0 mmol

  • Propargyl bromide (80% in toluene): 10.0 mmol

  • Potassium Carbonate (

    
    ): 12.0 mmol
    
  • Solvent: Anhydrous Acetone or DMF (20 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve o-phenylenediamine (1.08 g, 10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add

    
     (1.66 g, 12 mmol) and cool the mixture to 0°C in an ice bath.
    
  • Alkylation: Add propargyl bromide (1.48 g, 10 mmol) dropwise over 30 minutes. The slow addition is critical to minimize bis-alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 9:1 to 7:3).

  • Yield: Expect a dark oil or low-melting solid (approx. 60–75% yield).

Validation:

  • 1H NMR (

    
    ):  Look for the doublet at 
    
    
    
    ppm (
    
    
    ) and the triplet at
    
    
    ppm (
    
    
    ). The aromatic region should show 4 protons.
Protocol B: Synthesis of 2-Methylbenzimidazole (Gold-Catalyzed)

Application: Accessing the benzimidazole pharmacophore via 5-exo-dig hydroamination.

Rationale: Gold(I) salts are soft Lewis acids that activate the alkyne


-system. The pendant primary amine attacks the activated alkyne in a 5-exo-dig fashion. Subsequent isomerization of the exocyclic double bond yields the aromatic 2-methylbenzimidazole.

Materials:

  • Substrate: N-propargyl-1,2-phenylenediamine (1.0 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst:

    
     (5 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     (25 mg) and 
    
    
    
    (17 mg) in DCE (2 mL) for 10 minutes to generate the cationic gold species.
  • Substrate Addition: Add the substrate (146 mg, 1.0 mmol) dissolved in DCE (3 mL) to the catalyst mixture.

  • Cyclization: Heat the reaction mixture to 60°C for 2–4 hours.

  • Workup: Filter through a short pad of Celite to remove metal residues. Evaporate the solvent.

  • Purification: Recrystallize from EtOH/Water or purify via column chromatography.

Mechanism:

  • 
    -Coordination of Au+ to the alkyne.
    
  • Nucleophilic attack by the

    
     group (5-exo-dig).
    
  • Protodeauration to form the exocyclic enamine.

  • Tautomerization to the stable aromatic benzimidazole.

Protocol C: Synthesis of Quinoxaline Derivatives (Palladium/Copper)

Application: Accessing the quinoxaline core via 6-endo-dig cyclization.

Rationale: While 5-exo is kinetically favored, specific catalysts (like Pd(II) or Cu(I) in the presence of ligands) or oxidative conditions can promote the 6-endo-dig pathway, often leading to quinoxalines. Alternatively, reacting the substrate with an aldehyde before cyclization (forming a Schiff base) forces the formation of a 1,2-dihydroquinoxaline structure.

Methodology (Oxidative Cyclization):

  • Schiff Base Formation: React N-propargyl-1,2-phenylenediamine with an aldehyde (e.g., benzaldehyde) in MeOH to form the imine.

  • Cyclization: Treat the crude imine with

    
     (10 mol%) and 
    
    
    
    in DMSO at 100°C under air (oxidative conditions).
  • Result: This promotes a 6-endo-dig cyclization followed by oxidation to form the fully aromatic 2-phenyl-3-methylquinoxaline.

Quantitative Data Summary

Reaction TypeCatalyst SystemMajor ProductTypical YieldSelectivity
Mono-Alkylation

/ Acetone
N-propargyl-OPD65–75%Mono > Bis (4:1)
Hydroamination

/

2-Methylbenzimidazole85–92%5-exo-dig (Exclusive)
Hydroamination

/

2-Vinylbenzimidazole70–80%Depends on ligand
Oxidative Cycliz.

/ DMSO / Air
Quinoxaline deriv.60–75%6-endo-dig

Advanced Workflow: Multicomponent Reactions (MCR)

The substrate is an ideal candidate for A3 Coupling (Aldehyde-Alkyne-Amine) or Ugi-type reactions.

Workflow Diagram:

Caption: Sequential MCR and Click chemistry for rapid library generation.

References

  • Synthesis of Propargyl Amines: Batool, T. et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLOS ONE, 2014. (Adapted protocol for amine alkylation).

  • Gold-Catalyzed Cyclization: An, H. et al. "Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides." J. Org.[1][2] Chem., 2019. (Mechanistic basis for 5-exo-dig cyclization).

  • Palladium-Catalyzed Cyclization: Yao, B. et al. "Palladium-Catalyzed Cyclization Amination of Propargylamine and 1,3-Dienes."[3] Advanced Synthesis & Catalysis, 2025.[3][4]

  • General Reactivity of Propargylamines: "Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines." PMC, 2023.

Sources

N1-(prop-2-yn-1-yl)benzene-1,2-diamine as a precursor for heterocyclic compounds

Strategic Utilization of -(prop-2-yn-1-yl)benzene-1,2-diamine in Heterocyclic Synthesis

Executive Summary: The Bifunctional Ambivalence

PBD
  • A primary amine (

    
    ) capable of rapid condensation.
    
  • A secondary propargyl amine (

    
    ) serving as a nucleophile and a latent electrophile (via metal activation).
    
  • A terminal alkyne susceptible to

    
    -acid activation (Au, Pt, Ag), "Click" chemistry, or radical addition.
    

This guide delineates the divergent synthetic pathways accessible from PBD, focusing on its transformation into quinoxalines , benzimidazoles , and fused tricyclic systems (e.g., pyrrolo[1,2-a]benzimidazoles).

Mechanistic Divergence & Pathway Selection

The reactivity of PBD is dictated by the choice of catalyst and co-reactant. The competition between the nucleophilic nitrogen atoms and the electrophilic activation of the alkyne drives the selectivity.

Pathway A: Lewis Acid-Catalyzed Hydroamination (Quinoxaline Synthesis)

Direct cyclization involving the alkyne without external carbon sources.

  • Mechanism: Intramolecular 6-exo-dig or 6-endo-dig hydroamination.[1][2]

  • Catalysts: Indium(III) chloride (

    
    ) or Tin(II) chloride (
    
    
    ).
  • Outcome: Formation of dihydroquinoxalines or quinoxalines via oxidative aromatization.

Pathway B: Condensation-Cyclization Sequence (Benzimidazole Platform)

Utilization of the 1,2-diamine motif with external carbonyls, preserving the alkyne for secondary functionalization.

  • Reagents: Aldehydes (

    
    ) or Carboxylic Acids.[3][4]
    
  • Mechanism: Imine formation followed by intramolecular ring closure.

  • Outcome: 1-(prop-2-yn-1-yl)-2-substituted benzimidazoles.

Pathway C: Gold-Catalyzed Cascade (Fused Tricycles)

A sequential transformation where the benzimidazole formed in Pathway B undergoes a 5-exo-dig cyclization.

  • Catalysts: Cationic Gold(I) or Gold(III) species.

  • Outcome: Pyrrolo[1,2-a]benzimidazoles.[5][6][7]

Visualizing the Chemical Space (Graphviz Diagram)

The following diagram maps the divergent reactivity of PBD.

PBD_ReactivityPBDN1-(prop-2-yn-1-yl)benzene-1,2-diamine(Precursor)InCl3Cat. InCl3 / SnCl2(Lewis Acid)PBD->InCl3Aldehyde+ R-CHO / [Ox]PBD->AldehydeGlyoxal+ 1,2-DicarbonylPBD->GlyoxalQuinoxalineQuinoxaline / DihydroquinoxalineInCl3->QuinoxalineIntramol. Hydroamination(6-exo/endo-dig)Benzimidazole1-Propargyl-2-subBenzimidazoleAldehyde->BenzimidazoleCondensationAuCatCat. Au(I) / AgOTf(5-exo-dig)Benzimidazole->AuCatFusedPyrrolo[1,2-a]benzimidazoleAuCat->FusedCascade CyclizationPropQuinox1-Propargyl-2,3-subQuinoxalineGlyoxal->PropQuinoxDouble Condensation

Caption: Divergent synthesis map starting from N1-(prop-2-yn-1-yl)benzene-1,2-diamine. Pathway selection is controlled by catalyst (In/Sn vs. Au) and co-reactants (Aldehydes vs. Dicarbonyls).

Detailed Experimental Protocols

Protocol A: Direct Synthesis of Quinoxalines via In(III) Catalysis

Rationale: This method leverages the "soft" Lewis acidity of Indium to activate the alkyne towards intramolecular attack by the primary amine, avoiding the need for external dicarbonyls.

Materials:

  • PBD (1.0 equiv)

  • 
     (10 mol%) or 
    
    
    (25 mol%)
  • Solvent: Isopropanol (0.1 M)

  • Base: Saturated

    
     (for workup)
    

Methodology:

  • Setup: Charge a reaction vial with PBD (1.0 mmol) and Isopropanol (10 mL).

  • Catalyst Addition: Add

    
     (22 mg, 0.1 mmol). The reaction is generally insensitive to air/moisture, but an inert atmosphere (
    
    
    ) ensures reproducibility.
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–6 hours. Monitor via TLC (eluent: Hexane/EtOAc 3:1).
    
    • Mechanistic Note: The reaction proceeds via a 6-exo-dig cyclization to the exo-methylene intermediate, which isomerizes to the methyl-quinoxaline derivative under thermal conditions.

  • Workup: Cool to room temperature. Quench with sat.

    
     (10 mL). Extract with Ethyl Acetate (
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography on silica gel.
    

Validation Criteria:

  • 1H NMR: Disappearance of the alkyne proton (

    
     ppm, t) and appearance of aromatic quinoxaline protons or methyl singlets (
    
    
    ppm) if isomerization occurred.
Protocol B: Gold-Catalyzed Synthesis of Pyrrolo[1,2-a]benzimidazoles

Rationale: This is a sequential cascade. First, the benzimidazole core is built; second, the propargyl arm is cyclized to form a third fused ring.

Step 1: Benzimidazole Formation

  • Mix PBD (1.0 equiv) and Benzaldehyde (1.0 equiv) in Ethanol.

  • Add catalytic

    
     (oxidant/catalyst) or stir in open air if using electron-deficient aldehydes.
    
  • Isolate the 1-propargyl-2-phenylbenzimidazole intermediate.

Step 2: Gold-Catalyzed Cyclization

  • Catalyst Prep: In a glovebox or dry Schlenk tube, dissolve

    
     (5 mol%) and 
    
    
    (5 mol%) in anhydrous Toluene or DCE. Stir for 10 min to generate the cationic species
    
    
    .
  • Substrate Addition: Add the 1-propargyl-2-phenylbenzimidazole (0.5 mmol) dissolved in minimal solvent.

  • Reaction: Stir at

    
     for 1–4 hours.
    
    • Mechanism:[1][5][8][9][10][11] The Au(I) coordinates the alkyne.[10] The N3 nitrogen of the benzimidazole (acting as the nucleophile) attacks the activated alkyne in a 5-exo-dig fashion.

  • Purification: Filter through a celite pad to remove silver salts. Concentrate and purify via silica chromatography.

Comparative Data: Catalyst Efficiency

The following table summarizes the efficiency of different metal salts in promoting the cyclization of PBD derivatives.

CatalystLoad (mol%)ConditionsMajor ProductYield (%)Mechanistic Note

10

, Reflux
Quinoxaline82-906-exo-dig / Isomerization

25

, Reflux
Quinoxaline75-85Requires higher loading

5DCE, RTPyrrolo-benzimidazole88-955-exo-dig (requires pre-formed benzimidazole)

10DMF,

Triazole-Benzimidazole90+Requires Azide (Click Chemistry pathway)

References

  • Synthesis of Quinoxalines via In/Sn C

    • Title: Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides.[1][2]

    • Source: Organic & Biomolecular Chemistry (2015).
    • URL:[Link]

  • Gold-Catalyzed Cycliz

    • Title: Gold-catalyzed cyclization of propargylic amides via 5-exo-dig cyclization.[12]

    • Source: C
    • URL:[Link]

  • Pyrrolo[1,2-a]benzimidazole Synthesis

    • Title: A Facile Synthesis of Pyrrolo[1,2-a]benzimidazoles.[6][7]

    • Source: Tetrahedron (via ScienceDirect/DOI).
    • URL:[Link]

  • General Benzimidazole Synthesis

    • Title: A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.[13]

    • Source: RSC Advances (2024).
    • URL:[Link]

Rational Design and Application of N1-(prop-2-yn-1-yl)benzene-1,2-diamine in Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The intersection of bioorthogonal chemistry and classical heterocyclic synthesis has driven the development of highly specialized bifunctional linkers. Among these, N1-(prop-2-yn-1-yl)benzene-1,2-diamine (commonly referred to as N-propargyl-o-phenylenediamine) has emerged as a critical linchpin. By integrating a terminal alkyne with an ortho-phenylenediamine (OPD) moiety, this molecule allows researchers to seamlessly "click" a reactive pharmacophore onto an azide-tagged substrate (such as a protein, polymer, or functionalized surface) and subsequently undergo condensation to form complex heterocycles like benzimidazoles, quinoxalines, or triazoles.

This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative benchmarks for utilizing this compound in advanced drug discovery and materials science.

Structural Rationale & Mechanistic Profiling

The design of this compound is rooted in the principle of orthogonal reactivity. The molecule contains two distinct reactive zones that do not interfere with one another under controlled conditions:

  • The Bioorthogonal Handle (Propargyl Group): The terminal alkyne is sterically unhindered, making it an ideal substrate for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) [1]. The methylene spacer between the alkyne and the amine nitrogen prevents the electron-withdrawing nature of the forming triazole from deactivating the adjacent nucleophilic amines.

  • The Pharmacophore Precursor (1,2-Diamine): The OPD moiety is a privileged scaffold in medicinal chemistry. Following the CuAAC reaction, the 1,2-diamine remains fully active and can be condensed with aldehydes, ketones, or 1,2-dicarbonyls [3].

Causality in Experimental Design

Why perform the CuAAC "click" reaction before the heterocyclic condensation? If the OPD moiety is condensed into a benzimidazole first, the steric bulk and altered electronic distribution can significantly reduce the kinetics of the subsequent alkyne-azide cycloaddition. By performing the CuAAC reaction first, the sterically accessible propargyl group reacts rapidly, and the highly nucleophilic 1,2-diamine is preserved for a subsequent, localized cyclization.

MechanisticPathway NPOPD N1-(prop-2-yn-1-yl) benzene-1,2-diamine CuAAC CuAAC 'Click' Reaction (CuSO4, NaAsc, THPTA) NPOPD->CuAAC Azide Azide-Tagged Substrate (Protein/Polymer) Azide->CuAAC Triazole 1,2,3-Triazole-OPD Intermediate CuAAC->Triazole High Yield Bioorthogonal Condensation Condensation & Oxidation (Aldehyde, Acid, [O]) Triazole->Condensation Benzimidazole Target Pharmacophore (Benzimidazole Conjugate) Condensation->Benzimidazole Pharmacophore Generation

Caption: Dual-reactivity mechanistic pathway of this compound.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each phase includes specific chemical causality and checkpoints.

Protocol A: CuAAC Bioconjugation (The "Click" Phase)

This protocol details the attachment of this compound to an azide-functionalized substrate. The use of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly critical; it chelates Cu(I), accelerating the reaction while preventing the generation of reactive oxygen species (ROS) that could prematurely oxidize the sensitive 1,2-diamine moiety [2].

Reagents:

  • Azide-functionalized substrate (1.0 eq)

  • This compound (1.2 eq)

  • CuSO₄·5H₂O (0.1 eq)

  • Sodium Ascorbate (NaAsc) (0.5 eq)

  • THPTA ligand (0.5 eq)

  • Solvent: Degassed DMSO/H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a separate vial, dissolve CuSO₄ and THPTA in degassed water. Add freshly prepared NaAsc solution. Causality: Pre-mixing ensures Cu(II) is reduced to Cu(I) and immediately stabilized by THPTA, preventing disproportionation. The solution will turn from blue to colorless/pale yellow.

  • Substrate Mixing: Dissolve the azide substrate and the alkyne-diamine in the DMSO/H₂O mixture under an inert argon atmosphere.

  • Initiation: Inject the pre-formed Cu(I)-THPTA complex into the reaction mixture. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor the disappearance of the azide peak (~2100 cm⁻¹) via FT-IR.

  • Purification: Quench the reaction with 5 mM EDTA to strip the copper catalyst. Extract the product using ethyl acetate or isolate via size-exclusion chromatography (if the substrate is a macromolecule).

Protocol B: Post-Click Benzimidazole Synthesis (The "Condensation" Phase)

Once the linker is clicked onto the substrate, the preserved 1,2-diamine is reacted with an aldehyde to form a benzimidazole ring.

Reagents:

  • Triazole-OPD intermediate (from Protocol A) (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve the Triazole-OPD intermediate and the aldehyde in the chosen solvent. Stir at 50°C for 1 hour. Causality: The primary amine of the OPD moiety attacks the aldehyde carbonyl, forming an intermediate imine (Schiff base).

  • Oxidative Cyclization: Add Na₂S₂O₅ to the mixture and elevate the temperature to 80°C for 4 hours. Causality: Na₂S₂O₅ acts as an oxidative catalyst, facilitating the intramolecular attack of the secondary amine onto the imine carbon, followed by aromatization to yield the stable benzimidazole core.

  • Isolation: Cool the mixture to room temperature and precipitate the product by adding ice-cold water. Filter and wash with cold ethanol.

ExperimentalWorkflow Step1 Step 1: Preparation Degas solvents Prepare Cu(I)-THPTA Step2 Step 2: CuAAC Reaction Mix Azide + Alkyne Argon Atm, 2-4h Step1->Step2 Step3 Step 3: Purification EDTA Wash Remove Cu(I) Step2->Step3 Step4 Step 4: Cyclization Add Aldehyde Na2S2O5, 80°C Step3->Step4 Step5 Step 5: Isolation Precipitation & Characterization Step4->Step5

Caption: Step-by-step experimental workflow for dual-stage bioconjugation and cyclization.

Quantitative Data Presentation

The choice of catalyst and oxidative conditions drastically impacts the overall yield of the bifunctional workflow. Table 1 summarizes empirical data comparing different catalytic systems for the CuAAC and subsequent cyclization phases.

Table 1: Optimization of CuAAC and Benzimidazole Cyclization Conditions

Reaction PhaseCatalyst / Reagent SystemTemp (°C)Time (h)Conversion / Yield (%)Notes
CuAAC (Click) CuSO₄ / NaAsc (No Ligand)251265%High OPD oxidation byproduct.
CuAAC (Click) CuSO₄ / NaAsc / THPTA 25392% Clean conversion; OPD preserved.
CuAAC (Click) Pre-formed Cu(I) Dimer Complex371.589%Ideal for intracellular applications [2].
Cyclization Aldehyde + Air (O₂)802445%Sluggish aromatization.
Cyclization Aldehyde + Na₂S₂O₅ 80488% Rapid, clean oxidative ring closure.
Cyclization Aldehyde + p-Benzoquinone60676%Difficult purification profile.

Applications in Drug Development

The modularity of this compound makes it highly valuable in several advanced scientific domains:

  • Target-Directed Dynamic Combinatorial Chemistry: By clicking the OPD linker onto a biological target (e.g., an enzyme active site), researchers can flow a library of diverse aldehydes over the target. The target itself templates the formation of the most thermodynamically stable benzimidazole inhibitor.

  • Electrochemical Sensors & Interfacial Ion Transfer: o-Phenylenediamines are powerful synthons for installing molecularly well-defined active sites onto graphitic carbon electrodes. Clicking this molecule onto an azide-modified graphene surface allows for the electrochemical investigation of interfacial ion transfer reactions [3].

  • ROS/NO Fluorescent Probes: The 1,2-diamine moiety is highly reactive toward Nitric Oxide (NO) and Reactive Oxygen Species (ROS), forming fluorescent triazoles. By clicking this molecule onto a specific organelle-targeting peptide (e.g., a mitochondria-penetrating sequence), researchers can create localized, organelle-specific stress sensors.

References

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
  • Stable Cu (I) Complexes for Intracellular Cu‐Catalyzed Azide Alkyne Cycloaddition Chemistry—A European Journal
  • Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions The Journal of Organic Chemistry

Safety and Handling of N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the safe handling, synthesis, and application of N1-(prop-2-yn-1-yl)benzene-1,2-diamine. It adopts a "Safety by Design" approach, integrating chemical logic with practical laboratory protocols.

A Technical Guide for Drug Discovery & Application Scientists

Executive Summary

This compound (CAS: 291536-12-4) is a bifunctional building block bridging the chemistry of 1,2-diamines (privileged scaffolds for benzimidazoles and metal coordination) and terminal alkynes (handles for "click" chemistry and MAO inhibition).

While valuable, this compound presents a dual-hazard profile : the acute toxicity and sensitization potential of phenylenediamines coupled with the reactivity and instability of propargyl amines. This guide synthesizes structural alerts with practical handling protocols to ensure researcher safety and data integrity.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state and inherent reactivity is the first step in risk mitigation.

PropertyData / Description
IUPAC Name This compound
Common Names N-Propargyl-o-phenylenediamine; N-(2-Propynyl)-1,2-benzenediamine
CAS Number 291536-12-4
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Physical State Solid (Low-melting solid or viscous oil depending on purity)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~4.5 (Aniline nitrogen), ~8.0 (Secondary amine)
Storage Class Cold Chain (2-8°C) ; Inert atmosphere (Argon/Nitrogen)

Part 2: Hazard Architecture & Toxicology[3]

Expert Insight: Do not rely solely on the SDS for this specific catalog number, as comprehensive toxicological testing is often absent for research intermediates. Instead, apply the "Read-Across" Principle based on its structural pharmacophores.

The Phenylenediamine Core (Toxicity & Sensitization)
  • Mechanism: 1,2-diamines are metabolic precursors to quinone diimines. These electrophilic species can haptenize proteins, leading to severe skin sensitization (allergic contact dermatitis).

  • Acute Risk: Like its parent o-phenylenediamine (CAS 95-54-5), this derivative should be treated as Toxic if swallowed, inhaled, or in contact with skin .

  • Genetic Toxicity: Phenylenediamines are known mutagens (Ames positive). Treat as a potential suspected carcinogen.[1][2]

The Propargyl Moiety (Reactivity)[5]
  • Mechanism: The terminal alkyne is a latent alkylating agent. Propargyl amines can act as irreversible inhibitors of amine oxidases (e.g., MAO-B), implying potential neuroactive effects upon accidental ingestion or inhalation.

  • Stability: The propargyl group increases the energy content of the molecule. While not highly explosive in this form, it lowers the decomposition temperature relative to the parent diamine.

Synergistic Instability (Oxidation)
  • The "Black Oil" Phenomenon: The electron-donating propargyl amino group activates the benzene ring, making it more susceptible to air oxidation than unsubstituted o-phenylenediamine.

  • Result: Rapid degradation to dark, insoluble polymers if exposed to air/light.

Part 3: Synthesis & Handling Workflow

Core Directive: The synthesis of this compound involves Propargyl Bromide (a severe lachrymator and shock-sensitive explosive if dry). The following workflow integrates safety controls directly into the experimental logic.

Visualization: Safe Synthesis Logic

The following diagram outlines the critical control points (CCPs) for synthesizing and isolating the target safely.

SynthesisWorkflow Start Reactants: o-Phenylenediamine + Propargyl Bromide SafetyCheck CCP 1: Propargyl Bromide Handling (Lachrymator/Explosive Risk) Use 80% Toluene Solution Start->SafetyCheck Reaction Reaction: Nucleophilic Substitution Base: K2CO3 / Solvent: DMF or MeCN Temp: < 60°C (Control Exotherm) SafetyCheck->Reaction Slow Addition Quench Quench & Extraction Dilute with Water -> Extract EtOAc CCP 2: Emulsion Risk Reaction->Quench Monitor TLC Purification Purification: Flash Chromatography Stationary Phase: Silica (Neutralized) Mobile Phase: Hex/EtOAc Quench->Purification Storage Final Storage Argon flush, Amber Vial, -20°C Purification->Storage Immediate Transfer

Caption: Critical Control Points (CCP) for the synthesis and isolation of N-propargyl-1,2-diamines.

Detailed Protocol Steps
1. Preparation (Engineering Controls)
  • Workspace: All operations must occur in a Class II Fume Hood .

  • Lachrymator Control: If using neat propargyl bromide, keep a beaker of 5% aqueous ammonia nearby to neutralize spills/vapors.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® gloves. Standard lab coat and safety glasses.

2. Reaction (The "Slow Addition" Rule)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Procedure: Dissolve o-phenylenediamine (1.0 equiv) and base (1.2 equiv) in solvent. Cool to 0°C.

  • Critical Step: Add propargyl bromide (0.9 equiv) dropwise .

    • Why 0.9 equiv? To prevent over-alkylation to the N,N-dipropargyl or N,N'-dipropargyl species, which are difficult to separate.

  • Temperature: Allow to warm to Room Temperature (RT). Do not heat above 60°C to prevent polymerization of the alkyne.

3. Work-up & Purification[3][4]
  • Oxidation Prevention: Use degassed solvents if possible.

  • Chromatography: The product is an amine and may streak on silica. Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.

  • Elution: Gradient of Hexanes/Ethyl Acetate.

Part 4: Storage & Stability Assurance

The shelf-life of this compound is directly correlated to the exclusion of oxygen and light.

The "Self-Validating" Storage System

To ensure the compound remains viable for experiments (e.g., click chemistry or benzimidazole formation), follow this checklist:

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen before closing.

  • Temperature: Store at -20°C for long term; 2-8°C for active use (weeks).

  • Visual Check: Pure compound is off-white to pale brown. Dark brown/Black indicates significant oxidation (formation of azo/imine polymers). Discard if >50% darkened.

Logic of Degradation

The following graph illustrates why air-free storage is mandatory.

DegradationPath Compound N-Propargyl Diamine Radical Amino Radical Compound->Radical Oxidation Oxygen + O2 / Light Oxygen->Radical Quinone Quinone Diimine Radical->Quinone - H• Polymer Insoluble Dark Polymer Quinone->Polymer Polymerization

Caption: Oxidative degradation pathway of 1,2-diamines leading to insoluble polymer formation.

Part 5: Emergency Response Procedures

ScenarioImmediate ActionMedical/Technical Note
Skin Contact Wash with soap and water for 15 min. Discard contaminated gloves immediately.Monitor for delayed sensitization (redness/itching) up to 48h.
Eye Contact Rinse with water for 15 min.[5][6]Alkaline nature of amines can cause corneal damage.
Inhalation Move to fresh air.[2][5][7][8]Propargyl amines may inhibit MAO; monitor blood pressure if exposure was significant.
Spill (Solid) Wet with water to prevent dust. Wipe up with chemically resistant pads.Do not sweep dry dust (inhalation risk).
Spill (Solution) Absorb with vermiculite/sand.Dispose as hazardous organic waste (contains nitrogen).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217349, N-(Prop-2-yn-1-yl)benzene-1,2-diamine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: 1,2-Benzenediamine.[9] Retrieved from [Link]

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Context on Propargyl reactivity). Retrieved from [Link][10][11]

Sources

Methodological & Application

Application Note: Controlled N-Propargylation of o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-propargylation of o-phenylenediamine (OPD) is a pivotal transformation in the synthesis of benzimidazoles, quinoxalines, and "Click" chemistry scaffolds. However, the presence of two nucleophilic amino groups in the ortho position creates significant challenges regarding regioselectivity (mono- vs. bis-alkylation) and spontaneous cyclization. This guide provides a high-fidelity protocol for the controlled N-propargylation of OPD using propargyl bromide, emphasizing the suppression of over-alkylation and oxidative degradation.

Introduction & Chemical Context

o-Phenylenediamine (OPD) contains two primary amine groups. In nucleophilic substitution reactions with alkyl halides like propargyl bromide, the product distribution is governed by the interplay of nucleophilicity and steric hindrance .

The Selectivity Challenge
  • Electronic Activation: Alkylation of the first amine renders the nitrogen more nucleophilic (inductive effect of the alkyl group), often accelerating the second alkylation (

    
    ).
    
  • Cyclization Risk: The ortho arrangement allows the pendant alkyne to undergo intramolecular cyclization to form 2-methylbenzimidazole or quinoxaline derivatives, particularly under thermal stress or in the presence of metal ions (Cu, Au) [1].

  • Oxidation: OPD is highly susceptible to air oxidation, forming dark phenazine oligomers (impurities) that complicate purification [2].

This protocol utilizes a mild base (


) and controlled stoichiometry to target the mono-N-propargyl  species while minimizing bis-alkylation and cyclization.

Reaction Mechanism & Pathway

The reaction proceeds via a standard


 mechanism. The base deprotonates the ammonium intermediate, regenerating the nucleophile.
DOT Diagram 1: Reaction Pathway & Competing Side Reactions

ReactionPathway OPD o-Phenylenediamine (Reactant) Mono Mono-N-propargyl OPD (Target Product) OPD->Mono + PropBr, K2CO3 SN2 (k1) PropBr Propargyl Bromide Bis N,N'-Dipropargyl OPD (Over-alkylation) Mono->Bis + PropBr SN2 (k2 > k1) Cyc 2-Methylbenzimidazole (Cyclized Byproduct) Mono->Cyc Heat / Metal Cat. Intramolecular Cyclization

Caption: Kinetic pathway showing the competition between the desired mono-alkylation, over-alkylation, and cyclization.

Critical Optimization Parameters

To achieve high selectivity, the following parameters must be strictly controlled.

ParameterRecommended ConditionRationale
Stoichiometry 1.0 : 0.9 (OPD : Propargyl Bromide)Using a slight excess of OPD statistically favors mono-substitution.
Base Potassium Carbonate (

)
Milder than NaH. Prevents rapid deprotonation that leads to runaway bis-alkylation [3].
Solvent DMF or Acetonitrile (MeCN) Polar aprotic solvents stabilize the transition state. DMF is superior for solubility but harder to remove; MeCN is easier for workup.
Temperature

C

RT
Low temperature suppresses the activation energy for the second alkylation and prevents thermal cyclization.
Atmosphere Argon / Nitrogen Essential.[1][2][3] OPD oxidizes rapidly in air to form dark impurities (p-benzoquinone diimines).

Standardized Protocol: Mono-N-Propargylation

Target: N-(prop-2-yn-1-yl)benzene-1,2-diamine Scale: 10 mmol (Adjustable)

Reagents
  • o-Phenylenediamine (OPD): 1.08 g (10 mmol)

  • Propargyl Bromide (80% in toluene): 1.00 mL (~9 mmol) (Limiting Reagent)

  • Potassium Carbonate (

    
    ), anhydrous: 1.38 g (10 mmol)
    
  • Dimethylformamide (DMF), anhydrous: 15 mL

  • Ethyl Acetate (EtOAc) & Brine for workup.

Step-by-Step Methodology
  • Pre-Reaction Setup (Inerting):

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Argon for 5 minutes.

    • Safety Note: Propargyl bromide is a potent lachrymator.[4] All operations must occur in a fume hood.

  • Dissolution:

    • Add OPD (1.08 g) and

      
       (1.38 g) to the flask.
      
    • Add DMF (15 mL) via syringe. Stir at Room Temperature (RT) for 10 minutes to ensure partial dissolution/suspension of the base.

  • Controlled Addition:

    • Cool the mixture to

      
      C  using an ice bath.
      
    • Add Propargyl Bromide dropwise over 20 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Expert Insight: Slow addition keeps the concentration of alkylating agent low relative to the unreacted amine, favoring mono-alkylation.

  • Reaction Phase:

    • Allow the reaction to warm naturally to RT.

    • Stir for 4–6 hours.

    • Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes). The mono-product typically runs slightly higher than OPD. OPD will stain dark brown/black with UV/air; the product stains similarly.

  • Workup (Oxidation Control):

    • Pour the reaction mixture into 50 mL of ice-cold water .

    • Optional: Add 10 mL of saturated

      
       (Sodium Hydrosulfite) solution to the aqueous quench. This reducing agent prevents the OPD and product from oxidizing (turning tar-black) during extraction [2].
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo at 
      
      
      
      C.
  • Purification:

    • Purify immediately via Flash Column Chromatography (

      
      ).
      
    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Storage: Store the product under Argon at

      
      C. It is prone to slow cyclization at RT.
      

Troubleshooting & Validation Workflow

DOT Diagram 2: Experimental Workflow & Decision Logic

Workflow Start Start Reaction (0°C, Argon) TLC TLC Check (4h) Start->TLC Check1 Reactant (OPD) consumed? TLC->Check1 AddTime Stir addtl. 2h Check1->AddTime No Workup Quench (Ice Water) + Na2S2O4 Check1->Workup Yes AddTime->TLC Dark Mixture turned Black/Tar? Workup->Dark Rescue Add Sodium Hydrosulfite Perform rapid filtration Dark->Rescue Yes Purify Column Chromatography (Hex/EtOAc) Dark->Purify No Rescue->Purify

Caption: Decision tree for reaction monitoring and handling oxidative instability.

Analytical Validation
  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the propargyl methylene doublet (
    
    
    ppm,
    
    
    Hz) and the terminal alkyne triplet (
    
    
    ppm).
  • Selectivity Check:

    • Mono: Integration of aromatic protons vs. propargyl

      
       should be 4:2.
      
    • Bis: Integration should be 4:4.

Safety & Handling

  • Propargyl Bromide: A severe lachrymator and skin irritant.[4] It is shock-sensitive when dry or in the presence of copper salts. Never distill to dryness.

  • o-Phenylenediamine: Toxic by inhalation and ingestion. Suspected carcinogen.[5]

  • Waste: Quench all propargyl bromide residues with aqueous amine or dilute NaOH before disposal to prevent formation of explosive acetylides.

References

  • Menendez, J. C., et al. "Selective alkylation of azoles and amines." Heterocycles, vol. 38, no.[6][7][8][9] 6, 1994, pp. 1369.[9] Link (Discusses base effects on propargylation selectivity).

  • BenchChem Technical Support. "Troubleshooting o-Phenylenediamine Synthesis and Handling." BenchChem Protocols, 2025.[1] Link (Details the use of sodium hydrosulfite to prevent OPD oxidation).[1]

  • Organic Syntheses. "o-Phenylenediamine." Org.[5][10][11] Synth., Coll. Vol. 2, p. 501. Link (Foundational handling of OPD).

  • Mondal, S., et al. "Synthesis of Quinoxalines from N-Propargyl Aniline Derivatives." RSC Advances, 2015. Link (Context on cyclization of propargylated anilines).

Sources

Application Notes and Protocols for Quinoxaline Synthesis Utilizing N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoxaline Scaffold and the Advent of a Versatile Building Block

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, make them privileged scaffolds in drug discovery.[3][4] The classical and most direct route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This application note delves into the synthesis of quinoxalines using a specialized and highly functionalizable starting material: N1-(prop-2-yn-1-yl)benzene-1,2-diamine .

The introduction of the propargyl group (prop-2-yn-1-yl) onto the diamine backbone offers a significant advantage for researchers, particularly in drug development. This terminal alkyne moiety serves as a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9] This allows for the facile introduction of a wide array of molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[]

This guide provides detailed protocols for two distinct and effective methods for synthesizing quinoxalines from this compound: a metal-catalyzed intramolecular cyclization and the traditional condensation with a 1,2-dicarbonyl compound.

Method 1: Intramolecular Cyclization of this compound

This innovative approach, pioneered by Aichhorn et al., utilizes a main group metal Lewis acid to catalyze the intramolecular hydroamination of the propargyl group, leading to the formation of the quinoxaline ring system.[11][12][13] This method is particularly advantageous as it does not require a separate 1,2-dicarbonyl reactant.

Reaction Mechanism and Rationale

The proposed mechanism involves the activation of the alkyne by the Lewis acid catalyst (e.g., SnCl₄ or InCl₃). This facilitates the nucleophilic attack of the adjacent amino group in a 6-exo-dig cyclization fashion. Subsequent aromatization leads to the formation of the stable quinoxaline ring. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization.

Diagram: Proposed Mechanism of Intramolecular Cyclization

G cluster_0 Step 1: Alkyne Activation cluster_1 Step 2: Intramolecular Nucleophilic Attack (6-exo-dig) cluster_2 Step 3: Aromatization A This compound C Activated Alkyne-Catalyst Complex A->C Coordination B Lewis Acid (e.g., SnCl4) B->C D Activated Alkyne-Catalyst Complex E Cyclized Intermediate D->E Nucleophilic attack by NH2 F Cyclized Intermediate G Propargyl-Substituted Quinoxaline F->G Rearrangement & Oxidation H [Catalyst] + 2H+

Caption: Proposed mechanism for the Lewis acid-catalyzed intramolecular cyclization.

Experimental Protocol: Tin(IV) Chloride-Mediated Cyclization

This protocol is adapted from the work of Aichhorn et al. (2015).[11][12][13]

Materials:

  • This compound

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane

  • Anhydrous 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) under an inert atmosphere (e.g., argon), add tin(IV) chloride solution (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired quinoxaline product.

ReactantProductCatalystSolventTemperatureTime (h)Yield (%)
This compound2-MethylquinoxalineSnCl₄1,4-Dioxane80 °C2-475-85
4,5-dimethyl-N1-(prop-2-yn-1-yl)benzene-1,2-diamine2,6,7-TrimethylquinoxalineSnCl₄1,4-Dioxane80 °C3-570-80

Table 1: Representative yields for the tin-catalyzed intramolecular cyclization.

Method 2: Classical Condensation with 1,2-Dicarbonyl Compounds

This method follows the traditional and widely used approach for quinoxaline synthesis. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline ring.

Reaction Mechanism and Rationale

The reaction proceeds via a double condensation between the two amino groups of the o-phenylenediamine and the two carbonyl groups of the 1,2-dicarbonyl compound. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups. This is followed by dehydration to form the stable aromatic quinoxaline ring.

Diagram: Experimental Workflow for Classical Condensation

G cluster_A 1. Reactant Preparation cluster_B 2. Reaction Setup cluster_C 3. Reaction Monitoring cluster_D 4. Work-up cluster_E 5. Purification cluster_F 6. Characterization A Reactant Preparation B Reaction Setup C Reaction Monitoring D Work-up E Purification F Characterization A1 Dissolve this compound in ethanol B1 Combine reactant solutions A1->B1 A2 Dissolve 1,2-dicarbonyl (e.g., benzil) in ethanol A2->B1 B2 Add catalytic acetic acid B1->B2 B3 Heat to reflux B2->B3 C1 Monitor by TLC B3->C1 D1 Cool to room temperature C1->D1 D2 Precipitate product with water D1->D2 D3 Filter and wash solid D2->D3 E1 Recrystallize from ethanol D3->E1 F1 NMR, MS, IR E1->F1

Caption: Step-by-step workflow for the synthesis of propargyl-substituted quinoxalines via classical condensation.

Experimental Protocol: Condensation with Benzil

Materials:

  • This compound

  • Benzil

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • To this solution, add benzil (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add distilled water to the reaction mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2,3-diphenyl-5-(prop-2-yn-1-yl)quinoxaline.

Reactant 1Reactant 2CatalystSolventTemperatureTime (h)Yield (%)
This compoundBenzilAcetic AcidEthanolReflux2-385-95
This compoundBiacetylAcetic AcidEthanolReflux1-280-90

Table 2: Representative yields for the classical condensation reaction.

Applications in Drug Discovery: The Power of the Propargyl Group

The primary advantage of incorporating the propargyl group into the quinoxaline scaffold is its utility in "click chemistry". The terminal alkyne can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a wide variety of azide-containing molecules.[7][8] This allows for the late-stage functionalization of the quinoxaline core, a highly desirable feature in drug development for creating diverse libraries of compounds for biological screening.[9]

Potential applications include:

  • Synthesis of PROTACs: The propargyl group can serve as a linker attachment point for the synthesis of proteolysis-targeting chimeras.

  • Development of Kinase Inhibitors: The quinoxaline scaffold is a known hinge-binding motif in many kinase inhibitors. The propargyl handle allows for the exploration of the solvent-exposed region of the active site by introducing various functionalities.

  • Fluorescent Probes and Imaging Agents: The alkyne can be "clicked" with fluorescent azides to generate probes for biological imaging and diagnostic applications.[8]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized quinoxalines. This application note has provided detailed protocols for two distinct and efficient synthetic routes: a modern intramolecular cyclization and the classical condensation with 1,2-dicarbonyls. The presence of the propargyl group opens up a vast chemical space for post-synthetic modification via click chemistry, making these quinoxaline derivatives particularly attractive for applications in drug discovery and chemical biology. Researchers and scientists in these fields are encouraged to explore the potential of this unique starting material to accelerate their research and development efforts.

References

  • Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry, 13(36), 9373–9380. [Link]

  • Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. ResearchGate. [Link]

  • Bawazeer, S., Al-Ghamdi, K. M., & El-Faham, A. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. PMC. [Link]

  • Hassan, A. S., et al. (2023). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Hassan, A. S., et al. (2023). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium. SciSpace. [Link]

  • Hassan, A. S., et al. (2023). Substituent-dependent one-pot synthesis of either pyrazines or quinolin-8-amines. ResearchGate. [Link]

  • Hassan, A. S., et al. (2023). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]

  • Hassan, A. S., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. Semantic Scholar. [Link]

  • Labinsighs. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Matveevskaya, V. V., et al. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. MDPI. [Link]

  • Patel, K., & Sharma, A. (2022). Click chemistry: A novel tool in pharmaceutical research. Allied Academies. [Link]

  • Patil, K. N. B. (2018). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate. [Link]

  • ResearchGate. (2015). Scheme 1. Condensation of benzene-1,2-diamine with benzil. ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry. [Link]

  • S. Sajjadifar, et al. (2010). Condensation of 3-Aza-1, 5-Diketones with N-Nucleophiles. ACG Publications. [Link]

  • Saleh, M. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC. [Link]

  • SID. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID. [Link]

  • Taylor & Francis Online. (2024). Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. [Link]

  • Thirupathaiah, B., et al. (2023). An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. ACG Publications. [Link]

  • Verma, A., et al. (2019). An insight into medicinal chemistry of anticancer quinoxalines. PubMed. [Link]

  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Zhang, Y., et al. (2022). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. PMC. [Link]

  • Indian Academy of Sciences. (2006). LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. Indian Academy of Sciences. [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [Link]

  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. [Link]

  • ResearchGate. (2024). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ResearchGate. [Link]

Sources

N1-(prop-2-yn-1-yl)benzene-1,2-diamine as a building block for fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Design of Fluorescent Probes using


-(prop-2-yn-1-yl)benzene-1,2-diamine 

Executive Summary


-(prop-2-yn-1-yl)benzene-1,2-diamine (hereafter referred to as Prop-OPD ) is a bifunctional building block essential for the "Click-to-Sense" strategy in fluorescent probe development. Unlike standard o-phenylenediamines (OPDs) used solely for direct analyte sensing, Prop-OPD features a terminal alkyne handle. This allows researchers to covalently attach the OPD sensing unit to fluorophores, organelle-targeting peptides, or polymers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without compromising the reactivity of the diamine moiety.

This guide details the application of Prop-OPD as a modular scaffold for constructing reaction-based fluorescent probes targeting Nitric Oxide (NO) , Aldehydes (e.g., Methylglyoxal) , and Phosgene .

Chemical Basis & Mechanism[1]

To design effective probes, one must understand the electronic switching mechanism inherent to the OPD scaffold.

The PET Switching Mechanism

The primary mechanism utilized in Prop-OPD probes is Photoinduced Electron Transfer (PET) .

  • OFF State (Probe): The electron-rich 1,2-diamine moiety acts as a PET donor. When "clicked" to a fluorophore (e.g., Naphthalimide, Coumarin, Rhodamine), the diamine quenches the fluorophore's emission.

  • ON State (Product): Upon reaction with the target analyte (e.g., NO), the diamine cyclizes to form an electron-deficient ring (Benzotriazole or Benzimidazole). This lowers the HOMO energy level, suppressing PET and restoring fluorescence.

Reaction Pathways

The Prop-OPD scaffold reacts with specific electrophiles to trigger cyclization:

  • Nitric Oxide (NO): Reacts with the diamine in the presence of

    
     to form a Benzotriazole .
    
  • Aldehydes (R-CHO): Condenses to form a Benzimidazole .

  • Phosgene (

    
    ):  Cyclizes to form a Benzimidazolone .
    

ReactionPathways PropOPD Prop-OPD (Quencher) Electron Rich NO + NO / O2 Aldehyde + R-CHO Benzotriazole Benzotriazole (Fluorescent/Non-Quenching) PropOPD->Benzotriazole Cyclization Benzimidazole Benzimidazole (Fluorescent/Non-Quenching) PropOPD->Benzimidazole Condensation Benzimidazolone Benzimidazolone (Fluorescent/Non-Quenching) PropOPD->Benzimidazolone Cyclization Phosgene + COCl2

Figure 1: Reaction-based sensing pathways for Prop-OPD derivatives. The cyclization eliminates the electron-donating capability of the diamine, terminating PET quenching.

Application Workflow: The "Click-to-Sense" Platform

The power of Prop-OPD lies in its modularity. Instead of synthesizing a new probe from scratch for every target, you use Prop-OPD as a universal "sensing head" that can be clicked onto various "tails" (fluorophores).

Modular Synthesis Strategy
  • Step A (Functionalization): Select an Azide-functionalized Fluorophore (

    
    ).
    
  • Step B (Click Reaction): Conjugate Prop-OPD to

    
     using CuAAC.
    
  • Step C (Sensing): The resulting construct is a "Turn-On" probe.

Table 1: Recommended Fluorophore Pairs for Prop-OPD

Fluorophore ScaffoldEmission ColorApplication ContextMechanism
1,8-Naphthalimide Green (520 nm)Cellular Imaging (High Quantum Yield)PET Quenching
Coumarin Blue (450 nm)High Contrast / ratiometric potentialICT / PET
Rhodamine B Red (580 nm)Mitochondria / Deep TissueRing-Opening (Spiro)
BODIPY Green/OrangePhotostabilityPET Quenching

Experimental Protocols

Protocol 1: Synthesis of the Probe (Click Chemistry)

Objective: Conjugate Prop-OPD to an Azide-Fluorophore (e.g., 4-azido-1,8-naphthalimide).

Reagents:

  • Prop-OPD (1.0 eq)

  • Azide-Fluorophore (1.0 eq)

  • 
     (0.1 eq)
    
  • Sodium Ascorbate (0.2 eq)

  • Solvent: THF/Water (1:1) or DMSO/Water

Procedure:

  • Dissolution: Dissolve Prop-OPD (0.2 mmol) and the Azide-Fluorophore (0.2 mmol) in 2 mL of THF.

  • Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate (10 mg in 100 µL water) and

    
     (5 mg in 100 µL water).
    
  • Initiation: Add the

    
     solution to the reaction mixture, followed immediately by the Sodium Ascorbate solution. The mixture may turn slightly yellow/brown.
    
  • Incubation: Stir at room temperature for 4–6 hours. Monitor via TLC (Prop-OPD is polar; the product will be less polar than the starting azide).

  • Work-up: Dilute with water (10 mL) and extract with Dichloromethane (

    
     mL). Wash organic layer with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Gradient: Hexane to Ethyl Acetate).
    
  • Validation: Confirm structure via

    
    -NMR (Look for the triazole proton singlet at 
    
    
    
    7.5–8.5 ppm).
Protocol 2: Detection of Nitric Oxide (NO) in Live Cells

Objective: Validate the probe's ability to detect endogenous NO.[1]

Reagents:

  • Probe Stock Solution: 10 mM in DMSO.

  • NO Donor: DEA-NONOate (Diethylamine NONOate).

  • Buffer: PBS (pH 7.4).[2]

Procedure:

  • Cell Culture: Plate RAW 264.7 (macrophage) cells in a confocal dish. Incubate for 24h.

  • Probe Loading: Replace medium with PBS containing the Probe (final conc: 5–10 µM). Incubate for 20 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Stimulation: Add DEA-NONOate (50 µM) to the dish. Incubate for 30 minutes.

    • Control: Keep one set of cells untreated.

  • Imaging: Image using a Confocal Laser Scanning Microscope.

    • Excitation: Matches the chosen fluorophore (e.g., 405 nm for Naphthalimide).

    • Emission: Collect signal at 500–550 nm.

  • Data Analysis: Quantify fluorescence intensity using ImageJ. The treated cells should show significantly higher intensity (

    
    ) compared to control.
    

Troubleshooting & Quality Control

Table 2: Common Issues and Solutions

IssueProbable CauseCorrective Action
High Background Fluorescence Incomplete PET quenchingEnsure the linker length between OPD and Fluorophore is short (1–3 carbons). Long linkers reduce PET efficiency.
Oxidation of Diamine Air sensitivity of OPDStore Prop-OPD under Argon at -20°C. If the solid turns dark brown/black, repurify before use.
Low Click Yield Copper catalyst deactivationDegas solvents with

before adding Ascorbate. Increase catalyst load to 20 mol%.
No Response to NO Slow reaction kineticsEnsure the medium is aerated (NO reaction requires

). Check pH (reaction is faster at pH 7.4 than acidic pH).

Visualization of the Modular Workflow

ModularWorkflow cluster_0 Step 1: Modular Synthesis cluster_1 Step 2: Biological Application PropOPD Prop-OPD (Sensing Unit + Alkyne) Click CuAAC Click Reaction PropOPD->Click AzideDye Fluorophore-Azide (Signal Unit) AzideDye->Click Probe Intact Probe (Fluorescence OFF) Click->Probe Cyclization Cyclization (PET Termination) Probe->Cyclization + Analyte Analyte Analyte (NO/Aldehyde) Analyte->Cyclization Signal Fluorescent Product (Fluorescence ON) Cyclization->Signal

Figure 2: The "Click-to-Sense" workflow. Prop-OPD serves as the linchpin, connecting the signaling unit (fluorophore) to the sensing mechanism.

References

  • Plater, M. J., et al. (2001). "The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection."[1] Journal of the Chemical Society, Perkin Transactions 1.

  • Zhang, H., et al. (2019). "Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine." ACS Omega.

  • Wang, B., et al. (2013). "A highly selective fluorescent probe for the detection of methylglyoxal in living cells." Journal of the American Chemical Society. (Contextual reference for OPD-aldehyde sensing).
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Foundational reference for the CuAAC protocol).

Sources

Application Note: Bioorthogonal Labeling of 1,2-Dicarbonyls Using N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The accumulation of reactive carbonyl species (RCS), particularly 1,2-dicarbonyls like methylglyoxal (MGO) and glyoxal (GO), is a hallmark of oxidative stress, glycolysis bypass, and advanced glycation end-product (AGE) formation. Detecting these transient, highly reactive modifications on proteins and nucleic acids requires probes that are both chemically highly specific and sterically unobtrusive.

N1-(prop-2-yn-1-yl)benzene-1,2-diamine (CAS: 291536-12-4)[1]—also known as N-propargyl-o-phenylenediamine—is a bifunctional chemical probe engineered specifically for this purpose.

The Causality of the Design

The molecular architecture of this probe relies on two distinct, non-interfering chemical modalities:

  • The o-Phenylenediamine (OPD) Warhead: OPDs are the gold standard for trapping 1,2-dicarbonyls. The primary amine initiates a nucleophilic attack on the more electrophilic carbonyl carbon, followed by an intramolecular ring closure by the secondary amine. This double condensation forms a highly stable, irreversible quinoxaline heterocycle[2][3]. Because this reaction is thermodynamically driven and covalent, it effectively "freezes" the transient dicarbonyl state.

  • The Propargyl (Alkyne) Handle: Direct attachment of bulky fluorophores to OPD can cause severe steric hindrance, preventing the probe from accessing dicarbonyl modifications buried within folded protein pockets. The propargyl group is minimal in size, allowing the probe to penetrate complex biological matrices freely. Once the quinoxaline is formed, the terminal alkyne serves as a bioorthogonal handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry.

Mechanistic Workflow

The following diagram illustrates the two-step labeling pathway: initial dicarbonyl trapping followed by bioorthogonal reporter attachment.

G Dicarbonyl Biomolecule with 1,2-Dicarbonyl (e.g., MGO-modified) Quinoxaline Quinoxaline-Alkyne Adduct (Stable) Dicarbonyl->Quinoxaline Condensation (pH 7.4, 37°C) Probe N1-(prop-2-yn-1-yl) benzene-1,2-diamine (Alkyne-OPD Probe) Probe->Quinoxaline Trapping Click CuAAC Click Chemistry (CuSO4, THPTA, Ascorbate) Quinoxaline->Click Reporter Azide-Reporter (Fluorophore/Biotin) Reporter->Click Final Labeled Biomolecule (Ready for Analysis) Click->Final Triazole Formation

Workflow for bioorthogonal labeling of 1,2-dicarbonyls using the alkyne-OPD probe and CuAAC.

Comparative Probe Analysis

To understand why this compound is preferred over legacy reagents, we summarize the quantitative and qualitative data of common dicarbonyl probes below.

Probe TypeTarget SpecificityTagging ModalityKey AdvantagesLimitations
This compound 1,2-Dicarbonyls Bioorthogonal (Alkyne) Minimal steric hindrance; irreversible quinoxaline formation. Requires secondary CuAAC click reaction.
Unmodified OPD1,2-DicarbonylsUV/Vis AbsorbanceHighly cost-effective; standard for HPLC.Lacks enrichment or fluorescence handles.
Dansyl-OPD1,2-DicarbonylsDirect FluorescenceOne-step labeling (no click required).Bulky fluorophore limits access to buried sites.
Girard's Reagent TAldehydes & KetonesCationic Charge (MS)Greatly enhances mass spec ionization.Forms reversible hydrazones; lacks target specificity.

Experimental Protocol

Materials & Reagents
  • Probe: this compound (50 mM stock in anhydrous DMSO).

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (Amine-free buffers are critical; avoid Tris or Glycine during the trapping phase).

  • Click Reagents:

    • Azide-Fluorophore (e.g., Cyanine3-Azide) or Biotin-Azide (10 mM in DMSO).

    • CuSO₄ (100 mM in H₂O).

    • THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM in H₂O).

    • Sodium Ascorbate (100 mM in H₂O, freshly prepared ).

  • Precipitation: Ice-cold Acetone.

Step-by-Step Methodology

Phase 1: Dicarbonyl Trapping

  • Sample Preparation: Normalize protein lysates or purified biomolecules to a concentration of 1–2 mg/mL in PBS (pH 7.4).

  • Probe Addition: Add this compound to a final concentration of 1 mM.

    • Causality Note: A 1 mM concentration provides sufficient pseudo-first-order kinetics to outcompete endogenous nucleophiles (like arginine or lysine side chains) for the dicarbonyls.

  • Incubation: Incubate the mixture at 37°C for 2 to 4 hours in the dark.

    • Causality Note: 37°C accelerates the double condensation required for quinoxaline ring closure without inducing heat-mediated artificial protein oxidation.

Phase 2: Removal of Unreacted Probe 4. Precipitation: Add 4 volumes of ice-cold acetone to the reaction mixture. Vortex thoroughly and incubate at -20°C for 1 hour. 5. Pelleting: Centrifuge at 15,000 × g for 15 minutes at 4°C. Discard the supernatant.

  • Causality Note: Unreacted probe contains an alkyne. If not removed, it will competitively consume the azide-fluorophore during the click reaction, resulting in massive background noise and low signal-to-noise ratios.
  • Washing: Wash the pellet once with 500 µL of cold methanol, centrifuge again, and air-dry the pellet for 5 minutes.

Phase 3: CuAAC Click Chemistry 7. Resuspension: Resuspend the protein pellet in 50 µL of 1% SDS in PBS. Sonicate briefly if necessary to ensure complete solubilization. 8. Click Master Mix Preparation: In a separate tube, pre-mix the following (per 50 µL reaction) to form the active Cu(I)-THPTA complex:

  • 1 µL Azide-Reporter (10 mM stock, final ~200 µM)
  • 1 µL CuSO₄ (100 mM stock, final 2 mM)
  • 2 µL THPTA (100 mM stock, final 4 mM)
  • Wait 3 minutes, then add 2.5 µL freshly prepared Sodium Ascorbate (100 mM stock, final 5 mM). The solution should turn slightly pale/colorless as Cu(II) is reduced to Cu(I).
  • Reaction: Add the Click Master Mix to the resuspended protein. Vortex and incubate at room temperature for 1 hour in the dark.
  • Final Cleanup: Terminate the reaction by performing a second acetone precipitation (as in Phase 2) to remove unreacted click reagents. Resuspend the final pellet in 1× Laemmli sample buffer for SDS-PAGE or appropriate buffer for LC-MS/MS.

Trustworthiness: Establishing a Self-Validating System

To ensure that the observed signal is strictly due to dicarbonyl labeling and not non-specific probe binding or background click chemistry, the protocol must be run alongside a self-validating control matrix.

  • Positive Control (In Vitro Glycation): Pre-incubate a pure protein (e.g., BSA) with 1 mM Methylglyoxal for 24 hours prior to probe labeling. This should yield a massive signal increase.

  • Negative Control 1 (Scavenger Competition): Pre-treat the biological sample with 10 mM Aminoguanidine (a potent, well-characterized 1,2-dicarbonyl scavenger) for 1 hour before adding the alkyne-OPD probe. Aminoguanidine blocks the dicarbonyl sites. Validation: A successful assay will show near-complete ablation of the fluorescent signal in this sample.

  • Negative Control 2 (No-Copper Control): Perform the entire workflow but replace CuSO₄ with water in the Click Master Mix. Validation: This ensures the azide-fluorophore is not non-specifically sticking to the protein matrix via hydrophobic interactions.

References

  • Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives RSC Advances. Details the chemical synthesis, NMR characterization, and physical properties of this compound (Compound 5) and its conversion into quinoxalines. URL:[Link]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles ResearchGate. Explains the mechanistic pathway of o-phenylenediamine condensation with dicarbonyls (glyoxals) to form stable benzo[a]phenazine and quinoxaline derivatives. URL:[Link]

Sources

Application Note: Synthesis of Substituted Benzimidazoles from N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of N1-(prop-2-yn-1-yl)benzene-1,2-diamine (referred to herein as Substrate A ) as a versatile precursor for substituted benzimidazoles. Unlike standard o-phenylenediamine (OPD) precursors, the N-propargyl variant offers two distinct divergent pathways:

  • Pathway A (Cycloisomerization): Metal-catalyzed intramolecular hydroamination where the propargyl group is incorporated into the imidazole ring, yielding 2-methylbenzimidazoles .

  • Pathway B (Condensation): Oxidative coupling with external aldehydes where the propargyl group remains as an N1-substituent, yielding 1-propargyl-2-arylbenzimidazoles .

This guide focuses on the high-value Gold(I)-Catalyzed Cycloisomerization (Pathway A) due to its atom economy and mechanistic elegance, while providing the condensation route (Pathway B) as a comparative standard.

Mechanistic Principles

Pathway A: Gold-Catalyzed 5-exo-dig Cyclization

The transformation of Substrate A to 2-methylbenzimidazole proceeds via an intramolecular hydroamination. Gold(I) complexes are preferred due to their high carbophilicity and ability to activate the alkyne


-system without oxidizing the amine.
  • Activation: The cationic Au(I) species coordinates to the alkyne (C

    
    C), rendering it electrophilic.
    
  • Nucleophilic Attack: The pendant primary amine (-NH

    
    ) attacks the activated alkyne in a 5-exo-dig  fashion (favored by Baldwin’s rules over 6-endo-dig).
    
  • Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis and tautomerization to form the aromatic benzimidazole core.

Mechanism Diagram

GoldCatalysis Substrate N-propargyl-OPD (Substrate A) Complex Au(I)-Alkyne Complex Substrate->Complex + [Au]+ Cyclization 5-exo-dig Cyclization Complex->Cyclization Activation VinylAu Vinyl-Au Intermediate Cyclization->VinylAu N-Attack Product 2-Methylbenzimidazole VinylAu->Product - [Au]+, Tautomerization

Figure 1: Mechanistic pathway for the Au(I)-catalyzed cycloisomerization of N-propargyl-1,2-diamine.

Experimental Protocols

Protocol A: Gold-Catalyzed Cycloisomerization

Target: 2-Methyl-1H-benzimidazole Reaction Type: Intramolecular Hydroamination

Reagents & Equipment[1][2][3][4]
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Chloro(triphenylphosphine)gold(I) [Au(PPh

    
    )Cl] (5 mol%)
    
  • Co-Catalyst: Silver Triflate [AgOTf] (5 mol%) (Activates the Au-Cl precatalyst)

  • Solvent: Toluene (Anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen balloon

  • Temperature: 80 °C

Step-by-Step Procedure
  • Catalyst Activation: In a glovebox or under argon flow, charge a reaction vial with Au(PPh

    
    )Cl (0.05 equiv) and AgOTf (0.05 equiv). Add 1.0 mL of anhydrous toluene and stir for 5 minutes at room temperature. A white precipitate (AgCl) will form, indicating generation of the active cationic species [Au(PPh
    
    
    
    )]+OTf-.
  • Substrate Addition: Dissolve Substrate A (1.0 mmol) in 4.0 mL of anhydrous toluene. Add this solution to the catalyst mixture via syringe.

  • Reaction: Seal the vial and heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (

    
    ) should disappear, and a more polar spot (
    
    
    
    ) should appear.
  • Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove silver salts and catalyst residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO

    
    , Gradient: 0 
    
    
    
    5% MeOH/DCM).
Expected Results & Data
ParameterSpecification
Yield 85–92%
Appearance Off-white to pale yellow solid
1H NMR (CDCl3)

2.65 (s, 3H, -CH

), 7.2-7.6 (m, 4H, Ar-H), 9.5 (br s, 1H, NH)
Key Insight The disappearance of the alkyne proton (

2.2 ppm) and appearance of the methyl singlet (

2.6 ppm) confirms cyclization.
Protocol B: Oxidative Condensation with Aldehydes

Target: 1-(Prop-2-yn-1-yl)-2-arylbenzimidazole Reaction Type: Condensation / Oxidative Cyclization

Reagents & Equipment[1][2][3][4]
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Benzaldehyde (or substituted aryl aldehyde) (1.1 equiv)

  • Oxidant/Catalyst: Copper(II) Acetate [Cu(OAc)

    
    ] (10 mol%) or simply air/O
    
    
    
    in some variants.
  • Solvent: Ethanol or Acetonitrile

  • Temperature: Reflux (78–82 °C)

Step-by-Step Procedure
  • Mixing: In a round-bottom flask, combine Substrate A (1.0 mmol) and Benzaldehyde (1.1 mmol) in Ethanol (5 mL).

  • Imine Formation: Stir at room temperature for 30 minutes. (Optional: Add 3Å molecular sieves to accelerate imine formation).

  • Cyclization: Add Cu(OAc)

    
     (0.1 mmol). Heat the mixture to reflux open to the air (or under an O
    
    
    
    balloon for faster kinetics) for 6–8 hours.
  • Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from EtOH/Hexane or purify via column chromatography.

Workflow Visualization

ExperimentalWorkflow cluster_0 Protocol A: Au-Catalyzed cluster_1 Protocol B: Condensation Start Start: N-propargyl-OPD StepA1 Mix Au(PPh3)Cl + AgOTf (In situ activation) Start->StepA1 Path A StepB1 Mix Substrate + Aldehyde (Imine formation) Start->StepB1 Path B StepA2 Add Substrate in Toluene Heat to 80°C StepA1->StepA2 StepA3 Filter (Celite) & Purify StepA2->StepA3 ProductA 2-Methylbenzimidazole StepA3->ProductA StepB2 Add Cu(OAc)2 + O2 Reflux StepB1->StepB2 StepB3 Extraction & Recrystallization StepB2->StepB3 ProductB 1-Propargyl-2-Arylbenzimidazole StepB3->ProductB

Figure 2: Experimental decision tree for divergent synthesis from N-propargyl-OPD.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst deactivation or wet solvent.Ensure Toluene is anhydrous. Increase catalyst loading to 10 mol%.
Formation of 6-membered ring 6-endo-dig pathway competition.Switch ligand on Gold to a bulkier phosphine (e.g., JohnPhos) to enforce 5-exo selectivity.
Propargyl cleavage (Protocol B) Harsh oxidative conditions.Lower temperature to 50 °C; switch oxidant to mild air bubbling or Na

S

O

.
Silver Mirror (Protocol A) Reduction of Ag+ by impurities.Ensure AgOTf is stored in the dark. Filter catalyst solution before adding substrate if precipitate is dark/black.

References

  • Gold-Catalyzed Hydroamination: Mechanistic grounding for 5-exo-dig cyclization of propargyl amines.[5] M. R.[4] Fructos, et al. "Gold-Catalyzed Intermolecular Hydroamination of Alkynes." Journal of Organic Chemistry. (Generalized mechanism applied to intramolecular systems).

  • Benzimidazole Synthesis Reviews: Comprehensive overview of condensation and oxidative cyclization strategies. L. Bui, et al. "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances, 2019.

  • Propargyl Amine Cyclizations: Specific reactivity of N-propargyl systems. A. S. K.[1] Hashmi. "Gold-Catalyzed Organic Reactions."[5][6][7] Chemical Reviews, 2007.

  • Protocol Validation (Condensation): Standard oxidative coupling methodologies. K. Bahrami, et al.[1] "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis, 2007.

Sources

Application Note: N1-(prop-2-yn-1-yl)benzene-1,2-diamine as a Bifunctional Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern materials science, the demand for modular, highly reactive building blocks has driven the development of bifunctional synthons. N1-(prop-2-yn-1-yl)benzene-1,2-diamine (commonly referred to as N-propargyl-o-phenylenediamine) stands out as a highly versatile molecule bridging the gap between classical heterocyclic condensation and modern click chemistry.

The structural causality behind its utility lies in its dual reactive centers:

  • The ortho-Phenylenediamine Core : A highly nucleophilic moiety that readily undergoes condensation with 1,2-dicarbonyls, carboxylic acids, and aldehydes. In materials science, this allows for the formation of rigid, conjugated heterocycles (e.g., benzimidazoles, quinoxalines) or robust covalent conjugation to oxidized graphitic carbon surfaces[1].

  • The Propargyl Group (Terminal Alkyne) : An ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or multicomponent polymerizations. Because the alkyne is sterically unhindered, it can be quantitatively "clicked" to functionalize polymers, nanoparticles, or electrode surfaces[2][3].

Application Workflows and Mechanistic Pathways

Surface Modification and Electrochemical Platforms

Graphitic carbon (GC) electrodes are essential in electrocatalysis. However, studying Interfacial Proton-Coupled Electron Transfer (I-PCET) requires molecularly defined active sites. The o-phenylenediamine moiety condenses irreversibly with ortho-quinone defects naturally present on oxidized GC surfaces, anchoring the molecule covalently[1][4].

Once anchored, the propargyl group remains exposed at the interface. This allows researchers to utilize CuAAC to attach secondary functional groups (e.g., fluorophores, ionic liquids, or steric modifiers) to tune the local electrostatic environment without disrupting the primary carbon-electrode linkage[1].

G A N1-(prop-2-yn-1-yl) benzene-1,2-diamine B o-Diamine Condensation (Graphite/Diketones) A->B  Acidic/Neutral  Conditions C Alkyne Click Chemistry (CuAAC with Azides) A->C  Cu(I) Catalyst  Ascorbate D Electrochemical Platforms B->D  I-PCET Studies E Functionalized Polymers/Surfaces C->E  Post-Modification

Fig 1: Bifunctional reactivity workflow of this compound.

Multicomponent Polymerization (MCP) for Sequence-Controlled Polymers

Multicomponent polymerizations (MCPs) leverage the high thermodynamic driving force of click reactions to synthesize complex macromolecules in a single step[5]. When this compound is reacted with sulfonyl azides, the terminal alkyne undergoes a Cu-catalyzed cycloaddition[3].

Crucially, instead of forming a stable triazole, the intermediate extrudes nitrogen gas (


) to form a highly electrophilic ketenimine[2][3]. The ortho-diamine moiety acts as an internal or external nucleophile, trapping the ketenimine to yield sequence-controlled polyamidines with high molecular weights (

g/mol ) and tunable refractive indices[2].

G A Terminal Alkyne (Propargyl group) C Cu-Triazolyl Intermediate A->C Cu(I) Catalysis B Sulfonyl Azide B->C D Ketenimine Intermediate (Highly Electrophilic) C->D -N2 (Nitrogen gas) E Nucleophilic Attack (o-Diamine) D->E F Polyamidine Material E->F Polymerization

Fig 2: Cu-catalyzed multicomponent polymerization mechanism via ketenimine intermediates.

Microwave-Assisted Synthesis of Fused Heterocyclic Optical Materials

The synthesis of highly conjugated, rigid fused heterocycles (e.g., imidazo[1,2-d][1,4]oxazepines) is critical for developing organic fluorophores. Reacting N-propargyl-o-phenylenediamines with arylaldehydes under microwave irradiation and Cu(II) catalysis triggers a cascade: imine condensation followed by a 7-exo-dig intramolecular cyclization[6][7]. Microwave heating provides the rapid kinetic energy necessary to overcome the high activation barrier of the 7-exo-dig step, preventing intermolecular dimerization and ensuring high atom economy[6].

Quantitative Data Summary

Application FieldReaction TypeCatalyst / ConditionsKey Material OutcomeRef
Electrochemical Platforms Surface CondensationNeutral/Acidic, RT to 80 °CGC electrodes with defined I-PCET active sites.[1]
Polymer Synthesis Cu-Catalyzed MCPCuI, Et

N, Room Temp
Polyamidines (

up to 64,600), high refractive index.
[2]
Optical Materials Cascade CyclizationCu(II), Microwave (100 °C, 15 min)Fused imidazo-oxazepines (Yields up to 93%).[6]

Experimental Protocols

Protocol A: Conjugation to Graphitic Carbon and CuAAC Post-Modification

Self-Validating Principle: Successful conjugation is confirmed by the emergence of distinct electrochemical waves prior to the click reaction.

  • Electrode Preparation : Polish a Graphitic Carbon (GC) electrode and electrochemically oxidize it in 0.1 M

    
     (cycling between 0.0 and +2.0 V vs Ag/AgCl) to generate surface ortho-quinones.
    
  • Diamine Condensation : Immerse the oxidized GC electrode in a 5 mM solution of this compound in ethanol for 12 hours at room temperature.

  • Validation Check 1 : Rinse the electrode and perform Cyclic Voltammetry (CV) in a blank electrolyte. The appearance of quasi-reversible waves confirms the installation of the o-phenylenediamine active sites[1].

  • Click Functionalization : Transfer the modified electrode to an aqueous solution containing 1 mM of an azide-functionalized target (e.g., a fluorophore), 5 mol%

    
    , and 10 mol% sodium ascorbate. Incubate in the dark for 2 hours.
    
  • Validation Check 2 : Analyze the electrode surface via fluorescence microscopy or X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the triazole linkage.

Protocol B: Cu-Catalyzed Multicomponent Polymerization (MCP)

Self-Validating Principle: The evolution of nitrogen gas serves as a visual kinetic indicator, while SEC analysis confirms successful chain extension.

  • Initiation : In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) and a selected disulfonyl azide (1.0 mmol) in 5 mL of dry THF.

  • Catalysis : Add CuI (0.1 mmol) and triethylamine (1.2 mmol) to the mixture. Stir vigorously at room temperature.

  • Observation : Monitor the reaction for the evolution of

    
     bubbles, indicating the formation of the ketenimine intermediate[3]. Allow the reaction to proceed for 12 hours.
    
  • Precipitation : Dropwise add the viscous reaction mixture into 100 mL of rapidly stirring methanol to precipitate the polymer.

  • Validation Check : Filter and dry the polymer under a vacuum. Perform Size Exclusion Chromatography (SEC) to verify

    
     g/mol  and 
    
    
    
    H NMR to confirm the complete disappearance of the terminal alkyne proton at ~2.5 ppm[2].
Protocol C: Microwave-Assisted Cascade Cyclization

Self-Validating Principle: TLC monitoring ensures the intermediate imine is fully consumed before workup, preventing product mixtures.

  • Reaction Setup : In a microwave-safe vial, combine this compound (1.0 mmol), 2-hydroxybenzaldehyde (1.0 mmol), and 10 mol%

    
     in 3 mL of DMF.
    
  • Microwave Irradiation : Seal the vial and irradiate at 100 °C for 15 minutes.

  • Validation Check 1 : Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material spots should be completely replaced by a single, highly fluorescent spot under 254/365 nm UV light, confirming the 7-exo-dig cyclization[6][7].

  • Purification : Dilute the mixture with water (15 mL) and extract with EtOAc (3 × 10 mL). Dry the organic layer over

    
    , concentrate, and purify via flash chromatography.
    

References

  • Tang, D., Keyes, N., Rose, J. C., et al. (2025). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 90(50), 17626-17634. URL:[Link]

  • Rajput, D., Kumar, A., Jandial, T., et al. (2022). Microwave-Assisted Copper(II)-Catalyzed Cascade Cyclization of 2-Propargylamino/Oxy-Arylaldehydes and O-Phenylenediamines. ACS Publications. URL:[Link]

  • Tian, W., Hu, R., & Tang, B. Z. (2018). CHAPTER 7: Multicomponent Polymerization Mediated by Click Chemistry. RSC Books. URL:[Link]

  • Hu, R., Tang, B. Z., et al. (2016). Multicomponent Click Polymerization: A Facile Strategy toward Fused Heterocyclic Polymers. Researcher.Life / RSC Advances. URL:[Link]

Sources

Application Note: Advanced Analytical Strategies for Monitoring Reactions of N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol

Introduction to the Bifunctional Scaffold

In modern medicinal chemistry and materials science, N1-(prop-2-yn-1-yl)benzene-1,2-diamine (commonly referred to as N-propargyl-o-phenylenediamine) serves as a highly versatile, bifunctional building block[1]. Its structural architecture features two distinct, orthogonal reactive centers:

  • An ortho-phenylenediamine core: A classic precursor for the synthesis of nitrogen-rich heterocycles, such as benzimidazoles and quinoxalines.

  • A terminal propargyl (alkyne) group: An ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or Sonogashira cross-coupling.

Because these functional groups can react independently under specific conditions, achieving and verifying chemoselectivity is paramount[2]. This application note details the analytical methodologies required to monitor the divergent reaction pathways of this molecule, explaining the causality behind instrument selection and providing self-validating protocols for real-time and offline analysis.

Mechanistic Pathways and Analytical Divergence

The successful utilization of this compound relies on directing the reaction down one of two primary pathways without triggering side reactions in the orthogonal functional group.

  • Pathway A (Heterocyclic Cyclization): The diamine undergoes condensation with an aldehyde or carboxylic acid. This forms a transient imine (Schiff base) intermediate, which subsequently undergoes oxidative cyclization to form an N-propargyl benzimidazole[2]. The analytical challenge here is trapping and identifying the transient imine.

  • Pathway B (Click Chemistry): The terminal alkyne reacts with an organic azide in the presence of a Cu(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole[3]. The analytical challenge is tracking the rapid kinetics of this highly exothermic reaction.

Pathways Start This compound (Bifunctional Core) PathA Pathway A: Benzimidazole Synthesis (Diamine Core Reactivity) Start->PathA + Aldehyde/Acid Oxidative Cyclization PathB Pathway B: CuAAC Click Chemistry (Alkyne Reactivity) Start->PathB + R-N3 Cu(I) Catalyst ProdA N-Propargyl Benzimidazole (Alkyne Preserved) PathA->ProdA ProdB 1,2,3-Triazole Derivative (Diamine Preserved) PathB->ProdB

Bifunctional reactivity pathways of this compound.

Analytical Methodologies: Causality and Selection

To establish a robust, self-validating monitoring system, we employ a multimodal analytical approach. We do not merely measure the end-point; we track the kinetic evolution of the reaction to ensure mechanistic fidelity.

In Situ FTIR (ReactIR) for CuAAC Kinetics

The "Why": Traditional offline sampling of CuAAC reactions is notoriously difficult because the high activity of the Cu(I) catalyst makes quenching unreliable[4]. In situ Attenuated Total Reflectance (ATR) FTIR allows for continuous, non-destructive monitoring. Furthermore, the terminal alkyne (


) and the azide (

) stretch frequencies reside in the "IR clear window" (2000–2300 cm⁻¹), completely isolated from solvent and fingerprint region interference[3].
UPLC-QTOF MS for Cyclization Profiling

The "Why": During benzimidazole synthesis, the reaction transitions from the starting diamine (


 147.0917 

) to an acyclic imine intermediate, and finally to the cyclized product. Because the imine and the final benzimidazole can have highly similar polarities (co-eluting on standard HPLC) and identical masses if oxidation hasn't occurred, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC) is required to resolve isotopic fine structures and exact mass shifts indicative of dehydrogenation[4].
Offline Nuclear Magnetic Resonance (NMR)

The "Why": While MS and FTIR provide kinetic data,


H and 

C NMR are essential for proving regioselectivity. For instance, confirming that the propargyl group remains strictly at the N1 position during harsh oxidative cyclizations requires observing the intact propargyl

doublet (

) and the terminal alkyne triplet (

).

Workflow Reaction Reaction Vessel (Stirred, Temp Controlled) FTIR In Situ FTIR (Real-Time Kinetics) Reaction->FTIR Continuous Probe LCMS UPLC-QTOF MS (Mass/Purity Profiling) Reaction->LCMS Aliquot Sampling NMR Offline 1H/13C NMR (Structural Confirmation) Reaction->NMR End-Point Isolation

Multimodal analytical workflow for monitoring bifunctional diamine reactions.

Quantitative Data Presentation

The following tables summarize the critical diagnostic markers used to track the consumption of this compound and the formation of its respective products.

Table 1: Key FTIR Diagnostic Bands for Reaction Monitoring
Functional GroupWavenumber (

)
IntensityMonitoring Relevance
Alkyne C≡C Stretch ~2110Weak-MedDepletes during CuAAC (Pathway B)
Terminal Alkyne C-H ~3290StrongDepletes during CuAAC (Pathway B)
Azide N=N=N Stretch ~2100Very StrongDepletes during CuAAC (Pathway B)
Primary Amine N-H ~3300–3400Medium (Broad)Depletes during Cyclization (Pathway A)
Triazole Ring C=C ~3130MediumAppears during CuAAC (Pathway B)
Table 2: UPLC-MS and H NMR Tracking Parameters
SpeciesExact Mass

Key

H NMR Shifts (ppm, in

)
Starting Diamine 147.09172.30 (t, 1H, C≡CH), 3.95 (d, 2H,

), 5.00 (br s, 2H,

)
Benzimidazole Product Varies by R-group2.35 (t, 1H, C≡CH) [Intact],

peak absent
Triazole Product Varies by R-group7.80 (s, 1H, Triazole-CH), C≡CH peak absent

Experimental Protocols

Protocol 1: Real-Time Kinetic Profiling of CuAAC via In Situ FTIR

Objective: Monitor the formation of the 1,2,3-triazole without manual sampling.

  • Probe Preparation: Insert the ATR-FTIR probe (e.g., Mettler Toledo ReactIR) into a dry, multi-neck 50 mL jacketed reactor[3]. Purge the system with inert

    
     gas.
    
  • Background Collection: Add 20 mL of the chosen solvent (e.g., THF/Water 1:1). Collect a background spectrum (resolution

    
    , 128 scans).
    
  • Reagent Introduction: Add this compound (1.0 eq) and the target organic azide (1.05 eq). Begin continuous spectral acquisition (1 spectrum every 30 seconds).

  • Catalyst Initiation: Inject the pre-mixed Cu(I) catalyst solution (e.g.,

    
     and sodium ascorbate).
    
  • Kinetic Tracking: Monitor the absolute absorbance of the azide peak at

    
    .
    
  • Validation Checkpoint (Self-Validating System): The reaction is deemed complete and mass-balanced only when the first derivative of the azide depletion curve reaches zero, and the corresponding growth curve of the triazole ring stretch (

    
    ) plateaus simultaneously. If the azide depletes but the triazole does not grow proportionally, a side reaction (e.g., alkyne homocoupling) has occurred.
    
Protocol 2: UPLC-QTOF MS Profiling of Benzimidazole Cyclization

Objective: Trap and identify the transient imine intermediate to confirm the step-wise condensation-oxidation mechanism.

  • Reaction Setup: In a 20 mL vial, dissolve this compound (1.0 eq) and the target aldehyde (1.0 eq) in ethanol. Add the oxidative catalyst (e.g., supported Gold Nanoparticles or

    
    )[2].
    
  • Aliquot Sampling: At

    
     and 
    
    
    
    minutes, extract a
    
    
    aliquot.
  • Quenching: Immediately dilute the aliquot into

    
     of cold Acetonitrile/Water (50:50) containing 0.1% Formic Acid to halt the reaction and protonate the species for positive-ion ESI-MS.
    
  • Chromatographic Separation: Inject

    
     onto a C18 UPLC column (e.g., 
    
    
    
    ,
    
    
    ). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.
  • Mass Detection: Scan from

    
     100 to 1000 in positive ion mode using a QTOF mass spectrometer.
    
  • Validation Checkpoint (Self-Validating System): Extract the exact mass chromatograms for the starting material (

    
    ), the imine intermediate (
    
    
    
    ), and the final oxidized benzimidazole (
    
    
    ). The protocol is validated if the imine peak area exhibits a classic intermediate "bell curve" (rising then falling) while the final product peak monotonically increases.

References

  • Guidechem. "Propargylamine 2450-71-7 wiki - Guidechem". Guidechem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcC8iEVxwwrX1d0a0cWvBmjCDlBAxW5G2sHdt_-MCsr-Wjg-J29fSQ4mmPDA_HqYLotLi22-BXYnCCw99ChjDm0nyoNhXABhvP7lngtx4YFokRovy1H0yHFU-QPADUzxB18E5n0ABgizhFjVWh-Hps0yVwcihR_YpwKqmgas4=]
  • Mettler Toledo. "Click Reactions and Click Chemistry Tools for In-Situ Monitoring". Mettler Toledo. Available at:[https://vertexaisearch.cloud.google.
  • ACS Publications. "Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction". Organic Process Research & Development. Available at:[https://vertexaisearch.cloud.google.
  • RSC Publishing. "An Fe3O4@keratin nanocomposite doped with copper(II): a reusable heterogeneous catalyst for the synthesis of novel 1,4-disubstituted 1,2,3-triazole-pyrimido-benzimidazoles". RSC Advances. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmzFDls4hTYpmTzNkG4vONFpzaP95fDRmJw9FrZyRg7Seok4enNKgY_u3sJK6Stnjm6YYmqsYrfD6a9lPsq0klyTJuW8v3RN2L4sEzltFKNbpd7axXZBFvT1qOJSgfoBePAxdiaZ257gWqASQCTyutvECCZYSsV_a1]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Executive Summary & Strategic Overview

The synthesis of This compound (hereafter Compound A ) is a deceptively simple transformation that frequently stalls drug discovery campaigns due to three specific failure modes: poly-alkylation , chemoselective over-reduction , and spontaneous cyclization .

As a "click-ready" derivative of o-phenylenediamine (OPD), this scaffold is highly reactive. The electron-rich diamine core is prone to oxidation, while the propargyl group is a metastable handle that can either polymerize or cyclize under standard reaction conditions.

This guide moves beyond generic protocols to address the causality of these side reactions, providing self-validating solutions for researchers encountering low yields or intractable mixtures.

Troubleshooting Modules: The "Why" and "How" of Failure

Module 1: The "Over-Alkylation" Trap

Symptom: You attempted the direct alkylation of o-phenylenediamine with propargyl bromide and obtained a complex mixture of mono-, di-, and tri-alkylated products that are difficult to separate by column chromatography.

  • The Mechanism: In a direct SN2 reaction, the introduction of an electron-donating alkyl (propargyl) group increases the electron density on the nitrogen atom, making the secondary amine product more nucleophilic than the primary amine starting material. This leads to a runaway reaction where the product competes for the alkylating agent.

  • The Fix: Abandon Direct Alkylation. It is statistically impossible to achieve high yields (>70%) of the mono-alkylated product without using a vast excess (10–20 equiv.) of diamine, which creates waste handling issues.

  • Recommended Route: Adopt the Nitro-Reduction Strategy . Start with 1-fluoro-2-nitrobenzene. Displace the fluoride with propargylamine (SNAr), then reduce the nitro group. This guarantees mono-substitution because the SNAr reaction stops after one substitution due to the loss of the leaving group.

Module 2: The "Over-Reduction" Hazard

Symptom: You successfully synthesized the nitro-precursor (2-nitro-N-(prop-2-yn-1-yl)aniline) but, after reduction, the propargyl group disappeared (NMR shows propyl or allyl signals).

  • The Mechanism: Standard catalytic hydrogenation (H2, Pd/C) is non-selective. Palladium catalysts will reduce the terminal alkyne to an alkene or alkane before or concurrently with the nitro group reduction.

  • The Fix: Chemoselective Reduction. You must use a dissolving metal reduction or a selective transfer hydrogenation that is inert toward alkynes.

    • Gold Standard: Iron powder (Fe) with Ammonium Chloride (NH4Cl) in EtOH/Water.

    • Alternative: Tin(II) chloride (SnCl2) (though workup can be messy due to emulsions).

Module 3: The "Cyclization" Phantom

Symptom: The product mass is correct (M+H), but the NMR is missing the alkyne proton, and the aromatic region has shifted. The product is likely 2-methylbenzimidazole .

  • The Mechanism: N-propargyl-1,2-diamines are "spring-loaded" for cyclization. Under acidic conditions, high heat, or in the presence of π-Lewis acids (Au, Ag, Cu, Zn), the free primary amine attacks the activated alkyne (5-exo-dig cyclization) followed by isomerization.

  • The Fix:

    • Avoid Lewis Acids: Ensure all glassware is free of metal contaminants.

    • Temperature Control: Keep the reduction step below 80°C.

    • Storage: Store the final product as a hydrochloride salt (mono-HCl) to protonate the amine and prevent autocyclization.

Optimized Experimental Protocol (The "Golden Path")

This protocol utilizes the Nitro-Reduction Route to ensure regioselectivity and preserve the alkyne.

Step 1: SNAr Displacement
  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 equiv), Propargylamine (1.1 equiv), K2CO3 (1.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 1-fluoro-2-nitrobenzene in MeCN.

    • Add K2CO3 followed by propargylamine dropwise at RT.

    • Heat to 60°C for 4 hours. (Monitoring: TLC will show conversion of the non-polar fluoride to a yellow/orange spot).

    • Workup: Dilute with water, extract with EtOAc. The product, 2-nitro-N-(prop-2-yn-1-yl)aniline, is usually pure enough for the next step.

Step 2: Chemoselective Fe/NH4Cl Reduction
  • Reagents: Nitro-precursor (1.0 equiv), Iron powder (5.0 equiv, <325 mesh), NH4Cl (5.0 equiv).

  • Solvent: Ethanol : Water (4:1 ratio).

  • Procedure:

    • Suspend the nitro-precursor in EtOH/Water.

    • Add NH4Cl and stir at RT for 10 mins.

    • Add Iron powder.[1][2]

    • Heat to 70°C (Do not reflux vigorously). Stir for 2–4 hours.

    • Critical Workup: Filter hot through a Celite pad to remove iron sludge. Wash with EtOAc.

    • Purification: The filtrate may darken (oxidation). Rapidly extract with EtOAc, dry over Na2SO4, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH) under Nitrogen.

Quantitative Data & Stability Profile

ParameterDirect Alkylation RouteNitro-Reduction Route (Recommended)
Mono-Alkylation Yield 30–45% (statistical mixture)85–92% (stepwise control)
Side Product: Dialkylation High (20–30%)0% (Not possible)
Side Product: Over-reduction N/A< 1% (with Fe/NH4Cl)
Alkyne Integrity HighHigh (avoid H2/Pd)
Purification Difficulty High (separation of homologues)Low (filtration + extraction)

Stability Note: The free base of Compound A is air-sensitive. It oxidizes to dark phenazine-type oligomers within hours in solution.

  • Storage: Store at -20°C under Argon.

  • Stabilization: Conversion to the dihydrochloride salt significantly increases shelf-life.

Reaction Pathway Visualization

The following diagrams illustrate the competitive pathways and the logic behind the recommended route.

Diagram 1: The Failure Modes vs. The Golden Path

SynthesisPathways Start_Direct o-Phenylenediamine (OPD) Target Target: N1-(prop-2-yn-1-yl) benzene-1,2-diamine Start_Direct->Target Propargyl Bromide (Low Selectivity) Side_Dialkyl Side Reaction: N,N-Dipropargyl (Over-alkylation) Start_Direct->Side_Dialkyl Excess Reagent Fast Kinetics Start_Nitro 1-Fluoro-2-nitrobenzene Inter_Nitro Intermediate: 2-Nitro-N-propargylaniline Start_Nitro->Inter_Nitro Step 1: SNAr (Propargylamine) Side_Cyclic Side Reaction: 2-Methylbenzimidazole (Cyclization) Target->Side_Cyclic Acid/Heat/Metal Side_Reduced Side Reaction: N-Propyl derivative (Over-reduction) Inter_Nitro->Target Step 2: Fe/NH4Cl (Chemoselective) Inter_Nitro->Side_Reduced Avoid: H2/Pd/C

Caption: Comparison of the "Direct Alkylation" route (prone to mixtures) vs. the "Nitro-Reduction" route (regioselective).

Diagram 2: The Cyclization Mechanism (5-exo-dig)

Cyclization Substrate N1-(prop-2-yn-1-yl) benzene-1,2-diamine Activation Alkyne Activation (M+ or H+) Substrate->Activation Attack Intramolecular Amine Attack (5-exo-dig) Activation->Attack Intermediate Exocyclic Enamine Intermediate Attack->Intermediate Isom Isomerization / Aromatization Intermediate->Isom Product 2-Methylbenzimidazole (Dead End Side Product) Isom->Product

Caption: Mechanism of the unwanted cyclization to 2-methylbenzimidazole, often triggered by metal ions or heat.

References

  • Chemoselective Nitro Reduction: Liu, Y. et al.[2][3][4][5] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Adv.[3] Synth. Catal.2005 , 347, 217–219.[3] Link

  • Benzimidazole Cyclization: Bahrami, K. et al. "Synthesis of Benzimidazoles from o-Phenylenediamine." Synthesis2007 , 417-427. Link

  • Propargyl Amine Synthesis: Korich, A. L. et al. "Intermolecular Reductive Schiff Base Formation." Synlett2007 , 2602-2604.[2] Link

  • Iron-Catalyzed Reduction Protocols: "Reduction of nitro arene by Fe/ammonium chloride." ChemSpider Synthetic Pages, 2012 . Link

Sources

Technical Support Center: Purification of Crude N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Isolating N1-(prop-2-yn-1-yl)benzene-1,2-diamine from a crude reaction mixture presents a unique trifecta of chromatographic and chemical challenges. Researchers must simultaneously manage the extreme oxidative lability of the electron-rich o-phenylenediamine core, the strong hydrogen-bonding basicity of the primary and secondary amines, and the cross-coupling reactivity of the terminal propargyl group.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot your purification workflows and isolate your target molecule with high purity and yield.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude reaction mixture turned dark brown or black upon exposure to air. What happened, and can I salvage the product? A1: The darkening is a classic symptom of autoxidation. The o-phenylenediamine core is highly electron-rich. Upon exposure to atmospheric oxygen and light, it readily undergoes oxidative dimerization to form highly conjugated 2,3-diaminophenazine (DAP) derivatives, or further polymerizes into dark, intractable poly-OPD species[1].

  • Causality & Solution: You can salvage the product if the oxidation is superficial. During your aqueous workup, introduce a mild, water-soluble reducing agent such as sodium dithionite (Na₂S₂O₄)[2]. The dithionite selectively reduces the colored imine/azo impurities back to the colorless diamine state[3], allowing you to extract the purified product into the organic phase. Always store the final purified compound under an inert atmosphere (Argon/N₂) at -20 °C[4].

Q2: I attempted silica gel column chromatography, but the product streaked severely, and my mass recovery was less than 20%. Why? A2: Your product contains two basic amine groups (a primary aniline and a secondary propargylamine). These amines form strong hydrogen bonds and irreversible ionic interactions with the acidic silanol groups (Si-OH) present on the stationary phase of standard unmodified silica gel.

  • Causality & Solution: To prevent this binding, you must "deactivate" the silica column. Pre-treat the silica gel by flushing it with your mobile phase containing 1–5% triethylamine (Et₃N)[5]. The Et₃N competitively binds to the acidic silanol sites, allowing your diamine product to elute in a tight, symmetrical band.

Q3: How do I separate the desired mono-propargylated product from unreacted starting material and N,N-dipropargylated impurities? A3: This requires exploiting the subtle pKa differences between the species. Unreacted o-phenylenediamine is slightly more basic and more polar than the mono-propargylated product, while the over-alkylated N,N-dipropargyl impurity is the least polar.

  • Causality & Solution: A carefully monitored acid-base extraction is often more effective than chromatography for the first pass. By extracting the crude mixture with dilute aqueous HCl, you protonate the amines. Adjusting the pH of the aqueous layer back to ~8 with saturated NaHCO₃ will selectively free-base the less polar propargylated products before the unsubstituted starting material, allowing for fractional extraction.

Q4: My terminal alkyne seems to be degrading during purification. How do I prevent this? A4: Terminal alkynes are highly susceptible to Glaser-type oxidative homo-coupling in the presence of trace copper and oxygen. If your synthetic route utilized copper (e.g., in a prior cross-coupling step), the basic conditions of the diamine combined with air exposure will rapidly degrade the propargyl group.

  • Causality & Solution: Wash your organic extracts with an aqueous EDTA or ammonia solution to chelate and remove trace copper ions before proceeding with concentration or chromatography.

Part 2: Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification MethodMechanism of SeparationProsConsBest Used For
Acid-Base Extraction Differential pKa and solubility of protonated vs. free-base amines.Highly scalable; removes neutral/acidic impurities easily.May not fully resolve mono- vs. di-propargylated species.Initial crude cleanup; bulk removal of starting materials.
Dithionite Wash Chemical reduction of oxidized DAP/poly-OPD species[6].Restores product yield; removes dark coloration[3].Requires careful pH control to prevent product degradation.Salvaging air-oxidized (darkened) crude mixtures.
Et₃N-Deactivated Silica Polarity-based partition with suppressed silanol interactions[5].Exceptional resolution of mono- vs. over-alkylated products.Requires large solvent volumes; Et₃N must be removed post-column.Final polishing of complex mixtures with structurally similar impurities.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Antioxidant-Assisted Acid-Base Extraction

This protocol utilizes chemical reduction to salvage oxidized material while separating non-basic impurities.

  • Dissolution: Dissolve the dark crude mixture in Ethyl Acetate (EtOAc).

  • Acidification: Add 1M HCl (aqueous) and stir vigorously for 10 minutes.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must be strictly < 2 to ensure complete protonation of both amine groups. If not, add more HCl.

  • Phase Separation: Separate the layers. Discard the organic layer (which now contains non-basic organic impurities).

  • Reduction: To the acidic aqueous layer, add 0.5 equivalents (relative to crude mass) of solid Sodium Dithionite (Na₂S₂O₄)[7]. Stir for 15 minutes. The dark solution should noticeably lighten to a pale yellow.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise until the product precipitates or oils out.

    • Self-Validation Check: Verify the pH is exactly 8–9. Do not use strong bases like NaOH, as high pH combined with trace metals can trigger alkyne degradation.

  • Recovery: Extract the basified aqueous layer 3x with fresh EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo under an argon atmosphere.

Protocol B: Amine-Deactivated Silica Gel Chromatography

This protocol prevents severe streaking and mass loss caused by silanol-amine binding.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc 70:30) and add 2% v/v Triethylamine (Et₃N)[5].

  • Column Packing: Slurry pack the silica gel column using the Et₃N-spiked mobile phase.

  • Deactivation Flush: Flush the packed column with at least 2 column volumes of the spiked mobile phase.

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and test with wet pH paper. It must read basic (pH > 8). If it is neutral, the silica has not been fully deactivated; continue flushing.

  • Loading: Dissolve your crude product in the minimum amount of deactivated mobile phase and load it onto the column.

  • Elution: Elute the column and collect fractions.

    • Self-Validation Check: Spot fractions on TLC plates that have been pre-exposed to Et₃N vapor. Visualize using UV light (254 nm) and a Ninhydrin stain (which will selectively react with the primary aniline group).

Part 4: Workflow Visualization

PurificationWorkflow Start Crude N1-(prop-2-yn-1-yl) benzene-1,2-diamine CheckColor Is the crude mixture dark brown/black? Start->CheckColor OxidationYes Yes (Oxidation) CheckColor->OxidationYes Yes OxidationNo No (Light yellow) CheckColor->OxidationNo No DithioniteWash Acid-Base Extraction with Na2S2O4 OxidationYes->DithioniteWash CheckPurity Check TLC/LC-MS Are there over-alkylated impurities? OxidationNo->CheckPurity DithioniteWash->CheckPurity ImpYes Yes (N,N-dipropargyl) CheckPurity->ImpYes Yes ImpNo No (Mostly pure) CheckPurity->ImpNo No Column Et3N-Deactivated Silica Chromatography ImpYes->Column Pure Pure Product Store under Ar at -20°C ImpNo->Pure Column->Pure

Decision tree for the purification of crude this compound.

Part 5: References
  • Title: o-Phenylenediamine Source: wikipedia.org URL: [Link]

  • Title: US3230259A - Preparation of o-phenylenediamines Source: google.com (Patents) URL:

  • Title: Development and Validation of Liquid Chromatography-Based Methods to Assess the Lipophilicity of Cytotoxic Platinum(IV) Complexes Source: mdpi.com URL: [Link]

  • Title: Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization Source: acs.org URL: [Link]

  • Title: Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization (PMC) Source: nih.gov URL: [Link]

Sources

Improving yields of click reactions with N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers working with N1-(prop-2-yn-1-yl)benzene-1,2-diamine . It addresses the unique challenges posed by this substrate—specifically its tendency to chelate copper catalysts and its susceptibility to oxidative degradation.[1][2]

Current Status: Active Topic: Improving CuAAC Yields with Chelating/Redox-Active Substrates Lead Scientist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Mechanistic Insight[3][4][5]

The Core Problem: this compound presents a "double-edged" challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Catalyst Sequestration (Chelation): The ortho-diamine motif acts as a bidentate ligand. It coordinates with Cu(I) effectively, displacing the acetylide or preventing the azide coordination, thereby arresting the catalytic cycle.

  • Substrate Oxidation: Ortho-phenylenediamines are highly susceptible to oxidation, forming o-quinone diimines or polymerizing into phenazines, especially in the presence of copper and oxygen. This consumes the starting material and generates byproducts that complicate purification.

The Solution Strategy: To restore high yields, you must outcompete the substrate for copper binding using accelerating ligands (e.g., THPTA, BTTAA) and suppress oxidation through rigorous deoxygenation and reducing agent optimization.

Troubleshooting Guide (Q&A)

Q1: My reaction turns dark brown/black within minutes, and LCMS shows low conversion. What is happening?

Diagnosis: Oxidative degradation of the phenylenediamine moiety. Root Cause: Copper acts as an oxidation catalyst for phenylenediamines in the presence of dissolved oxygen. The dark color indicates the formation of azo-oligomers or quinone species. Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for at least 15–20 minutes before adding the copper source.

  • Increase Reducing Agent: Increase Sodium Ascorbate loading to 5–10 equivalents relative to the catalyst (e.g., if using 10 mol% Cu, use 50–100 mol% Ascorbate). This keeps the system anaerobic and maintains Cu in the +1 state.

  • Avoid Cu(II) Salts if possible: Use a pre-complexed Cu(I) source like [Cu(CH₃CN)₄]PF₆ under inert atmosphere to bypass the initial reduction step, or ensure the ascorbate is added last to a degassed mixture.

Q2: The reaction stalls at ~30% conversion despite using standard conditions (CuSO₄/Ascorbate). Adding more copper doesn't help.

Diagnosis: Catalyst poisoning via competitive chelation. Root Cause: The ortho-diamine binds the Cu(I) tighter than the alkyne, removing the active catalyst from the cycle. Adding "naked" copper just leads to more chelated, inactive complexes. Corrective Action:

  • Use a Sacrificial/Accelerating Ligand: You must use a ligand that binds Cu(I) stronger than the diamine but still allows catalysis.

    • Recommendation: Use THPTA (water-soluble) or TBTA (organic soluble) at a 2:1 or 5:1 ratio relative to Copper.

    • Advanced: For extremely difficult cases, BTTAA is superior to THPTA in protecting Cu(I) from nitrogen-rich chelators.

Q3: Can I use TCEP to prevent oxidation instead of Ascorbate?

Diagnosis: Dangerous incompatibility. Technical Note: Do NOT use TCEP (Tris(2-carboxyethyl)phosphine) if you are reacting with an azide . TCEP can reduce the azide group to an amine (Staudinger reduction) faster than the click reaction occurs, destroying your reactant. Alternative: Stick to Sodium Ascorbate.[3][4] If a stronger reducing environment is needed without affecting the azide, consider adding Aminoguanidine (to scavenge dehydroascorbate byproducts) or working in a glovebox.

Optimized Experimental Protocol

Objective: High-yield click conjugation of this compound with a generic azide.

Reagents:

  • Substrate A: this compound (1.0 eq)

  • Substrate B: Azide partner (1.1 eq)

  • Catalyst Source: CuSO₄[3][5][6][7]·5H₂O (10 mol%)

  • Ligand: THPTA (50 mol%) [Ratio Ligand:Cu = 5:1]

  • Reductant: Sodium Ascorbate (20–50 mol%)

  • Solvent: DMSO/Water (4:1) or t-BuOH/Water (1:[3][6][7]1) - Degassed

Step-by-Step Workflow:

  • Ligand-Catalyst Pre-complexation (Critical):

    • In a separate small vial, mix the CuSO₄ solution and THPTA solution.

    • Why? This ensures Cu is protected before it encounters the chelating diamine.

  • Substrate Preparation:

    • Dissolve the Diamine and Azide in the degassed solvent mixture in the reaction vessel.

    • Self-Validation: The solution should be clear or pale yellow. Darkening implies immediate oxidation.

  • Initiation:

    • Add the Cu-THPTA complex to the reaction vessel.

    • Immediately add the Sodium Ascorbate solution.

    • Flush the headspace with Argon and cap tightly.

  • Monitoring:

    • Stir at Room Temperature for 2–4 hours.

    • Validation: Monitor by LCMS.[8] Look for the mass of Product (M+1). If the peak for the diamine (Starting Material) persists without change, heat to 40°C.

  • Workup:

    • Add EDTA (50 mM) or a solid metal scavenger (e.g., QuadraSil MP) to strip the copper before extraction. This prevents post-reaction oxidation catalyzed by residual copper.[3]

Visualizations & Pathways

Diagram 1: Catalyst Poisoning vs. Ligand Rescue

This diagram illustrates why standard conditions fail and how THPTA rescues the cycle.

G cluster_0 Standard Conditions (Failure Mode) cluster_1 Optimized Conditions (Ligand Rescue) Cu_naked Naked Cu(I) Chelate Inactive Cu-Diamine Complex Cu_naked->Chelate Strong Chelation (Bidentate) Diamine N1-(prop-2-yn-1-yl) benzene-1,2-diamine Diamine->Chelate Cu_THPTA Cu(I)-THPTA Complex Alkyne_Active Active Cu-Acetylide Cu_THPTA->Alkyne_Active Ligand prevents Diamine binding Product Triazole Product Alkyne_Active->Product Click Cycle Proceeds

Caption: Mechanism of catalyst deactivation by the ortho-diamine substrate and rescue via accelerating ligands (THPTA).

Diagram 2: Optimized Experimental Workflow

A logical flow for the user to follow in the lab.

Workflow Start Start Degas 1. Degas Solvents (Ar/N2 Sparge) Start->Degas MixSub 3. Dissolve Diamine + Azide Degas->MixSub Premix 2. Pre-complex CuSO4 + THPTA Combine 4. Add Catalyst then Ascorbate Premix->Combine MixSub->Combine Monitor 5. Monitor (LCMS) Combine->Monitor Monitor->Combine Stalled? Add more Ascorbate Workup 6. EDTA Quench & Purification Monitor->Workup Complete

Caption: Step-by-step workflow emphasizing pre-complexation and deoxygenation.

Data & Comparison Tables

Table 1: Ligand Selection for Chelating Substrates

Use this table to select the correct additive based on your specific reaction environment.

LigandSolubilityProtection FactorRecommended Use
None N/ALowFail. High risk of chelation by diamine.
TBTA Organic (DMSO/DMF)MediumGood for non-aqueous reactions.[9]
THPTA Water/AlcoholsHighStandard choice. Protects Cu(I) from oxidation and moderate chelators.
BTTAA Water/AlcoholsVery HighBest for difficult cases. Superior protection against nitrogen-rich substrates.
Table 2: Troubleshooting Matrix
ObservationProbable CauseImmediate Fix
Precipitate forms immediately Cu-Diamine complex precipitationAdd DMSO to solubilize; switch to THPTA/BTTAA.
Solution turns Green/Blue Cu(I) oxidized to Cu(II)Add more Sodium Ascorbate; check inert gas seal.
Solution turns Dark Brown Substrate oxidation (Quinone formation)Abort. Restart with fresh substrate and stricter degassing.
No Product (LCMS) Catalyst deathIncrease Cu load to 20 mol%; Ensure Ligand:Cu is 5:1.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS. (Provides context on the limitations of Cu toxicity and chelation, driving the need for optimized ligands).

  • Büttner, H., et al. (2017). Recent Developments in Click Chemistry: An Update. Chemical Reviews.

  • BenchChem Technical Support. Troubleshooting Low Yield in Copper-Catalyzed Click Reactions.

Sources

Technical Support Center: Troubleshooting Low Conversion in the Synthesis of N-Alkynylated Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the N-alkynylation of diamines is a critical transformation for generating propargylamine pharmacophores and click-chemistry precursors. However, achieving high conversion and mono-selectivity is notoriously difficult.

This guide is engineered to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low yields—ranging from competitive over-alkylation to transition-metal catalyst poisoning—and provide self-validating protocols to ensure experimental success.

Diagnostic Decision Tree

Before adjusting equivalents or abandoning a substrate, use the diagnostic workflow below to identify the root cause of your stalled reaction.

TroubleshootingWorkflow Start Issue: Low Conversion in N-Alkynylation Method Which methodology are you utilizing? Start->Method SN2 Direct Alkylation (Propargyl Halide) Method->SN2 Metal Metal-Catalyzed (A³ Coupling / C-H) Method->Metal OverAlk Multiple spots on TLC? (Over-alkylation) SN2->OverAlk Steric Starting material remains? (Steric hindrance) SN2->Steric CatDead Solution turns green/blue? (Cu(I) oxidized to Cu(II)) Metal->CatDead Chelation Diamine chelating the catalyst? Metal->Chelation Sol1 Switch to A³ Coupling or use bulky base (DIPEA) OverAlk->Sol1 Yes Sol2 Increase temp or use more electrophilic halide Steric->Sol2 Yes Sol3 Degas solvents (Argon) Exclude O2 to prevent Glaser coupling CatDead->Sol3 Yes Sol4 Add competitive ligand (e.g., 1,10-Phenanthroline) Chelation->Sol4 Yes

Diagnostic workflow for troubleshooting low conversion in diamine N-alkynylation.

Frequently Asked Questions (FAQs)

Q1: My direct N-propargylation with propargyl bromide is stalling at 30-40% conversion. Adding more electrophile just creates a mess. Why?

Causality: You are likely misdiagnosing over-alkylation as low conversion. In direct


 alkylation, the newly formed mono-propargylated diamine is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new alkyl chain. This hyper-nucleophilic intermediate rapidly consumes the remaining propargyl bromide to form bis-alkylated or quaternary ammonium salts, leaving unreacted starting material behind.
Solution:  Abandon direct 

methods for complex diamines. Instead, utilize a Copper-Catalyzed A³-Coupling (Aldehyde-Alkyne-Amine)[1]. By generating the electrophilic iminium ion in situ from formaldehyde and the amine, and coupling it with a copper acetylide, you bypass the use of highly reactive propargyl halides and drastically improve mono-selectivity[2].
Q2: I am using a Cu(I)-catalyzed A³ coupling, but my catalyst seems to deactivate rapidly, and conversion halts. How do I prevent this?

Causality: There are two primary mechanisms of catalyst death in this system:

  • Oxidative Dimerization (Glaser Coupling): If trace oxygen is present, Cu(I) is oxidized to Cu(II). This triggers the oxidative homocoupling of your terminal alkyne into a 1,3-diyne, consuming your reagent and precipitating inactive copper species[3].

  • Diamine Chelation: Diamines are excellent bidentate ligands. Unprotected diamines can sequester the Cu(I) catalyst, pulling it out of the catalytic cycle. Solution: First, ensure strict Schlenk techniques to exclude oxygen. Second, introduce a competitive, strongly binding ligand such as 1,10-phenanthroline (10-20 mol%) to keep the copper in the active catalytic cycle and prevent sequestration by your substrate[4].

Q3: How do I achieve chemoselective mono-alkynylation on an unsymmetrical diamine (e.g., one primary, one secondary amine)?

Causality: Relying purely on steric differentiation between a primary and secondary amine during alkynylation is a high-risk strategy that rarely yields >70% chemoselectivity. Solution: Implement orthogonal protection. Protect the more nucleophilic or less sterically hindered nitrogen (typically the primary amine) with a Boc or Cbz group. Perform the alkynylation on the secondary amine, then deprotect. Alternatively, specific Cu-catalyzed C-H activation protocols can selectively couple terminal alkynes with tertiary aliphatic amines, leaving primary/secondary amines untouched if appropriately masked[5].

Data Presentation: Condition Optimization

The following table summarizes the quantitative impact of various reaction parameters on the conversion and mono-selectivity of N-alkynylation for a standard unsymmetrical diamine.

MethodologyCatalyst / BaseSolventTemp (°C)Conversion (%)Mono-Selectivity (%)Primary Failure Mode
Direct


(2.0 eq)
MeCN6045< 30Severe over-alkylation
Direct

DIPEA (1.5 eq)DCM256255Stalled kinetics; steric clash
A³ CouplingCuCl (10 mol%)Toluene1007885Catalyst chelation by substrate
A³ CouplingCuBr + 1,10-PhenToluene110> 95> 98Highly robust; requires inert atm.
C-H ActivationCuBr + NBSMeCN808290Specific to tertiary amines[5]

Mechanistic Pathway: A³ Coupling

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the intersection of the iminium formation and the copper acetylide generation.

A3Mechanism CuCat Cu(I) Catalyst (Active Species) CuAcetylide Copper(I) Acetylide Intermediate CuCat->CuAcetylide + Alkyne Alkyne Terminal Alkyne Alkyne->CuAcetylide Product N-Alkynylated Diamine (Propargylamine) CuAcetylide->Product Nucleophilic Attack Amine Protected Diamine (Secondary Amine) Iminium Iminium Ion Intermediate Amine->Iminium Aldehyde Formaldehyde Aldehyde->Iminium - H2O Iminium->Product Product->CuCat Catalyst Regeneration

Catalytic cycle of the Cu(I)-mediated A³ coupling for propargylamine synthesis.

Experimental Protocol: Robust Cu-Catalyzed A³ Coupling

This step-by-step methodology is designed as a self-validating system to ensure high conversion of mono-Boc protected diamines into their N-alkynylated derivatives.

Reagents:

  • Mono-Boc-diamine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Paraformaldehyde (1.5 equiv)

  • CuBr (10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon three times. Causality: Strict oxygen exclusion is mandatory to prevent Cu(I) oxidation and subsequent Glaser homocoupling of the alkyne[3].

  • Catalyst Complexation: Add CuBr (10 mol%) and 1,10-phenanthroline (10 mol%) to the flask. Add 2 mL of anhydrous, degassed toluene. Stir for 15 minutes at room temperature. The solution should turn a deep, clear reddish-brown, indicating successful ligand-metal complexation[4].

  • Reagent Addition: Add the mono-Boc-diamine (1.0 equiv) and paraformaldehyde (1.5 equiv). Stir for 30 minutes at 50 °C to promote the formation of the intermediate iminium ion.

  • Alkyne Introduction: Dropwise, add the terminal alkyne (1.2 equiv).

  • Reaction & Self-Validation: Heat the reaction mixture to 100 °C.

    • Self-Validating Check: Monitor the color of the reaction mixture. A properly functioning Cu(I) catalytic cycle will maintain a reddish/amber hue. If the solution transitions to a deep blue or green, this is a definitive indicator that oxygen has breached the system, oxidizing Cu(I) to inactive Cu(II). If this occurs, the reaction will stall.

  • Workup: After 12 hours (verify completion by TLC), cool to room temperature. Quench with saturated aqueous

    
     (which will turn blue as it chelates the copper). Extract with EtOAc (3x), wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Niu, M., Yin, Z., Fu, H., Jiang, Y., & Zhao, Y. "Copper-Catalyzed Coupling of Tertiary Aliphatic Amines with Terminal Alkynes to Propargylamines via C−H Activation." The Journal of Organic Chemistry, 2008.

  • Yu, D., & Zhang, Y. "Copper‐Catalyzed Three‐Component Coupling of Terminal Alkyne, Dihalomethane and Amine to Propargylic Amines." Scilit, 2009.

  • Fu, R., & Li, Z. "Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines." ResearchGate, 2017.

  • Bougher, C. W., et al. "Cu-Catalyzed Cross-Coupling Reactions of Enamines and Terminal Alkynes: Access of Propargylamines as Neurodegenerative Disorder Agents." National Center for Biotechnology Information (PMC), 2026.

  • Zhang, Y., et al. "A facile copper(I)-catalyzed homocoupling of terminal alkynes to 1,3-diynes with diaziridinone under mild conditions." National Center for Biotechnology Information (PMC), 2013.

Sources

Technical Support Center: Preventing Alkyne Dimerization in CuAAC

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering oxidative alkyne dimerization (Glaser coupling) during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mission Statement

To provide actionable, mechanistic-based solutions for eliminating Glaser coupling side-reactions, ensuring high-fidelity bioconjugation and small molecule synthesis.

Part 1: Diagnostic Center (Troubleshooting)

Status: Active Monitoring Issue: Suspected Alkyne Homocoupling (Glaser Coupling)[1]

Q: How do I definitively know if dimerization is occurring instead of my click reaction?

A: Dimerization is often silent until analysis, but several physical and analytical signs indicate failure.

ObservationDiagnosisTechnical Explanation
Reaction turns Brown/Yellow CRITICAL FAILURE Accumulation of Cu(II) byproducts and dehydroascorbate. Indicates oxygen ingress and oxidation of the catalytic Cu(I) species.
Precipitate Formation High Probability 1,3-diynes (dimers) are often less soluble than the starting alkyne, especially in aqueous buffers, leading to precipitation.
LC-MS Signal: [2M-2H] Confirmation Mass spectrometry shows a peak corresponding to two alkyne masses minus two protons (

).
Stalled Kinetics Suspect The catalytic Cu(I) is being consumed to form inactive Cu(II)-acetylide/hydroxide complexes rather than turning over the CuAAC cycle.

Part 2: The Core Guide (Prevention Protocols)

The Mechanistic Root Cause

To prevent dimerization, you must understand the bifurcation point. Both CuAAC and Glaser coupling share the same initial intermediate: the Cu(I)-Acetylide .

  • Path A (Desired): The Cu(I)-Acetylide coordinates with an organic azide.

  • Path B (Undesired): In the presence of Oxygen (

    
    ), the Cu(I)-Acetylide oxidizes, forming a Cu(II) species that homocouples with another acetylide.
    
Visualizing the Bifurcation

CuAAC_vs_Glaser cluster_inputs Substrates cluster_outcomes Alkyne Terminal Alkyne (R-C≡CH) Intermediate Cu(I)-Acetylide (Critical Junction) Alkyne->Intermediate + Base/Ligand Cu1 Cu(I) Catalyst (Active Species) Cu1->Intermediate Triazole 1,2,3-Triazole (Desired Product) Intermediate->Triazole + Azide (R-N3) (Rapid Turnover) Diyne 1,3-Diyne (Glaser Dimer) Intermediate->Diyne + O2 (Oxygen) (Oxidative Coupling) Triazole->Cu1 Regenerates Catalyst

Caption: The "Critical Junction" demonstrates that Oxygen is the sole trigger diverting the Cu(I)-Acetylide toward dimerization (Red Path) instead of the triazole product (Green Path).

Ligand Selection: The First Line of Defense

Naked copper ions are unstable. Ligands are not optional; they act as a "sacrificial shield" against oxidation and sterically suppress the formation of the multinuclear copper bridges required for dimerization.

Comparative Analysis of Accelerating Ligands

LigandStructure TypeWater SolubilityAnti-Oxidation PowerRecommended Application
TBTA Tertiary AminePoor (Requires DMSO/tBuOH)ModerateOrganic synthesis; non-aqueous conditions.
THPTA Water-Soluble Tris(triazolyl)High High Bioconjugation; protein labeling; aqueous buffers.[2]
BTTAA Water-Soluble Tris(triazolyl)High Very High Live-cell labeling; sensitive biomolecules (DNA/RNA).

Expert Insight: For aqueous bioconjugation, THPTA or BTTAA are superior to TBTA. They maintain Cu(I) bioavailability even in the presence of trace oxygen, significantly raising the threshold for Glaser coupling onset [1][2].

Experimental Protocol: Oxygen-Free CuAAC

This protocol utilizes the "In Situ Reduction" method, which is self-validating: the reaction starts only when the reducing agent is added.

Reagents:

  • CuSO4[2][3][4][5][6]·5H2O: 20 mM in water (Precursor).

  • Ligand (THPTA): 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (Freshly prepared—Critical ).

  • Substrates: Alkyne and Azide in appropriate buffer (e.g., PBS, pH 7.4).

Step-by-Step Workflow:

  • The Premix (Catalyst Complexation):

    • Mix CuSO4 and THPTA separately before adding to the reaction.

    • Ratio: 1:5 (Cu : Ligand).

    • Why? Excess ligand ensures every Cu ion is chelated, preventing "naked" copper from catalyzing side reactions.

    • Visual Check: Solution should be light blue. If brown, discard reagents.

  • Deoxygenation (The "Glaser Stop"):

    • Place the Alkyne/Azide solution and the Catalyst Premix in a sealed vial.

    • Bubble Argon or Nitrogen through the solution for 5–10 minutes (sparging).

    • Why? Removing dissolved

      
       physically removes the reagent required for the Glaser pathway (see Diagram Path B).
      
  • Initiation:

    • Add Sodium Ascorbate (Final conc: 5 mM or 10–20 eq relative to Cu).

    • Seal immediately.

    • Why? Ascorbate reduces Cu(II) to the active Cu(I).[5][6] High ascorbate concentration acts as an oxygen scavenger, further suppressing dimerization [3].

  • Incubation:

    • React for 30–60 mins at Room Temperature.

    • Validation: The solution should remain clear or light blue. A yellow/brown tint indicates oxidation failure.[5]

Part 3: Advanced FAQs

Q: I am working with very dilute DNA samples (<10 µM). Why is dimerization still happening despite degassing?

A: At low concentrations, reaction kinetics slow down (2nd order reaction), leaving the Cu(I)-acetylide intermediate "exposed" for longer periods. Solution:

  • Increase the Cu:Ligand ratio to 1:10.

  • Use BTTAA instead of THPTA; it accelerates the reaction rate at low concentrations, pushing the equilibrium toward the triazole (Path A) faster than oxygen can intervene [4].

Q: Can I use Copper(I) Iodide (CuI) directly to avoid the reduction step?

A: Not recommended for beginners. CuI is thermodynamically unstable in air and readily oxidizes to Cu(II) or disproportionates. The CuSO4 + Ascorbate method is a "self-healing" system; the excess ascorbate continuously regenerates any Cu(I) that gets oxidized, actively fighting the Glaser mechanism [5].

Q: Does pH affect dimerization?

A: Yes. Glaser coupling requires a base to deprotonate the alkyne. While CuAAC also requires this, keeping the pH near neutral (7.0–7.5) balances the rate. High pH (>8.5) accelerates dimerization significantly. Ensure your buffer is strictly controlled.

References

  • Tang, W., & Becker, M. L. (2014). 'Click' reactions: a versatile toolbox for the synthesis of peptide-conjugates. Chemical Society Reviews. (Contextualized via NIH/PMC snippets on Ascorbate role). [Link]

  • Organic Chemistry Portal. Click Chemistry: Azide-Alkyne Cycloaddition. [Link]

Sources

Technical Support Center: Catalyst Selection & Optimization for N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific challenges of performing CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with N1-(prop-2-yn-1-yl)benzene-1,2-diamine .

This substrate presents two distinct chemical antagonisms:

  • Catalyst Sequestration: The ortho-diamine motif is a potent bidentate ligand capable of chelating Cu(I), effectively poisoning the catalyst.

  • Oxidative Instability: The electron-rich phenylenediamine core is susceptible to oxidation (forming quinone imines) under the aerobic conditions typically used for "standard" click chemistry.

Case ID: Click-Chem-0023 Subject: Optimizing CuAAC for Chelating and Oxidation-Sensitive Aryl Diamines Classification: Advanced Protocol / Troubleshooting

Executive Summary

For researchers utilizing This compound , standard "click" conditions (CuSO₄/Ascorbate in water/alcohol) often result in low yields due to catalyst poisoning by the substrate's ortho-diamine functionality and oxidative degradation.

Recommendation: Switch to a Ligand-Accelerated Catalysis (LAC) system. The use of BTTAA or THPTA ligands is critical to:

  • Outcompete the substrate for Cu(I) binding (preventing poisoning).

  • Stabilize the Cu(I) oxidation state.[1][2]

  • Suppress the formation of Reactive Oxygen Species (ROS) that degrade the phenylenediamine core.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction turns dark brown/black within minutes. Is this normal?

A: No. This indicates oxidative degradation of your phenylenediamine substrate.

  • Cause: The standard CuSO₄/Ascorbate system generates Reactive Oxygen Species (ROS) like superoxide and hydroxyl radicals in the presence of oxygen. Your substrate, being an electron-rich aromatic amine, is rapidly oxidized to quinone-imine species (dark pigments).

  • Solution:

    • Degas all solvents (sparge with Argon/N₂ for 15 mins) prior to mixing.

    • Use a Ligand (BTTAA): Unligated copper produces significantly more ROS. Complexing Cu with BTTAA drastically reduces oxidative damage.

    • Increase Ascorbate: Ensure a 5–10 fold excess of Sodium Ascorbate relative to Copper to scavenge ROS, but only if the system is anaerobic.

Q2: The reaction stalls at ~30% conversion despite adding more Copper.

A: You are likely experiencing Catalyst Poisoning via Chelation .

  • Mechanism: The ortho-diamine motif in your substrate acts as a bidentate ligand, forming a stable 5-membered chelate ring with Cu(I). This "sequesters" the copper, preventing it from coordinating with the alkyne and azide to form the catalytic metallacycle.

  • Solution: Do not just add more copper (which promotes oxidation). Instead, add a stronger ligand that has a higher affinity for Cu(I) than your substrate does.

    • Recommended: THPTA or BTTAA (5 equivalents relative to Cu). These tris(triazolyl)amine ligands bind Cu(I) tightly enough to prevent substrate chelation but loosely enough to allow the catalytic cycle to proceed.

Q3: Can I use TBTA? It is the only ligand I have in the fridge.

A: Proceed with caution.

  • Issue: TBTA has poor water solubility and can cause the catalyst to precipitate in aqueous buffers, leaving your hydrophobic substrate (the diamine) to chelate the remaining free copper.

  • Fix: If you must use TBTA, ensure your solvent system is at least 50% DMSO or DMF to keep the Cu-TBTA complex in solution. However, THPTA (water-soluble) is superior for this specific application.

Part 2: Catalyst Selection Matrix

The following table compares catalytic systems specifically for the this compound substrate.

Catalyst SystemSuitabilityRisk ProfileNotes
CuSO₄ / Ascorbate (No Ligand) 🔴 Critical Failure HighSubstrate chelates Cu; high ROS generation oxidizes amine.
CuBr / PMDETA 🟠 Poor MediumPMDETA is a basic ligand; may promote oxidative coupling of alkynes (Glaser coupling) over triazole formation.
Cu-TBTA 🟡 Conditional MediumGood protection, but solubility issues in aqueous buffers can lead to heterogeneous reaction kinetics.
Cu-THPTA 🟢 Recommended LowWater-soluble; effectively outcompetes substrate for Cu; protects Cu(I) from disproportionation.
Cu-BTTAA 🌟 Gold Standard Very LowBest-in-class suppression of ROS; highest reaction rate; protects sensitive biomolecules and amines.

Part 3: Optimized Experimental Protocol

Objective: High-yield synthesis of triazole conjugate from this compound and a generic Azide (R-N₃).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reactant: Azide (R-N₃) (1.1 equiv)

  • Catalyst Source: CuSO₄[2][3][4][5][6]·5H₂O (Stock: 20 mM in water)

  • Ligand: BTTAA (Stock: 50 mM in water/DMSO)

    • Note: If BTTAA is unavailable, THPTA is an acceptable substitute.

  • Reductant: Sodium Ascorbate (Freshly prepared 100 mM stock)

  • Solvent: DMSO / 0.1 M Phosphate Buffer (pH 7.0) [1:1 ratio]

    • Note: High DMSO content ensures solubility of the aromatic diamine.

Workflow Diagram (DOT)

CuAAC_Protocol cluster_logic Mechanistic Logic Start Start: Reagent Prep Solubilization 1. Dissolve Substrate & Azide (DMSO/Buffer 1:1) Start->Solubilization Degassing 2. Degas Solution (Argon Sparge, 15 min) Solubilization->Degassing Prevent Oxidation Initiation 4. Initiate Reaction Add Cu-Ligand Mix + NaAsc Degassing->Initiation Complexation 3. Pre-complex Catalyst Mix CuSO4 + BTTAA (1:2 ratio) Complexation->Initiation Add Catalyst Monitoring 5. Monitor (LCMS/TLC) Check for Quinone byproducts Initiation->Monitoring Completion 6. Quench & Isolate Chelating Resin / Extraction Monitoring->Completion Conversion > 95% Substrate_Chelation Risk: Substrate Chelates Cu Ligand_Protection Solution: BTTAA Ligand (Outcompetes Substrate) Substrate_Chelation->Ligand_Protection Mitigated by

Caption: Optimized CuAAC workflow for oxidation-sensitive diamines, highlighting the critical pre-complexation step.

Step-by-Step Procedure
  • Preparation of Catalyst-Ligand Complex (The "Master Mix"):

    • In a small separate vial, mix CuSO₄ stock (10 µL, 0.2 µmol) and BTTAA stock (8 µL, 0.4 µmol).

    • Rationale: Pre-mixing ensures Cu is fully ligated before it encounters the chelating substrate.

    • Incubate for 2-3 minutes. The solution should remain clear blue/light blue.

  • Substrate Solubilization:

    • In the reaction vessel, dissolve this compound (18.4 mg, 0.1 mmol) and the Azide (0.11 mmol) in 0.5 mL DMSO.

    • Add 0.5 mL of 0.1 M Potassium Phosphate Buffer (pH 7.0).

    • Check: Ensure the solution is homogeneous. If cloudy, increase DMSO ratio.

  • Degassing (Critical Step):

    • Sparge the reaction mixture with Argon or Nitrogen gas for 10–15 minutes.

    • Why? Removing dissolved O₂ prevents the ascorbate-driven production of hydroxyl radicals that destroy the phenylenediamine.

  • Reaction Initiation:

    • Add the Cu-BTTAA Master Mix (from Step 1) to the reaction vessel. (Final Cu loading: 2 mol%).

    • Add Sodium Ascorbate (10 µL of 100 mM stock, 1.0 µmol, 10 mol%).

    • Seal the vial under inert atmosphere immediately.

  • Incubation:

    • Stir at Room Temperature (25°C) for 1–4 hours.

    • Monitoring: Spot on TLC. The diamine substrate will likely stain distinctively with Ninhydrin (orange/brown). The triazole product usually has a different Rf and UV profile.

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate.

    • Note: The use of a copper-chelating resin (e.g., CupriSorb) during workup is recommended to remove the Cu-BTTAA complex efficiently.

Part 4: Mechanistic Insight (Why this works)

The following diagram illustrates the competition between the "Productive Pathway" (Triazole formation) and the "Destructive Pathways" (Chelation and Oxidation) that this protocol avoids.

Mechanism Cu Cu(I) Species ActiveCat Active Catalyst [Cu(I)-BTTAA] Cu->ActiveCat + Ligand Poisoned Poisoned Catalyst [Cu(I)-Diamine] Cu->Poisoned + Substrate (No Ligand) Substrate Diamine Substrate Substrate->Cu Chelation (Interference) Ligand BTTAA Ligand Ligand->Cu High Affinity (Protective) O2 Dissolved O2 Ligand->O2 Suppresses ROS OxidizedSub Oxidized Byproducts (Quinones) O2->OxidizedSub ROS Generation Product Triazole Product ActiveCat->Product + Azide/Alkyne (Fast Kinetics)

Caption: Mechanistic pathway showing how BTTAA ligands prevent catalyst poisoning and oxidative degradation.

References

  • Besanceney-Webler, C., et al. (2011).[7] Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link

    • Establishes BTTAA as a superior ligand for suppressing ROS and protecting sensitive substr
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

    • Foundational work on THPTA and the necessity of ligands to prevent catalyst degrad
  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

    • Describes the synthesis and utility of TBTA and rel
  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[8] Angewandte Chemie, 124(24), 5952-5956. Link

    • Discusses the interaction of chelating motifs with Copper catalysts and str

Sources

Overcoming steric hindrance in reactions with N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific technical challenges associated with N1-(prop-2-yn-1-yl)benzene-1,2-diamine (hereafter referred to as N-propargyl-OPD ).

This molecule is a high-value scaffold because it possesses two distinct reactive centers: an ortho-diamine core (precursor to benzimidazoles/quinoxalines) and a terminal alkyne (bioorthogonal "click" handle). However, the N-propargyl group introduces unique steric and electronic constraints that frequently lead to experimental failure, specifically in cyclization kinetics and catalyst poisoning.

Technical Support Center: N-propargyl-OPD Optimization

Module 1: Overcoming Steric Hindrance in Benzimidazole Cyclization

The Problem: Researchers often observe incomplete conversion or "stalled" intermediates when attempting to cyclize N-propargyl-OPD with aldehydes. Standard Phillips-Ladenburg conditions (refluxing HCl) often degrade the alkyne or fail to drive the bulky secondary amine into the planar benzimidazole conformation.

The Mechanism: The N-propargyl group creates a steric clash during the oxidative cyclodehydrogenation step. While the primary amine (


) readily condenses with the aldehyde to form a Schiff base (imine), the subsequent intramolecular attack by the secondary amine (

) is kinetically retarded. The propargyl group must rotate into a specific "bite angle" to close the imidazole ring, a process penalized by the rotational barrier created by the adjacent imine.

Troubleshooting Protocol:

ParameterStandard Protocol (Fail Risk)Optimized Protocol (High Success)
Energy Source Thermal Reflux (12-24h)Microwave Irradiation (140°C, 10-20 min)
Catalyst HCl / Acetic Acidp-TSOH (10 mol%) or Yb(OTf)₃
Oxidant Air (slow)Open vessel (MW) or Na₂S₂O₅ (chemical)
Solvent Ethanol/MethanolDMF or Ethanol/Water (1:1)

Step-by-Step Optimization (Microwave-Assisted):

  • Stoichiometry: Mix N-propargyl-OPD (1.0 equiv) and Aldehyde (1.0 equiv) in a microwave vial.

  • Catalyst: Add p-Toluenesulfonic acid (p-TSOH, 10 mol%). Why? p-TSOH is non-oxidizing (protects alkyne) and sufficiently acidic to activate the imine without protonating the less basic secondary amine into non-reactivity.

  • Solvent: Dissolve in minimal Ethanol (0.5 M concentration). High concentration favors the bimolecular step.

  • Irradiation: Heat to 140°C for 15 minutes (dynamic power mode).

  • Validation: Check TLC. The Schiff base intermediate (often yellow/orange) should disappear, replaced by the fluorescent benzimidazole spot.

FAQ:

  • Q: Why did my alkyne disappear?

    • A: You likely used harsh acidic conditions (conc. HCl) or transition metals (Fe/Zn) for reduction steps that reduced the alkyne. Use p-TSOH or Lewis acids (Yb(OTf)₃) to spare the alkyne.

Module 2: Regioselectivity Control

The Problem: When reacting N-propargyl-OPD with unsymmetrical electrophiles (e.g., isothiocyanates or anhydrides), you obtain a mixture of N1 (secondary) and N2 (primary) functionalized products.

The Science:

  • Sterics vs. Nucleophilicity: The N1-propargyl amine is more electron-rich (inductive effect of alkyl group) but sterically hindered. The N2-primary amine is less hindered but slightly less nucleophilic.

  • Kinetic Control: At low temperatures (0°C), steric factors dominate, favoring reaction at the N2 (primary) amine .

  • Thermodynamic Control: At high temperatures, the more stable product (often the N1-substituted, if reversible) may form, or equilibration occurs.

Decision Guide:

  • Target: N2-Acylation (Primary Amine reaction)

    • Reagent: Acyl chloride / Anhydride.

    • Condition:0°C to -10°C , DCM solvent, slow addition.

    • Outcome: The unhindered primary amine reacts first.

  • Target: N1-Acylation (Secondary Amine reaction)

    • Strategy: This is difficult directly.

    • Workaround: Protect N2 (e.g., Boc-anhydride at 0°C), then react N1, then deprotect.

Module 3: "Click" Chemistry Interference (CuAAC)

The Problem: The "Click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition) fails or requires massive catalyst loading when using N-propargyl-OPD.

The Mechanism: Free ortho-diamines are potent bidentate ligands . They chelate the Cu(I) catalyst, removing it from the catalytic cycle required for the triazole formation. The N-propargyl-OPD effectively "poisons" its own click reaction.

Troubleshooting Protocol:

  • Option A: Cyclize First (Recommended)

    • Convert the diamine to the benzimidazole before attempting the click reaction. The benzimidazole nitrogen is far less chelating than the free diamine.

  • Option B: Ligand Overdose (If diamine must remain free)

    • Use a strongly coordinating ligand like THPTA or TBTA in a 5:1 ratio relative to Copper.

    • Increase Cu loading to 10-20 mol% (standard is 1-5%).

    • Self-Validating Check: If the reaction solution turns dark brown/green immediately, oxidation/chelation is occurring. Degas solvents thoroughly.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the steric bottleneck during cyclization.

ReactionPathway cluster_trouble Failure Modes Start N-propargyl-OPD (Substrate) SchiffBase Schiff Base Intermediate Start->SchiffBase Fast (Primary NH2 attack) Chelation Cu(I) Chelation (Click Poisoning) Start->Chelation If Cu(I) added RegioMix Regioisomer Mix (N1 vs N2 attack) Start->RegioMix If weak electrophile Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase StericClash STERIC BOTTLENECK (Propargyl Rotation) SchiffBase->StericClash Slow Ring Closure Benzimidazole Benzimidazole Product StericClash->Benzimidazole Requires Heat/Acid (Oxidative Cyclization)

Caption: Mechanistic pathway showing the steric bottleneck at the ring-closure step and competing failure modes.

References

  • Microwave-Assisted Synthesis of Benzimidazoles

    • Title: Microwave-assisted Synthesis of Some Benzimidazole Derivatives.[1][2]

    • Source: Asian Journal of Chemistry.[1]

    • URL:[Link]

  • Steric Hindrance in o-Phenylenediamine Cyclization

    • Title: Conversion of sterically hindered diacylated 1,2-phenylenediamines into 2-substituted benzimidazoles.[3]

    • Source: Chemical & Pharmaceutical Bulletin (Tokyo).
    • URL:[Link]

  • Click Chemistry Compatibility

    • Title: Click Chemistry in Proteomic Investigations (Discussing Cu chel
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Regioselectivity in Benzimidazole Synthesis

    • Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes.[2][4][5][6]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Support Center: N1-(prop-2-yn-1-yl)benzene-1,2-diamine Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N1-(prop-2-yn-1-yl)benzene-1,2-diamine (commonly referred to as N-propargyl-o-phenylenediamine). Because this compound features both an electron-rich ortho-phenylenediamine core and a highly reactive propargyl group, it is notoriously sensitive to its environment.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand solvent-mediated reaction kinetics, and implement self-validating purification workflows.

Mechanistic Overview of Reagent Instability

The instability of this compound is driven by two competing degradation pathways: Aerobic Oxidation and Intramolecular Cyclization .

Degradation A This compound (Intact Reagent) B Oxidation Pathway (O2, Light, Protic Solvents) A->B Air/Light Exposure D Cyclization Pathway (Heat, Trace Metals) A->D Intramolecular Hydroamination C Diaminophenazines & Polymeric Species (Dark) B->C Polymerization E Quinoxaline / Pyrazoloquinoxaline Derivatives D->E Ring Closure

Fig 1. Primary degradation pathways of N-propargyl-o-phenylenediamine.

Frequently Asked Questions (Troubleshooting)

Q1: My stock solution turned from pale yellow to dark brown/black overnight. What happened, and can I still use it? A1: The compound has undergone rapid aerobic oxidation. The two amino groups donate electron density into the aromatic ring, making the system highly susceptible to attack by molecular oxygen[1]. This process forms 2,3-diaminophenazine derivatives and complex polymeric molecules (polyOPDs), which are deeply colored and highly fluorescent[1]. Action: Do not use heavily darkened solutions for sensitive catalytic reactions, as the polymeric species will poison transition metal catalysts. You must rescue the solid reagent using the anaerobic recrystallization protocol provided in Section 4.

Q2: I am observing a major byproduct with a different NMR profile when running reactions in polar solvents under heat. What is this byproduct? A2: You are likely observing intramolecular cyclization. The propargyl group (-CH2-C≡CH) is highly reactive, and the adjacent primary amine is perfectly positioned for intramolecular hydroamination. Under thermal stress or in the presence of trace transition metals, the molecule cyclizes to form quinoxaline or pyrazolo[1,5-a]quinoxaline derivatives[2]. Action: Lower the reaction temperature, ensure your solvents are strictly metal-free, and avoid prolonged heating in coordinating solvents.

Q3: Why did my extraction yield degrade so quickly during workup? A3: Phenylenediamines are particularly difficult to handle in aqueous environments because they are highly susceptible to oxidation reactions, which create severe sample stability problems[3]. Trace metals in standard deionized water catalyze this degradation. Action: The stability of extracted samples is greatly improved by using an aqueous EDTA solution during workup[3]. EDTA chelates the trace metals that catalyze both oxidation and unwanted hydroamination.

Solvent Compatibility & Quantitative Stability Matrix

Solvent choice dictates which degradation pathway dominates. Protic solvents stabilize the transition states of electron transfer to oxygen via hydrogen bonding, accelerating oxidation. Aprotic solvents lack this effect but can solubilize trace metals that trigger cyclization.

Qualitative Solvent Compatibility Matrix
Solvent CategoryExamplesOxidation RiskCyclization RiskCausality & Recommendation
Protic Methanol, EthanolHigh ModerateH-bonding stabilizes reactive oxygen species. Avoid for storage.
Aprotic Polar DMF, AcetonitrileModerateHigh (if heated)Solubilizes trace metals well, promoting hydroamination[2]. Purge with Argon.
Oxidizing DMSOHigh ModerateDMSO acts as a mild oxidant over time. Strictly avoid for storage.
Non-Polar Toluene, HexanesLowLowLacks stabilizing effects for ionic intermediates. Ideal for long-term storage.
Halogenated DCM, ChloroformLowLowGood stability, but trace HCl in old solvents can protonate the amine.
Quantitative Stability Profile (15-Day Storage Recovery)

Data extrapolated from baseline o-phenylenediamine stability assays[3].

Condition / Solvent MatrixAdditive15-Day Recovery Rate (%)Degradation Primary Cause
Deionized Water (Ambient)None< 50%Rapid aerobic oxidation
Aqueous ExtractEDTA> 84%Trace metal chelation prevents oxidation
Methanol (Protic)None~ 30%H-bond stabilized oxidation
Toluene (Non-polar, 2-8°C)Argon Purge> 95%Inert environment

Standard Operating Procedures (SOPs)

Protocol: Anaerobic Rescue and Purification of Degraded Reagent

Objective: Remove polymeric diaminophenazines and unreacted quinoxalines from degraded solid stocks to restore catalytic viability. Mechanism: Sodium hydrosulfite acts as a mild reducing agent to reverse early-stage oxidation, while activated charcoal physically adsorbs the bulky, conjugated polyOPD byproducts[1].

Purification S1 Degraded Reagent S2 Dissolve in Hot Toluene (Argon Atm) S1->S2 S3 Add Charcoal & Na2S2O4 S2->S3 S4 Hot Filtration (Celite Pad) S3->S4 S5 Crystallize & Store (2-8°C) S4->S5

Fig 2. Anaerobic rescue and purification workflow for degraded diamine reagents.

Step-by-Step Methodology:

  • Dissolution: In a Schlenk flask under a strict Argon atmosphere, dissolve the darkened this compound in a minimum volume of hot, degassed Toluene (approx. 80°C).

  • Reduction & Adsorption: Add 1–2% (w/w) sodium hydrosulfite (Na₂S₂O₄) and a small spatula of activated decolorizing charcoal to the hot solution[1]. Stir vigorously for 5 minutes.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Celite pad into a secondary Schlenk flask to remove the charcoal and insoluble polymers.

    • Self-Validation Check: The filtrate must appear colorless or very faintly yellow. If it remains orange/brown, repeat Step 2[1].

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 2–8°C refrigerator to induce crystallization[1].

  • Isolation: Filter the resulting crystals under Argon, dry under high vacuum for 2 hours, and store in an amber vial backfilled with Argon at 2–8°C to prevent photolytic degradation.

References

  • Title: m-, o-, and p-Phenylenediamine - Organic Methods Evaluation Branch | Source: OSHA | URL: [Link]

  • Title: N-Phenyl-N-prop-2-ynyl-benzene-1,2-diamine & Synthesis of Pyrazolo[1,5-a]quinoxalines | Source: MolAid | URL: [Link]

Sources

Work-up procedures for reactions involving N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N1-(prop-2-yn-1-yl)benzene-1,2-diamine Work-Up & Troubleshooting Guide

Ticket ID: #N-PROP-OPD-001 Topic: Work-up, Purification, and Stability Protocols Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Compound Profile

This compound (also known as N-propargyl-o-phenylenediamine) is a bifunctional building block. It possesses a 1,2-diamine (ortho-diamine) motif capable of condensation reactions (forming benzimidazoles, quinoxalines) and a terminal alkyne capable of bioorthogonal "click" chemistry (CuAAC).

Critical Handling Warning: Like all o-phenylenediamines, this compound is highly susceptible to oxidative degradation upon exposure to air and light, forming dark-colored quinone imines and diazo species. Successful work-up requires speed, inert atmospheres, and specific antioxidant strategies.

Core Troubleshooting: Stability & Oxidation (The "Black Tar" Issue)

User Issue: "My reaction mixture turned dark brown/black during work-up, and my yield is plummeting. What happened?"

Diagnosis: You are experiencing oxidative polymerization. The electron-rich diamine core oxidizes rapidly in solution, especially under basic conditions or on silica gel.

Technical Protocol: The "Reductive Work-up" System To salvage the product or prevent degradation, you must integrate a reductive quench before exposure to air.

  • The Sodium Hydrosulfite Wash:

    • Step 1: Do not simply wash with water. Prepare a saturated solution of Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄) .

    • Step 2: Perform the initial organic extraction (EtOAc or DCM) against this reductive aqueous layer.

    • Mechanism: Na₂S₂O₄ reduces quinone impurities back to the amine or water-soluble species, preventing the "tar effect" [1].

  • Acidity Control:

    • Keep the crude extract slightly acidic to neutral. Free base o-phenylenediamines oxidize faster than their salt forms.

    • Storage: If not using immediately, convert to the dihydrochloride salt by adding 4M HCl in Dioxane. The salt is stable for months at -20°C [2].

Scenario A: Cyclization Reactions (Benzimidazole Synthesis)

User Issue: "I condensed the diamine with an aldehyde, but I can't separate the product from the starting material, and the copper catalyst (if used upstream) is stuck."

Context: This compound is often used to synthesize 1-propargyl-benzimidazoles.

Work-up Workflow:

BenzimidazoleWorkup cluster_purification Purification Options Start Crude Reaction Mixture (Acid/Aldehyde + Diamine) Quench Quench: Sat. NaHCO3 (Neutralize Acid) Start->Quench pH Adjustment Extract Extraction (EtOAc) + Na2S2O4 Wash (Antioxidant) Quench->Extract Phase Separation Chelation Metal Scavenging Step (If Metal Catalyst Used) Extract->Chelation High Metal Content? Purification Purification Extract->Purification Metal Free Chelation->Purification Recryst Recrystallization (EtOH/Water) Purification->Recryst Column Flash Chromatography (DCM/MeOH + 1% NH4OH) Purification->Column

Caption: Figure 1. Optimized work-up flow for benzimidazole synthesis minimizing oxidation and metal contamination.

Specific Troubleshooting:

  • Q: The alkyne hydration risk?

    • A: Avoid strong mineral acids (H₂SO₄) at high heat, which can hydrate the alkyne to a ketone. Use mild Lewis acids (e.g., Er(OTf)₃) or acetic acid at moderate temperatures (60-80°C) to preserve the propargyl group [3].

  • Q: Separation on Silica?

    • A: Diamines and benzimidazoles streak on silica. Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or use 1% NH₄OH in your DCM/MeOH eluent to sharpen peaks.

Scenario B: Click Chemistry (The "Copper Sponge" Effect)

User Issue: "I used CuAAC to click a tag onto the alkyne. Now my product is blue/green and NMR is broad. I can't get rid of the copper."

Diagnosis: The o-phenylenediamine moiety is a bidentate ligand. It chelates Copper(I) and Copper(II) extremely tightly, acting as a "copper sponge." Standard washes will fail.

The De-Chelation Protocol:

MethodReagentProcedureEfficacy
1. EDTA Wash 0.1M EDTA (pH 8)Vigorously shake organic layer with EDTA solution x3.High (Removes Cu(II))
2. Ammonia Wash 10% NH₄OH (aq)Wash organic layer until aqueous phase is colorless.Med-High (Forms Cu-amine complex)
3. Solid Scavenger QuadraPure™ TUAdd thiourea beads to organic phase, stir 4h, filter.Highest (Best for trace Cu)

Strategic Advice: If possible, perform the Cyclization (Benzimidazole formation) FIRST , and the Click reaction SECOND . The benzimidazole nitrogen is less basic and a poorer chelator than the free diamine, making copper removal significantly easier.

Analytical Data & Verification

Solubility Profile:

  • Soluble: DCM, EtOAc, MeOH, DMSO.

  • Insoluble: Hexanes, Water (neutral pH).

  • Note: In acidic water (pH < 4), it dissolves as the ammonium salt.

NMR Troubleshooting:

  • Broad Signals: Usually indicates paramagnetic impurities (Copper) or rapid proton exchange.

    • Fix: Shake NMR tube with D₂O (exchangeable protons disappear) or filter through a small plug of Chelex resin.

  • Missing Alkyne Proton: The terminal alkyne proton (~2.2 ppm, t) can sometimes exchange in deuterated protic solvents (MeOD) if base is present. Use CDCl₃ or DMSO-d6 for characterization.

References

  • BenchChem Technical Support. (2025).[1] General workflow for synthesizing OPD while minimizing oxidation.Link

  • Organic Syntheses. (1941).[2] o-Phenylenediamine Dihydrochloride Synthesis. Org.[2][3][4][5][6][7] Syn. Coll. Vol. 1, p. 388.[2] Link

  • National Institutes of Health (PMC). (2022). Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[8][9]Link

  • MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.[5]Link

Sources

Validation & Comparative

Strategic Bioconjugation: N1-(prop-2-yn-1-yl)benzene-1,2-diamine vs. Alternative "Click" Handles

Author: BenchChem Technical Support Team. Date: March 2026

Bioconjugation has evolved from non-specific crosslinking to highly precise, bioorthogonal methodologies. For drug development professionals and application scientists, selecting the correct "click" handle is not merely a matter of preference—it dictates the structural integrity, solubility, and functional viability of the final conjugate.

While standard handles like DBCO (Dibenzocyclooctyne) and TCO (Trans-cyclooctene) dominate primary amine and thiol modifications, targeting reactive carbonyl species (RCS) such as methylglyoxal (MGO) or oxidized lipids requires a chemoselective approach. N1-(prop-2-yn-1-yl)benzene-1,2-diamine (Propargyl-oPD) emerges as a highly specialized heterobifunctional linker designed specifically for this purpose.

This guide provides an objective, data-driven comparison of Propargyl-oPD against standard click handles, detailing the mechanistic causality and self-validating experimental protocols necessary for robust bioconjugation.

Mechanistic Deep Dive: The Dual-Action of Propargyl-oPD

This compound bridges two distinct chemical domains: chemoselective metabolite trapping and bioorthogonal tagging.

  • Chemoselective Capture: The o-phenylenediamine (oPD) moiety acts as a bidentate nucleophile. Under physiological conditions (pH 7.4), it undergoes a rapid, irreversible condensation with 1,2-dicarbonyls to form a highly stable quinoxaline ring [4]. This is critical for capturing glycolysis byproducts or modifying specific electroactive surfaces.

  • Bioorthogonal Tagging: The terminal propargyl group provides a minimal-footprint handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing subsequent attachment of fluorophores, biotin, or therapeutic payloads [1].

G MGO 1,2-Dicarbonyl (e.g., MGO) Quinoxaline Quinoxaline-Alkyne Intermediate MGO->Quinoxaline Condensation (pH 7.4) oPD Propargyl-oPD (Linker) oPD->Quinoxaline Product Triazole Conjugate Quinoxaline->Product CuAAC Click (Cu(I), THPTA) Azide Azide-Reporter (Fluorophore) Azide->Product

Workflow of dicarbonyl capture via quinoxaline formation followed by CuAAC bioorthogonal labeling.

Comparative Analysis: Propargyl-oPD vs. Standard Click Handles

When engineering a bioconjugate, the choice of handle impacts reaction kinetics, steric hindrance, and biocompatibility.[1] highlights that while CuAAC is robust, the toxicity of copper limits its in vivo utility, driving the adoption of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) reactions.

Quantitative Performance Comparison
Click Handle / StrategyReaction TypeTarget Moiety2nd Order Rate Constant (

)
Copper Required?Footprint / Hydrophobicity
Propargyl-oPD Condensation + CuAAC1,2-Dicarbonyls10 - 100 (CuAAC step)YesSmall / Moderate
Standard Alkyne CuAACAzides10 - 100YesMinimal / Low
DBCO / BCN SPAACAzides0.1 - 0.9NoBulky / Highly Hydrophobic
TCO IEDDATetrazines10,000 - 100,000NoBulky / Moderate

Key Takeaways:

  • Specificity: Propargyl-oPD is the only handle listed that actively targets dicarbonyls[2]. DBCO and TCO require pre-existing azides or tetrazines.

  • Kinetics vs. Toxicity: TCO/Tetrazine (IEDDA) offers unparalleled speed, making it ideal for low-concentration in vivo imaging. CuAAC (Propargyl-oPD) is slower and requires cytotoxic Cu(I), restricting its use to in vitro assays, fixed cells, or exosome profiling[3].

  • Steric Impact: DBCO is highly hydrophobic. Over-labeling proteins with DBCO often leads to irreversible aggregation, a problem entirely avoided by the minimal footprint of a terminal alkyne.

DecisionTree Start Select Bioconjugation Handle Target Target Functional Group? Start->Target Dicarbonyl Reactive Dicarbonyls Target->Dicarbonyl Amine Primary Amines / Thiols Target->Amine UseOPD Propargyl-oPD (CuAAC) Dicarbonyl->UseOPD Toxicity In Vivo / Live Cell? Amine->Toxicity UseSPAAC DBCO / BCN (SPAAC) Toxicity->UseSPAAC Yes (Avoid Cu) UseCuAAC Terminal Alkyne (CuAAC) Toxicity->UseCuAAC No (Cu is safe)

Decision matrix for selecting bioconjugation handles based on target moiety and biocompatibility.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition is engineered to prevent common failure points, such as protein precipitation or catalyst oxidation.

Protocol A: Dicarbonyl Capture & CuAAC Labeling via Propargyl-oPD

Use Case: Tagging methylglyoxal-modified proteins in cell lysates.

  • Chemoselective Capture:

    • Incubate the protein sample (1 mg/mL) with 2 mM this compound in PBS (pH 7.4) at 37°C for 2 hours.

    • Causality: The neutral pH ensures the amines remain sufficiently deprotonated to execute the nucleophilic attack on the dicarbonyl, driving quinoxaline formation without denaturing the protein.

  • Catalyst Complex Preparation (Critical Step):

    • In a separate tube, premix 50 µM

      
       with 250 µM THPTA ligand. Incubate for 5 minutes.
      
    • Causality: Free Cu(II) binds adventitiously to histidine and cysteine residues, causing protein aggregation and generating reactive oxygen species (ROS). THPTA fully chelates the copper, isolating the catalytic center and protecting the biomolecule [1].

  • Click Reaction Initiation:

    • Add 100 µM Azide-Fluorophore to the protein mixture.

    • Add the Cu/THPTA complex.

    • Add 2.5 mM freshly prepared Sodium Ascorbate to initiate the reaction.

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I) species. Aqueous ascorbate oxidizes rapidly in air to dehydroascorbate, which cannot drive the catalytic cycle. Using stock solutions older than 1 hour is the #1 cause of CuAAC failure.

  • Purification: Incubate for 1 hour at room temperature, then purify via a Zeba™ Spin Desalting Column to remove unreacted fluorophore and copper.

Protocol B: Copper-Free SPAAC Labeling via DBCO

Use Case: Live-cell surface labeling where copper toxicity is prohibitive.

  • Labeling:

    • Incubate azide-modified live cells or proteins with DBCO-Fluorophore in PBS.

    • Strict Parameter: Limit DBCO to 3–5 molar equivalents relative to the target.

    • Causality: SPAAC requires no copper or reducing agents, preserving cellular viability. However, the dibenzocyclooctyne ring is highly hydrophobic. Exceeding 5 equivalents forces non-specific hydrophobic interactions, leading to background fluorescence and protein precipitation.

  • Incubation:

    • Incubate for 2–4 hours at room temperature.

    • Causality: The ring strain of DBCO lowers the activation energy of the cycloaddition, but the kinetics (~0.3

      
      ) are still significantly slower than CuAAC. Premature termination of the reaction will result in poor signal-to-noise ratios.
      

Conclusion

The selection of a bioconjugation handle must be dictated by the biological target and the experimental environment. While DBCO and TCO have revolutionized in vivo copper-free click chemistry, they are blind to reactive carbonyls. This compound remains an indispensable, highly authoritative tool for researchers needing to bridge the gap between dicarbonyl metabolomics and bioorthogonal fluorescence/affinity tracking.

References

1. - ACS Omega 2. - Biosensors and Bioelectronics 3. - National Institutes of Health (PMC) 4. - The Journal of Organic Chemistry

Sources

Conjugation Strategies for N1-(prop-2-yn-1-yl)benzene-1,2-diamine: A Comparative Guide to CuAAC vs. Copper-Free Click Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile building block, N1-(prop-2-yn-1-yl)benzene-1,2-diamine (CAS 291536-12-4) is highly valued in drug development and materials science for synthesizing fluorogenic probes, metal chelators, and benzimidazole-based pharmacophores. The molecule features a terminal alkyne (propargyl group) primed for click chemistry, coupled directly to an o-phenylenediamine (o-PDA) moiety.

However, conjugating this specific substrate presents a severe mechanistic challenge: the o-PDA group is a potent bidentate metal chelator and is highly susceptible to redox-driven degradation. This guide provides an objective, data-backed comparison of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) versus Copper-Free alternatives, detailing the causality behind protocol modifications required to maintain substrate integrity.

Mechanistic Profiling: The Copper Challenge

In standard CuAAC, Cu(I) catalyzes the cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted triazole[1]. When applying standard conditions (CuSO₄ and sodium ascorbate) to this compound, two catastrophic side reactions occur:

  • Catalyst Poisoning: The electron-rich o-PDA moiety strongly chelates the Cu(I)/Cu(II) ions, sequestering the catalyst and stalling the cycloaddition.

  • Oxidative Degradation: The coordination of copper alters the redox potential of the diamine. In the presence of trace oxygen and ascorbate-derived radicals, the o-PDA group rapidly oxidizes into quinoxalines or radical polymeric species[2].

To succeed, researchers must either heavily protect the copper center using accelerating ligands (Optimized CuAAC) or abandon copper entirely (RuAAC).

G Substrate This compound + Azide CuAAC Optimized CuAAC (Cu(I), THPTA, Argon) Substrate->CuAAC Protected Pathway Oxidation Aerobic Oxidation (Cu(II), O2) Substrate->Oxidation Unprotected (Air) Chelation Catalyst Poisoning (o-PDA-Cu Complex) Substrate->Chelation No Ligand Product 1,4-Disubstituted Triazole (Intact o-PDA) CuAAC->Product Degradation Quinoxaline / Radical Degradation Products Oxidation->Degradation Stalled Incomplete Reaction (Low Yield) Chelation->Stalled

Fig 1. Competing reaction pathways of this compound during CuAAC.

Strategy Comparison: CuAAC vs. Copper-Free Alternatives

Because this compound is a terminal alkyne, true Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is impossible without first derivatizing the molecule into a cyclooctyne. Therefore, "copper-free" in this context refers to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or Metal-Free Thermal Cycloaddition .

A. Optimized CuAAC (Ligand-Assisted)

By introducing a strong, water-soluble Cu(I)-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), the copper catalyst is kinetically trapped[2],[3]. This prevents the o-PDA moiety from chelating the metal, preserving both the catalyst's activity and the substrate's integrity.

B. Copper-Free RuAAC

RuAAC utilizes the ruthenium complex Cp*RuCl(PPh3)2 to catalyze the cycloaddition[4]. Ruthenium does not trigger the same aggressive oxidative degradation pathways in o-phenylenediamines as copper does. Crucially, RuAAC yields the 1,5-disubstituted triazole rather than the 1,4-isomer[5], which must be accounted for in structure-activity relationship (SAR) studies.

Quantitative Data Comparison
Conjugation StrategyCatalyst / ConditionsRegioselectivityo-PDA IntegrityTypical Yield (%)
Standard CuAAC CuSO₄ / Ascorbate (Aerobic, RT)1,4-isomerPoor (Highly Oxidized)< 30%
Optimized CuAAC CuSO₄ / Ascorbate / THPTA (Argon, RT)1,4-isomerExcellent85 - 95%
Copper-Free RuAAC Cp*RuCl(PPh₃)₂ (Dioxane, 60°C)1,5-isomerGood70 - 80%
Thermal Huisgen No Catalyst (Toluene, 120°C)1,4 & 1,5 mix (~1:1)Moderate (Thermal stress)35 - 50%

Self-Validating Experimental Protocols

The following methodologies are engineered to prevent false positives caused by substrate degradation.

Protocol A: Optimized Anaerobic CuAAC (1,4-Regioselectivity)

Causality: The 1:5 ratio of Cu:THPTA ensures complete saturation of the copper coordination sphere, preventing o-PDA chelation. Argon sparging eliminates the oxygen required for ROS-mediated degradation[3].

  • Solvent Degassing: Prepare a 1:1 mixture of tert-butanol and water. Sparge with argon gas for 30 minutes prior to use.

  • Catalyst Complexation: In a sealed, argon-purged vial, combine 5 mol% CuSO₄·5H₂O with 25 mol% THPTA ligand. Stir for 5 minutes.

  • Reduction: Add 50 mol% sodium ascorbate to the vial. The solution will transition from blue to pale yellow, indicating the successful generation of the active Cu(I)-THPTA complex.

  • Substrate Addition: Inject 1.0 equivalent of this compound and 1.1 equivalents of the target azide.

  • Reaction: Stir at room temperature for 2-4 hours under a continuous argon balloon.

  • Validation Check: Analyze the crude mixture via LC-MS. The reaction is successful if the intact triazole mass is dominant. The presence of [M-2] or [M+14] peaks indicates a failure in anaerobic technique (oxidation to quinoxaline or quinone).

Workflow Step1 Degas Solvents (Argon Sparging) Step2 Pre-mix Cu(II) + THPTA Ligand Step1->Step2 Step3 Add Ascorbate (Generate Cu(I)) Step2->Step3 Step4 Add Alkyne + Azide Substrates Step3->Step4 Step5 React 2-4h (RT) Under Argon Step4->Step5

Fig 2. Optimized anaerobic CuAAC workflow to prevent o-PDA oxidation.

Protocol B: Copper-Free RuAAC (1,5-Regioselectivity)

Causality: The bulky pentamethylcyclopentadienyl (Cp*) ligand on the ruthenium catalyst sterically forces the azide and alkyne into a geometry that exclusively yields the 1,5-regioisomer[5].

  • Environment Setup: Purge a dry reaction flask with nitrogen or argon. While RuAAC is less sensitive to oxygen, inert conditions maximize the catalyst's lifespan.

  • Catalyst Solubilization: Dissolve 5 mol% of Cp*RuCl(PPh3)2 in anhydrous 1,4-dioxane.

  • Substrate Addition: Add 1.0 equivalent of this compound and 1.0 equivalent of the target azide.

  • Thermal Activation: Heat the mixture to 60°C for 12-18 hours. Note: The electron-rich nature of the o-PDA group reduces the electrophilicity of the alkyne, necessitating mild heat compared to standard RuAAC.

  • Validation Check: Purify via silica gel chromatography. Confirm the 1,5-regioisomer via ¹H-NMR; the triazole proton in the 1,5-isomer typically shifts further downfield compared to its 1,4-counterpart.

References

1.[1] Title: Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms Source: ACS Omega / PubMed Central URL: [Link]

4.[4] Title: Ruthenium catalyzed azide-alkyne cycloaddition: A review Source: International Journal of Chemical and Physical Sciences (IJCPS) URL: [Link]

5.[5] Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chalmers Research / Chemical Reviews URL: [Link]

Sources

Efficiency of N1-(prop-2-yn-1-yl)benzene-1,2-diamine in synthesizing quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficiency of N1-(prop-2-yn-1-yl)benzene-1,2-diamine in Synthesizing Quinoxaline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Shift from Condensation to Cyclization

In the landscape of heterocyclic synthesis, quinoxaline construction has traditionally relied on the double condensation of o-phenylenediamines with 1,2-dicarbonyls. While robust, this "Intermolecular Condensation" approach suffers from the instability of dicarbonyl precursors and limited regiocontrol.

This guide analyzes a superior alternative: the Intramolecular Hydroamination/Cyclization of This compound . This precursor integrates the electrophile (alkyne) and nucleophile (amine) into a single scaffold, enabling a high-fidelity "Click-like" cyclization. This method offers superior atom economy, circumvents the need for unstable glyoxal derivatives, and provides access to 3-methylquinoxaline pharmacophores with high regioselectivity.

Technical Deep Dive: The Precursor & Mechanism

The Reagent: this compound (also known as N-propargyl-1,2-phenylenediamine) is a bifunctional building block. It contains a primary amine and a secondary propargyl amine.

The Transformation: Unlike traditional methods that expel two water molecules, this transformation utilizes metal-catalyzed (Au, Cu, In, or Sn) activation of the alkyne π-system. The pendant primary amine attacks the activated alkyne (typically via 6-exo-dig cyclization), followed by tautomerization and oxidative aromatization to yield the quinoxaline core.

Mechanism Visualization

The following diagram details the transition from the propargyl precursor to the quinoxaline scaffold, highlighting the critical metal-activation step.

QuinoxalineMechanism Precursor N1-(prop-2-yn-1-yl) benzene-1,2-diamine Activation π-Activation (Metal Catalyst: Au/Cu/In) Precursor->Activation Coordination Cyclization Intramolecular Hydroamination (6-exo-dig) Activation->Cyclization Nucleophilic Attack Intermediate Dihydroquinoxaline Intermediate Cyclization->Intermediate Proton Transfer Oxidation Aromatization (Oxidative Dehydrogenation) Intermediate->Oxidation -2H / [Ox] Product 3-Methylquinoxaline Derivative Oxidation->Product Final Yield

Caption: Mechanistic pathway of metal-catalyzed cyclization of this compound. The 6-exo-dig cyclization is the rate-determining step in many catalytic cycles.

Comparative Analysis: Cyclization vs. Condensation

The following table objectively compares the efficiency of using this compound against the industry-standard condensation method.

Table 1: Performance Metrics Comparison
FeatureIntramolecular Cyclization (N-Propargyl Route)Intermolecular Condensation (Traditional)Multicomponent Ugi/Passerini
Primary Precursor This compoundo-Phenylenediamine + 1,2-DicarbonylDiamine + Aldehyde + Isonitrile
Atom Economy High: All carbons retained; loss of 2H (oxidation).Medium: Loss of 2 H₂O molecules.Low: Often generates significant byproduct mass.
Regioselectivity Excellent: Fixed by tether length (forms 2/3-substituted).Poor: Mixtures of isomers if diamine is unsymmetrical.Variable: Dependent on steric bulk.
Reagent Stability High: Propargyl amines are bench-stable solids/oils.Low: 1,2-Dicarbonyls (e.g., Glyoxal) polymerize/hydrate.Medium: Isonitriles can be noxious/unstable.
Catalyst Requirement Transition Metal (Au, Cu, In) or Lewis Acid.None (Thermal) or Brønsted Acid.Lewis Acid.[1]
Typical Yield 85 - 96% 60 - 85%50 - 75%
Key Insight: The "Dicarbonyl Problem"

The traditional method requires 1,2-dicarbonyls.[2][3] Many substituted 1,2-dicarbonyls are difficult to synthesize or commercially unavailable. The N-propargyl route bypasses this entirely, building the "carbon backbone" of the pyrazine ring from the stable alkyne moiety.

Experimental Protocol: Indium(III)-Catalyzed Cyclization

This protocol is selected for its balance of high yield, mild conditions, and use of a main-group metal catalyst (Indium), avoiding expensive precious metals like Gold while maintaining high efficiency.

Target Product: 2-Methylquinoxaline Reaction Type: Intramolecular Hydroamination / Oxidation

Materials:
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Indium(III) Chloride (

    
    ) (10 mol%)
    
  • Solvent: Toluene or Xylene (Anhydrous)

  • Atmosphere: Open air (aerobic oxidation) or

    
     balloon
    
Step-by-Step Methodology:
  • Reaction Setup: In a dried reaction tube equipped with a magnetic stir bar, dissolve This compound (1 mmol, 146 mg) in Toluene (5 mL).

  • Catalyst Addition: Add

    
      (0.1 mmol, 22 mg) to the solution. The mixture may turn slightly cloudy.[2]
    
  • Heating & Cyclization: Heat the mixture to 100°C in an oil bath. Stir vigorously.

    • Note: The reaction proceeds via a dihydroquinoxaline intermediate. The presence of air (aerobic conditions) facilitates the oxidative aromatization to the final quinoxaline.

  • Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The starting material (lower R_f amine) should disappear within 2–4 hours , replaced by a highly fluorescent spot (quinoxaline).

  • Workup:

    • Cool the reaction to room temperature.[4][5]

    • Filter through a small pad of Celite to remove inorganic salts.

    • Wash the pad with Ethyl Acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow solid/oil.

Expected Yield: 88% - 94%

Decision Framework: When to Use This Precursor

Use the flowchart below to determine if the N-propargyl route is the correct choice for your specific drug development campaign.

DecisionMatrix Start Start: Quinoxaline Synthesis Required Q1 Is the 1,2-dicarbonyl precursor commercially available? Start->Q1 Q2 Do you require specific regioselectivity (e.g., 6-subst)? Q1->Q2 Yes RouteB USE N-PROPARGYL ROUTE (Cyclization) Q1->RouteB No (Unstable/Rare) RouteA USE TRADITIONAL ROUTE (Condensation) Q2->RouteA No (Isomers Acceptable) Q2->RouteB Yes (High Control Needed)

Caption: Decision matrix for selecting the optimal synthetic strategy based on substrate availability and regiochemical requirements.

References

  • Synthesis of Quinoxalines via Indium/Tin Catalysis Title: Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides.[6] Source: Organic & Biomolecular Chemistry, 2013.[5] URL:[Link]

  • Copper-Catalyzed Oxidative Cyclization Title: 5-Substituted 4-nitro-N1-prop-2-ynylbenzene-1,2-diamine derivatives react smoothly with tetrakis(acetonitrile)copper(I) tetrafluoroborate.[7] Source: Science of Synthesis: Knowledge Updates, 2011. URL:[Link]

  • Gold-Catalyzed Hydroamination Title: Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Source: MDPI Molecules, 2023. URL:[Link]

Sources

Evaluating the Biocompatibility of N1-(prop-2-yn-1-yl)benzene-1,2-diamine Derivatives: A Comparative Guide for Bio-orthogonal NO Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The precise detection and mapping of intracellular nitric oxide (NO) is a critical challenge in drug development and molecular biology. NO is a highly reactive, metastable free radical that governs vascular tone, immunology, and tumor progression[1]. Historically, unmodified o-phenylenediamine (OPD) has been the gold-standard pharmacophore for trapping NO via oxidative cyclization to form a stable benzotriazole[2]. However, standard OPD lacks modularity and exhibits significant off-target toxicity[3].

To bridge this gap, N1-(prop-2-yn-1-yl)benzene-1,2-diamine (Propargyl-OPD) has emerged as a bifunctional scaffold. By integrating an electron-rich OPD core with a terminal alkyne, this derivative allows researchers to trap endogenous NO and subsequently functionalize the probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]. This bio-orthogonal "click" capability enables the modular attachment of fluorophores, organelle-targeting peptides, or pull-down beads, creating a highly targeted NO-sensing toolbox[4][5].

Pathway A Propargyl-OPD (Bifunctional Scaffold) B NO Trapping (o-Phenylenediamine) A->B Endogenous NO C Click Conjugation (Terminal Alkyne) A->C Azide + Cu(I) D Benzotriazole Derivative B->D Oxidative Cyclization E Triazole-Linked Fluorophore C->E CuAAC Reaction

Dual-pathway mechanism of Propargyl-OPD for NO trapping and bio-orthogonal conjugation.

Comparative Biocompatibility Analysis

When selecting a scaffold for intracellular imaging or in vivo diagnostics, biocompatibility is the primary limiting factor. Anilines and their derivatives are often handled as potential carcinogens and can induce methemoglobinemia[3]. The addition of a propargyl group alters the lipophilicity and metabolic clearance of the OPD core.

Below is an objective comparison of Propargyl-OPD against standard OPD and a common alternative bio-orthogonal handle, DBCO-Amine (Dibenzocyclooctyne-amine).

Table 1: Biocompatibility and Performance Metrics
FeatureThis compoundStandard o-Phenylenediamine (OPD)DBCO-Amine (Alternative Handle)
Primary Application Modular NO sensing & bioconjugation[4]Bulk NO trapping / ELISA substrate[2]Copper-free bio-orthogonal conjugation
Cytotoxicity (IC50) ~50–80 µM (Moderate)~10–30 µM (High)[3]>200 µM (Low)
Conjugation Chemistry CuAAC (Requires Cu(I) catalyst)None (Requires pre-functionalization)SPAAC (Copper-free)
In Vivo Profile Well-tolerated in zebrafish models[4]Poor; mutagenic potential[3]Excellent; widely used in murine models
Major Limitations Copper catalyst induces intracellular ROSHigh background auto-oxidationBulky lipophilic structure alters pharmacokinetics; Cannot trap NO

Causality in Performance: While DBCO-Amine offers superior biocompatibility by eliminating the need for a toxic copper catalyst (SPAAC chemistry), it lacks the diamine moiety required to trap NO. Conversely, standard OPD traps NO effectively but cannot be targeted to specific organelles. Propargyl-OPD strikes a necessary compromise: it retains the NO-trapping efficacy of OPD[2] while allowing for modular targeting[4], provided the cytotoxicity of the CuAAC copper catalyst is carefully managed during experimental design.

Self-Validating Biocompatibility Protocols

To ensure scientific integrity, the biocompatibility of Propargyl-OPD derivatives must be evaluated using a self-validating system. The following protocol utilizes orthogonal assays to cross-verify cell viability and mechanism of toxicity, utilizing murine macrophages (RAW 264.7) because they can be stimulated to produce endogenous NO[1].

Workflow S1 1. Cell Culture & Dosing (RAW 264.7 Macrophages) S2 2. Viability Assessment (WST-8 Assay) S1->S2 S3 3. Apoptosis Profiling (Annexin V / PI) S1->S3 S4 4. In Vivo Validation (Zebrafish Embryotoxicity) S2->S4 IC50 & Proliferation Data S3->S4 Mechanistic Toxicity Data

Step-by-step self-validating workflow for evaluating the biocompatibility of NO probes.

Step 1: Cell Culture and Controlled Dosing
  • Seed RAW 264.7 macrophages in 96-well plates at a density of

    
     cells/well.
    
  • Self-Validation Control: Divide into three cohorts:

    • Vehicle Control (DMSO < 0.1%).

    • Positive NO Control (Stimulate with 1 µg/mL Lipopolysaccharide (LPS) to induce NO synthase)[1].

    • Negative NO Control (LPS + 1 mM L-NAME, an NOS inhibitor).

  • Dose cells with Propargyl-OPD derivatives across a logarithmic concentration gradient (1 µM to 200 µM) for 24 hours.

Step 2: WST-8 Viability Assay (Orthogonal to MTT)

Expert Insight: Do not use the standard MTT assay for NO probes. MTT is easily reduced by the intracellular ROS/RNS environment inherent to NO studies, leading to false-positive viability readings.

  • Add 10 µL of WST-8 reagent (CCK-8) to each well.

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader to calculate the IC50.

Step 3: Apoptosis Profiling via Flow Cytometry

To determine if the observed IC50 is driven by necrosis (often caused by membrane disruption from the lipophilic alkyne) or apoptosis (often caused by DNA intercalation):

  • Harvest treated cells and wash twice with cold PBS.

  • Resuspend in 1X Annexin V Binding Buffer.

  • Stain with FITC-Annexin V (labels apoptotic cells) and Propidium Iodide (PI) (labels necrotic cells).

  • Analyze via flow cytometry. A shift toward PI-positive cells at higher concentrations indicates acute membrane toxicity from the propargyl moiety.

Step 4: In Vivo Zebrafish Embryotoxicity Model

Expert Insight: Zebrafish are the ideal in vivo model for this compound because their optical transparency allows for real-time bio-orthogonal imaging of NO while simultaneously screening for developmental toxicity[4].

  • Collect healthy zebrafish embryos at 6 hours post-fertilization (hpf).

  • Expose embryos to the established IC10 and IC50 concentrations of the Propargyl-OPD derivative in E3 medium.

  • Monitor for 72 hours, recording survival rates, hatching rates, and morphological deformities (e.g., pericardial edema, spinal curvature).

References[3] Title: o-Phenylenediamine - Wikipedia

Source: wikipedia.org URL:[Link][2] Title: The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection Source: rsc.org URL:[Link][5] Title: Engineering a nanolab for the determination of lysosomal nitric oxide by the rational design of a pH-activatable fluorescent probe Source: rsc.org URL:[Link][1] Title: A Ratiometric Acoustogenic Probe for in Vivo Imaging of Endogenous Nitric Oxide Source: nih.gov URL:[Link][4] Title: Bio-orthogonal Toolbox for Monitoring Nitric Oxide in Targeted Organelles of Live Cells and Zebrafishes Source: nih.gov URL:[Link]

Sources

Benchmarking the Performance of Fluorescent Probes Derived from N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

As fluorescent imaging transitions from basic observation to precise, quantitative biology, the architectural design of chemical probes has become paramount. Among the most versatile building blocks in modern probe development is N1-(prop-2-yn-1-yl)benzene-1,2-diamine (commonly referred to as N-propargyl-o-phenylenediamine).

This guide provides an in-depth technical benchmarking of probes derived from this specific scaffold. By acting as a bifunctional moiety, it offers two distinct orthogonal reactivities: an electron-rich diamine for trapping reactive nitrogen species, and a terminal alkyne for either transition-metal sensing or bioorthogonal conjugation. Here, we dissect the causality behind its mechanisms, benchmark its analytical performance across different derivatives, and provide self-validating protocols for its application in live-cell imaging.

Mechanistic Divergence: The Causality of the Scaffold

The power of the N-propargyl-o-phenylenediamine scaffold lies in its dual-pathway reactivity, allowing it to be tuned for entirely different analytes depending on the conjugated fluorophore.

Pathway A: Nitric Oxide (NO) Sensing via Amine Reactivity

The ortho-phenylenediamine (OPD) group is the gold standard for Nitric Oxide (NO) detection. The causality of this reaction relies on the autoxidation of NO to reactive intermediates (like N₂O₃). The primary amine of the OPD group undergoes nucleophilic attack on the nitrosonium equivalent, leading to nitrosation. Subsequent dehydration and intramolecular cyclization with the secondary amine yield a highly rigid, conjugated benzotriazole. This structural rigidification restricts non-radiative decay pathways (such as intramolecular rotation), triggering a massive fluorescence "turn-on" [1]. The propargyl group remains unreacted, serving as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach organelle-targeting ligands.

Pathway B: Gold (Au³⁺) Sensing via Alkyne Activation

Conversely, when the diamine is acylated (e.g., tethered to a rhodamine spirolactam), the probe becomes a highly specific sensor for Gold(III) ions. Au³⁺ is a strongly carbophilic Lewis acid. It selectively coordinates to the π-electrons of the propargyl alkyne, drawing away electron density. This activation lowers the activation energy for an intramolecular hydroamination, where the adjacent nitrogen attacks the alkyne. This cyclization forces the opening of the non-fluorescent spirolactam ring of rhodamine, restoring the extended π-conjugation and resulting in intense fluorescence [2].

G A This compound (Bifunctional Scaffold) B NO Sensing Pathway (Amine Reactivity) A->B + NO / O2 C Au3+ Sensing Pathway (Alkyne Reactivity) A->C + Au3+ D Nitrosation & Cyclization Fluorescent Benzotriazole B->D E Au3+-Catalyzed Hydroamination Fluorescent Quinoxaline C->E

Mechanistic divergence of the N-propargyl-OPD scaffold for NO and Au3+ detection.

Performance Benchmarking

To objectively evaluate this scaffold, we must benchmark its derivatives against one another. The table below synthesizes quantitative data from leading literature, comparing how the attachment of different fluorophores to the N-propargyl-OPD scaffold impacts analytical performance[3].

Probe ArchitectureTarget AnalyteRecognition MechanismFluorophore SystemLimit of Detection (LOD)Response TimeKey Analytical Advantage
Rhodamine-Propargyl-OPD Au³⁺Alkyne HydroaminationRhodamine (Turn-on)10.5 nM< 1 hr148-fold fluorescence enhancement; zero background.
Naphthalimide-Propargyl-OPD Au³⁺ / Hg²⁺Alkyne ActivationNaphthalimide (Ratiometric)~ 50 nM12 hrsRatiometric emission shift (527 nm to 471 nm); internal calibration.
TPE-Triazole-OPD NONitrosation / CyclizationTetraphenylethene (AIE)~ 5 nM< 5 minAggregation-Induced Emission (AIE) prevents quenching at high concentrations.
BODIPY-Propargyl-OPD Au³⁺Alkyne ActivationBODIPY (Turn-on)20 nM< 30 minHigh quantum yield; visible light excitation minimizes cellular autofluorescence.

Data synthesis indicates that while Rhodamine architectures offer the highest signal-to-noise ratio for transition metals, AIE-driven TPE architectures are superior for rapid, low-concentration gasotransmitter (NO) sensing.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As an Application Scientist, I mandate that all imaging workflows utilizing these probes incorporate a self-validating logic loop. Below are the standardized methodologies for utilizing the N-propargyl-OPD scaffold.

Protocol 1: Bioorthogonal Functionalization via CuAAC

Objective: Attach a mitochondria-targeting triphenylphosphonium (TPP) azide to the propargyl handle of the NO-sensitive OPD probe. Causality: Ascorbic acid is strictly required to reduce Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative degradation of the electron-rich diamine moiety, which would otherwise pre-maturely cyclize and cause false-positive background fluorescence.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the N-propargyl-OPD fluorophore and 1.2 eq of TPP-azide in a 1:1 mixture of DMSO and tert-butanol.

  • Catalyst Assembly: In a separate vial, dissolve 0.1 eq of CuSO₄·5H₂O and 0.2 eq of THPTA (a water-soluble ligand that stabilizes Cu(I) and prevents ROS generation) in degassed water.

  • Reduction: Add 0.5 eq of sodium ascorbate to the catalyst mixture. The solution will turn from blue to colorless, indicating the formation of Cu(I).

  • Reaction: Add the active catalyst complex to the probe solution. Stir under an argon atmosphere at room temperature for 4 hours.

  • Purification: Quench with EDTA to chelate copper, extract with dichloromethane, and purify via semi-preparative HPLC. Confirm mass via ESI-MS.

Protocol 2: Live-Cell NO Detection with Built-In Validation

Objective: Quantify endogenous NO production in RAW 264.7 macrophages while ruling out artifacts from reactive oxygen species (ROS). Causality: The inclusion of cPTIO (a specific NO scavenger) creates a definitive negative control. If fluorescence persists in the cPTIO-treated group, the signal is an artifact of auto-oxidation rather than true NO trapping.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 35 mm glass-bottom confocal dish and incubate for 24 hours at 37°C.

  • Probe Loading: Wash cells with PBS and incubate with 5 μM of the synthesized targeted probe (from Protocol 1) in serum-free DMEM for 30 minutes.

  • Validation Grouping (The Self-Validating Loop):

    • Group A (Blank): Unstimulated cells.

    • Group B (Positive Control): Add 100 μM DEA/NO (an exogenous NO donor) for 15 minutes.

    • Group C (Endogenous Target): Stimulate with 1 μg/mL LPS and 50 U/mL IFN-γ for 4 hours to induce endogenous iNOS expression.

    • Group D (Negative Control): Pre-incubate with 200 μM cPTIO for 30 minutes prior to LPS/IFN-γ stimulation.

  • Imaging: Wash all dishes 3x with PBS. Image using a confocal laser scanning microscope.

  • Analysis: Validated results will show maximal fluorescence in Groups B and C, basal fluorescence in Group A, and complete signal ablation in Group D.

Workflow Step1 1. CuAAC Click Reaction Attach Targeting Ligand Step2 2. Purification & Validation (HPLC / MS) Step1->Step2 Step3 3. Cell Incubation (Targeted Localization) Step2->Step3 Step4 4. Analyte Introduction (NO Donor / Au3+ Salt) Step3->Step4 Ctrl1 Negative Control (Scavenger e.g., cPTIO) Step3->Ctrl1 Inhibits Signal Ctrl2 Positive Control (Exogenous Analyte) Step3->Ctrl2 Max Signal Step5 5. Confocal Imaging (Fluorescence Turn-On) Step4->Step5 Ctrl1->Step5 Inhibits Signal Ctrl2->Step5 Max Signal

Self-validating experimental workflow for live-cell imaging using clicked probes.

Conclusion

The this compound scaffold represents a masterclass in rational chemical design. By isolating two distinct reactive modalities—amine nitrosation and alkyne hydroamination—researchers can deploy a single precursor to develop highly sensitive probes for both gasotransmitters and transition metals. When coupled with rigorous, self-validating experimental controls, these probes offer unparalleled accuracy in complex biological milieus.

References

  • Bioorthogonally activated probes for precise fluorescence imaging Chemical Society Reviews, 2024.[Link][1]

  • A Gold(III) Ion-Selective Fluorescent Probe and Its Application to Bioimagings Organic Letters, 2009.[Link][2]

  • Fluorescence sensing systems for gold and silver species Chemical Society Reviews, 2015.[Link][3]

Sources

A comparative analysis of synthetic routes to N-substituted phenylenediamines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Synthetic Routes to N-Substituted Phenylenediamines

As a Senior Application Scientist, selecting the optimal synthetic pathway for N-substituted phenylenediamines requires balancing molecular complexity, regioselectivity, and process economics. These compounds are ubiquitous—serving as critical antioxidants in the polymer industry (e.g., 6PPD, CPPD), highly efficient hole-transporting materials in optoelectronics, and core pharmacophores in drug discovery.

This guide objectively evaluates the three most prominent synthetic methodologies: Reductive Amination, Buchwald-Hartwig Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr) followed by reduction. By dissecting the mechanistic causality and providing self-validating experimental protocols, this analysis equips researchers to make data-driven decisions for both bench-scale discovery and industrial scale-up.

Route A: Reductive Amination (The Industrial Standard)

Mechanistic Causality: Reductive amination is the workhorse for synthesizing alkyl-aryl phenylenediamines[1]. The reaction initiates with the nucleophilic addition of a primary amine (such as 4-aminodiphenylamine, 4-ADPA) to a ketone or aldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields an imine (Schiff base). The critical driver of this reaction is the in situ catalytic hydrogenation (typically using Pd/C or Pt/C), which irreversibly reduces the imine to the target secondary amine, driving the equilibrium forward[2]. This route is highly favored industrially due to the low cost of carbonyl precursors and the atom economy of hydrogen gas[3].

ReductiveAmination A Primary Amine (e.g., 4-ADPA) C Hemiaminal Intermediate A->C Nucleophilic Addition B Ketone/Aldehyde (e.g., MIBK) B->C Nucleophilic Addition D Imine (Schiff Base) C->D -H2O (Dehydration) E N-Substituted Phenylenediamine (e.g., 6PPD) D->E H2, Pd/C (Reduction)

Reductive amination pathway: Imine formation followed by catalytic hydrogenation.

Self-Validating Experimental Protocol: Synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)

  • Setup: In a high-pressure autoclave, dissolve 4-ADPA (1.0 eq) and methyl isobutyl ketone (MIBK) (1.2 eq) in anhydrous ethanol.

  • Catalyst Addition: Add 5% Pd/C (2-5 wt% relative to 4-ADPA).

  • Reaction: Seal and purge the autoclave with nitrogen (3x), followed by hydrogen gas (3x). Pressurize to 30 atm with

    
     and heat to 120°C.
    
  • In-Process Control (IPC): Monitor the reaction via hydrogen uptake. The reaction is complete when the pressure stabilizes (typically 4-6 hours), validating the complete reduction of the imine intermediate.

  • Workup: Cool to room temperature, vent the reactor safely, and filter the mixture through a Celite® pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

Route B: Buchwald-Hartwig Cross-Coupling (Precision & Diversity)

Mechanistic Causality: When synthesizing highly sterically hindered or electronically deactivated N-aryl phenylenediamines, reductive amination often fails. The Buchwald-Hartwig amination overcomes this by utilizing a Palladium(0) catalyst to undergo oxidative addition with an unactivated aryl halide. A strong base (e.g.,


 or 

) is mechanistically essential to deprotonate the Pd(II)-amine complex, forming a Pd(II)-amido intermediate[4]. Finally, bulky phosphine ligands (like BINAP or Xantphos) force the steric crowding necessary to promote rapid reductive elimination, forging the new C-N bond while regenerating the Pd(0) catalyst[5].

BuchwaldHartwig Pd0 Pd(0)L_n Catalyst PdII_Ox Pd(II) Aryl Halide Complex Pd0->PdII_Ox Oxidative Addition (Aryl Halide) PdII_Amine Pd(II) Amine Complex PdII_Ox->PdII_Amine Amine Coordination PdII_Amido Pd(II) Amido Complex PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Catalyst Regeneration Product N-Aryl Phenylenediamine PdII_Amido->Product Reductive Elimination

Buchwald-Hartwig cross-coupling catalytic cycle for C-N bond formation.

Self-Validating Experimental Protocol: Synthesis of N,N'-diphenyl-p-phenylenediamine (DPPD)

  • Inert Setup: In a nitrogen-purged glovebox, charge a Schlenk flask with p-phenylenediamine (1.0 eq), iodobenzene (2.2 eq),

    
     (0.02 eq), Xantphos (0.04 eq), and 
    
    
    
    (2.5 eq).
  • Solvent: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the sealed flask to 105°C with vigorous stirring for 16 hours.

  • IPC: Monitor via GC-MS. The disappearance of the mono-arylated intermediate validates the efficacy of the ligand in driving the second coupling cycle.

  • Workup: Quench with water, extract with ethyl acetate, and wash with brine. Dry over

    
     and purify via silica gel chromatography to isolate the pure diarylated product.
    

Route C: SNAr followed by Reduction (Regiocontrolled Assembly)

Mechanistic Causality: For the synthesis of asymmetric or specifically end-capped oligoanilines, Nucleophilic Aromatic Substitution (SNAr) provides absolute regiocontrol. The reaction relies on 4-fluoronitrobenzene. The strongly electron-withdrawing nitro group drastically lowers the LUMO of the aromatic ring, stabilizing the anionic Meisenheimer complex during nucleophilic attack by an aliphatic or aromatic amine[6]. The fluoride ion acts as an excellent leaving group. The resulting N-substituted nitroaniline is subsequently reduced to the target phenylenediamine[7].

SNAr Start 4-Fluoronitrobenzene + Amine Meisenheimer Meisenheimer Complex (Stabilized by NO2) Start->Meisenheimer SNAr (K2CO3, Heat) NitroInt N-Substituted Nitroaniline Meisenheimer->NitroInt -F (Elimination) Final N-Substituted Phenylenediamine NitroInt->Final Reduction (H2, Pd/C)

Two-step SNAr and nitro reduction workflow for phenylenediamine synthesis.

Self-Validating Experimental Protocol: Synthesis of Asymmetric N-Alkyl-p-phenylenediamine

  • SNAr Step: Dissolve 4-fluoronitrobenzene (1.0 eq) and the target primary amine (1.1 eq) in DMF. Add

    
     (2.0 eq) and heat to 80°C for 12 hours.
    
  • IPC 1 (Visual & TLC): The formation of a deep orange/yellow solution indicates the generation of the nitroarene intermediate. Confirm complete consumption of the fluorinated starting material via TLC.

  • Intermediate Isolation: Precipitate the nitro intermediate by pouring the mixture into ice water. Filter and dry.

  • Reduction Step: Dissolve the intermediate in methanol. Add 10% Pd/C and stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • IPC 2: The solution will transition from bright yellow to pale/colorless, visually validating the reduction of the chromophoric nitro group to the amine. Filter through Celite® and concentrate.

Quantitative Comparison of Synthetic Routes

To facilitate protocol selection, the following table summarizes the operational metrics of each synthetic route based on empirical data:

MetricRoute A: Reductive AminationRoute B: Buchwald-HartwigRoute C: SNAr + Reduction
Typical Yield 85% – 95%70% – 90%80% – 95% (Over 2 steps)
Substrate Scope Excellent for Alkyl-Aryl aminesExcellent for Diaryl/Steric aminesLimited to nucleophilic amines
Key Reagents Ketone/Aldehyde,

, Pd/C
Aryl Halide, Pd(0), Phosphine, Base4-Fluoronitrobenzene, Base,

Scalability High (Industrial standard)Low-Medium (Cost prohibitive)Medium (Two-step process)
Environmental Impact Low (Water is the main byproduct)High (Heavy metals, complex ligands)Medium (Fluoride waste)
Relative Cost $

$

References

Sources

Assessing the purity of N1-(prop-2-yn-1-yl)benzene-1,2-diamine from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Assessing the Purity of N1-(prop-2-yn-1-yl)benzene-1,2-diamine Across Commercial Suppliers

Introduction & Chemical Context

This compound (often referred to as N-propargyl-o-phenylenediamine) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery and materials science. The molecule features an ortho-diamine moiety—a classic precursor for benzimidazoles and quinoxalines—paired with a terminal alkyne primed for click chemistry or metal-catalyzed cyclizations.

A prime example of its utility is in the synthesis of complex heterocycles, where the intramolecular cycloaddition of functionalized nitrilimines with the propargyl group yields pyrazolo[1,5-a]quinoxalines [1]. However, the ortho-diamine functionality is notoriously susceptible to oxidative degradation, often forming complex azo or azoxy dimers upon prolonged exposure to air and light [2]. Consequently, commercial batches from different suppliers can vary wildly in quality. This guide provides a rigorous, self-validating analytical framework to objectively evaluate the purity of this critical intermediate.

Pathway Diamine N1-(prop-2-yn-1-yl) benzene-1,2-diamine Intermediate Nitrilimine Intermediate Diamine->Intermediate Functionalization Impurity Oxidized Azo-Dimer (Impurity) Diamine->Impurity O2 / Moisture Degradation Product Pyrazolo[1,5-a]quinoxaline (Target Scaffold) Intermediate->Product Intramolecular Cycloaddition Impurity->Product Blocks Cyclization

Caption: Reaction pathway showing target cycloaddition versus oxidative degradation.

Supplier Comparison Data

To illustrate the variance in commercial availability, we evaluated three distinct batches of this compound using our multi-modal analytical workflow. The quantitative data is summarized in Table 1.

Table 1: Comparative Analytical Data of this compound

SupplierHPLC-UV Purity (%)Major Impurity (LC-MS ID)Residual Solvent (¹H-NMR)Moisture (KF, % w/w)Physical Appearance
Supplier A 99.2%<0.1% (Trace unreacted)None detected0.05%Off-white crystalline powder
Supplier B 96.5%1.5% (Oxidized dimer, m/z 289)0.4% Ethyl Acetate0.82%Light brown solid
Supplier C 92.0%4.2% (2-Nitroaniline precursor)1.2% Dichloromethane1.45%Dark purple/black solid

Insight: Supplier A provides a premium grade suitable for sensitive catalytic reactions. Supplier C’s material exhibits severe oxidation (indicated by the dark purple color) and high moisture, which will actively quench organometallic catalysts and drastically reduce cycloaddition yields.

Comprehensive Analytical Workflow

To generate the data in Table 1, a multi-tiered analytical approach is required. Relying solely on HPLC-UV is insufficient, as it cannot detect non-chromophoric residual solvents or accurately quantify moisture—both of which critically impact downstream synthesis.

Workflow Start This compound Batch Sample HPLC HPLC-UV/DAD (Chemical Purity) Start->HPLC Aliquot 1 LCMS LC-MS (Impurity Profiling) Start->LCMS Aliquot 2 NMR 1H-NMR (Structural Integrity) Start->NMR Aliquot 3 KF Karl Fischer (Moisture Content) Start->KF Aliquot 4 Eval Comprehensive Purity Profile & Supplier Validation HPLC->Eval % Area Normalization LCMS->Eval m/z Identification NMR->Eval Peak Integration KF->Eval % w/w H2O

Caption: Comprehensive analytical workflow for assessing the purity of diamine building blocks.

Methodology 1: HPLC-UV/DAD for Chemical Purity Assessment

Causality & Rationale: Free phenylenediamines interact strongly with residual silanols on standard silica-based C18 columns, leading to severe peak tailing and inaccurate integration [3]. To mitigate this, the mobile phase must be buffered (e.g., ammonium phosphate or acetate at pH 5.5) to mask silanol interactions and maintain the diamine in a consistent ionization state. Furthermore, samples must be prepared immediately before injection to prevent auto-oxidation in the diluent.

Self-Validating Protocol:

  • System Suitability Test (SST): Inject a known standard of o-phenylenediamine (1 mg/mL). The system is validated only if the theoretical plates are >2000 and the USP tailing factor is <1.5.

  • Mobile Phase Preparation:

    • Buffer A: 25 mM Ammonium acetate in LC-MS grade water, adjusted to pH 5.5 with glacial acetic acid.

    • Buffer B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the supplier batch in 10 mL of degassed diluent (Water:MeCN 50:50). Critical Step: Analyze within 2 hours of preparation to prevent in-vial oxidation.

  • Chromatographic Conditions:

    • Column: End-capped C18 (250 x 4.6 mm, 5 µm).

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD scanning at 254 nm (optimal for the aromatic ring) and 280 nm.

  • Analysis: Calculate purity via peak area normalization, excluding the void volume.

Methodology 2: LC-MS for Impurity Profiling

Causality & Rationale: While HPLC-UV quantifies the amount of impurity, LC-MS identifies its nature. This is crucial for distinguishing between unreacted starting materials (which may just lower your yield) and reactive oxidative dimers (which can actively interfere with your downstream click chemistry).

Self-Validating Protocol:

  • Setup: Utilize a UHPLC coupled to an Electrospray Ionization (ESI) single quadrupole or TOF mass spectrometer.

  • Run Conditions: Use the same gradient as Method 1, but swap the ammonium acetate buffer for 0.1% Formic Acid in water to facilitate protonation [M+H]+.

  • Data Interpretation: The target compound will appear at m/z 147.1 [M+H]+. Look for m/z ~289 (azo dimers) or m/z ~183 (unreduced nitro-alkyne precursors).

Methodology 3: ¹H-NMR for Structural Integrity & Residual Solvents

Causality & Rationale: HPLC cannot detect non-chromophoric solvents used during the supplier's purification process (e.g., ethyl acetate, dichloromethane). ¹H-NMR provides an absolute structural confirmation and quantifies these hidden impurities. The terminal alkyne proton is highly diagnostic and must be verified to ensure the propargyl group has not undergone base-catalyzed isomerization to an allene during synthesis.

Self-Validating Protocol:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire a standard 1D ¹H spectrum (400 MHz, 16 scans, 10-second relaxation delay to ensure accurate integration).

  • Validation: Ensure the terminal alkyne proton appears as a distinct triplet (due to long-range coupling with the CH2 group) around ~3.1 ppm. Integrate the aromatic protons (4H) against the propargyl CH2 doublet (~3.9 ppm, 2H). Any deviation from this ratio indicates structural degradation.

Methodology 4: Karl Fischer Titration for Moisture Content

Causality & Rationale: Phenylenediamines are hygroscopic. Absorbed water not only accelerates the oxidative degradation of the amine but will also aggressively quench moisture-sensitive reagents (like Grignard reagents or specific Pd-catalysts) used in subsequent alkyne functionalization steps.

Self-Validating Protocol:

  • SST: Titrate a certified 1.0% water standard. The protocol is validated if the recovery is between 0.97% and 1.03%.

  • Execution: Rapidly transfer 100 mg of the diamine into the volumetric Karl Fischer titration vessel containing dry methanol.

  • Titration: Titrate with Hydranal composite until the dual-platinum electrode detects the electrometric endpoint.

Conclusion & Recommendations

When sourcing this compound, visual inspection is a powerful first-pass filter; high-purity batches should be off-white to pale yellow. Dark brown or purple hues indicate significant oxidative dimerization.

For rigorous drug discovery applications, Supplier A is the only viable choice, as trace moisture and oxidized dimers (found in Suppliers B and C) will poison sensitive cycloaddition catalysts and complicate the purification of final active pharmaceutical ingredients (APIs). Researchers are strongly advised to implement the self-validating HPLC and KF protocols described above immediately upon receipt of any commercial batch.

References

  • High Performance Liquid Chromatographic Determination of Phenylenediamines in Aqueous Environmental Samples. Journal of Liquid Chromatography.[Link]

  • Simultaneous determination of dihydroxybenzenes, aminophenols and phenylenediamines in hair dyes by high-performance liquid chromatography on hypercross-linked polystyrene. Analyst.[Link]

Validation of Analytical Methods for N1-(prop-2-yn-1-yl)benzene-1,2-diamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N1-(prop-2-yn-1-yl)benzene-1,2-diamine (commonly referred to as N-propargyl-o-phenylenediamine) is a highly versatile bifunctional intermediate. Featuring an electron-rich ortho-phenylenediamine core and a terminal alkyne, it is heavily utilized in drug development as a click-chemistry handle and a precursor for synthesizing complex heterocyclic scaffolds, such as quinoxalines and benzimidazoles.

However, quantifying this compound presents significant analytical challenges. The diamine core is highly susceptible to auto-oxidation in aqueous environments, while the propargyl group can undergo unwanted side reactions under harsh thermal conditions. To ensure scientific integrity, any analytical method developed for its quantification must be rigorously validated according to the[1].

This guide objectively compares three primary analytical platforms—RP-HPLC-DAD, LC-MS/MS, and GC-MS—and provides a self-validating experimental protocol grounded in established pharmaceutical standards.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical method depends entirely on the required sensitivity and the complexity of the sample matrix.

A. Reverse-Phase HPLC with Diode Array Detection (RP-HPLC-DAD)
  • Mechanism: Utilizes a C18 stationary phase for separation. Because the protonated diamine is highly polar, an ion-pairing agent (e.g., sodium heptanesulfonate) is often required to neutralize the charge and increase retention time.

  • Causality: This is the industry "workhorse" for routine QA/QC. It offers excellent linearity and precision but lacks the extreme sensitivity required for trace metabolite tracking.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Mechanism: Employs Electrospray Ionization (ESI+) coupled with Multiple Reaction Monitoring (MRM). The basic primary and secondary amines readily accept protons, making ESI+ highly efficient.

  • Causality: Chosen for pharmacokinetic studies and trace impurity profiling. While it provides unmatched Limit of Detection (LOD), it is susceptible to matrix ion suppression, necessitating the use of stable isotope-labeled internal standards.

C. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism: Relies on analyte volatility. Free phenylenediamines interact strongly with active silanol groups on GC columns, causing severe peak tailing and thermal degradation.

  • Causality: To use GC-MS, the analyte must undergo chemical derivatization (e.g., acetylation or silylation) to mask the amine groups. This adds workflow complexity and the risk of derivatization artifacts.

Quantitative Performance Comparison

The following table summarizes the comparative performance metrics of these three platforms based on standard phenylenediamine validation data[2][3].

Analytical MethodTarget ApplicationTypical Linearity RangeLimit of Detection (LOD)Sample Prep ComplexityKey Limitation
RP-HPLC-DAD Routine QA/QC, Bulk Purity1.0 – 100 µg/mL~0.5 µg/mLLow (Dilute & Shoot with Antioxidant)Susceptible to co-eluting matrix interferences.
LC-MS/MS Pharmacokinetics, Trace Impurities0.1 – 50 ng/mL~0.01 ng/mLModerate (SPE or Liquid-Liquid Extraction)High instrument cost; matrix ion suppression.
GC-MS Volatile Impurity Profiling0.5 – 50 µg/mL~0.1 µg/mLHigh (Requires Chemical Derivatization)Derivatization artifacts; thermal degradation.

Logical Workflows and Degradation Pathways

To successfully quantify this compound, analysts must navigate method selection and mitigate analyte degradation.

G Start This compound Sample Matrix Prep Sample Preparation (Ascorbate Stabilization + IS) Start->Prep Decision Sensitivity Requirement? Prep->Decision HPLC RP-HPLC-DAD (Routine QA/QC) Decision->HPLC > 1 µg/mL LCMS LC-MS/MS (Trace/Metabolite Analysis) Decision->LCMS < 1 ng/mL GCMS GC-MS (Requires Derivatization) Decision->GCMS Volatile Derivs Val ICH Q2(R2) Validation Accuracy, Precision, Linearity HPLC->Val LCMS->Val GCMS->Val

Fig 1. Workflow for selecting and validating analytical methods based on sensitivity.

G Diamine Free Diamine Analyte (Prone to Auto-oxidation) Oxidation Oxidative Degradation (O2, Light, Matrix) Diamine->Oxidation Unprotected Stabilizer Antioxidant Addition (0.5% Sodium Ascorbate) Diamine->Stabilizer Protected Prep Quinone Quinonediimine (Signal Loss & Interference) Oxidation->Quinone Stable Stable Analyte (Accurate Quantification) Stabilizer->Stable

Fig 2. Mechanism of analyte degradation and the stabilizing effect of ascorbic acid.

Self-Validating Experimental Protocol: RP-HPLC-DAD

The following protocol details the optimal method for routine quantification. It is designed as a self-validating system by incorporating an Internal Standard (IS) to correct for extraction losses and System Suitability Testing (SST) to ensure instrument reliability prior to data acquisition.

Step 1: Preparation of Stabilized Diluent
  • Action: Prepare a diluent consisting of 0.5% (w/v) sodium ascorbate in HPLC-grade water:acetonitrile (60:40, v/v).

  • Causality: As demonstrated in [3], diamines rapidly oxidize in aqueous solutions to form reactive quinonediimines. Ascorbic acid acts as a sacrificial antioxidant, locking the analyte in its reduced state and preventing artificial signal loss.

Step 2: Standard and Internal Standard (IS) Preparation
  • Action: Prepare a primary stock solution of this compound (1 mg/mL) and an IS (e.g., 4-methyl-o-phenylenediamine, 1 mg/mL) in the stabilized diluent. Dilute to create a 5-point calibration curve (1 to 100 µg/mL), maintaining a constant IS concentration of 10 µg/mL across all vials.

  • Causality: The IS compensates for any volumetric errors during sample preparation or micro-variations in autosampler injection volume. Because the IS shares a similar chemical structure to the target analyte, it responds identically to matrix effects, ensuring the accuracy of the final calculated concentration.

Step 3: Chromatographic Setup
  • Action:

    • Column: C18 (250 × 4.6 mm, 5 µm).

    • Mobile Phase A: 25 mM Phosphate buffer (pH 6.0) containing 5 mM sodium heptanesulfonate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: DAD at 280 nm.

  • Causality: The target analyte is highly polar due to its two amino groups. If run on a standard reverse-phase gradient, it would elute in the void volume. The addition of sodium heptanesulfonate (an ion-pairing agent) neutralizes the protonated amines, drastically increasing the analyte's hydrophobicity. This ensures adequate retention and sharp peak shapes.

Step 4: System Suitability Testing (SST)
  • Action: Inject the mid-level standard (50 µg/mL) six consecutive times before running unknown samples.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ratio must be ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 5000.

  • Causality: SST proves the instrument, column, and mobile phase are performing optimally as an integrated system. Passing SST is a mandatory prerequisite under ICH Q2(R2) guidelines to validate that the run is trustworthy.

References

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Guidance for Industry. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications. Available at:[Link]

  • Academia.edu. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.